Product packaging for azido-FTY720(Cat. No.:)

azido-FTY720

Cat. No.: B049225
M. Wt: 348.5 g/mol
InChI Key: FLPFGLNTCQQHNS-UHFFFAOYSA-N
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Description

Azido-FTY720 is a functionalized analog of the immunomodulatory agent Fingolimod (FTY720), designed for advanced chemical biology and target discovery research. This compound features a strategically incorporated azide group, making it an essential tool for investigating sphingosine-1-phosphate (S1P) receptor signaling and dynamics through bioorthogonal click chemistry. Unlike the active phosphorylated form of FTY720, which acts as a functional antagonist of the S1P1 receptor, leading to its internalization and degradation, this compound serves as a versatile probe. Its primary research value lies in its ability to be conjugated to alkyne-bearing tags, such as fluorophores, biotin, or beads, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables researchers to specifically label, pull down, and visualize S1P receptor complexes, facilitating studies on receptor localization, trafficking, and protein-protein interactions in live cells or lysates. This compound is therefore invaluable for elucidating the precise mechanisms of S1P receptor-mediated pathways in immunology, neurobiology, and oncology, and for the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N4O2 B049225 azido-FTY720

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFGLNTCQQHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Azido-FTY720: A Photoreactive Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is a potent immunomodulatory drug approved for the treatment of multiple sclerosis. Its complex mechanism of action, primarily involving the sphingosine-1-phosphate (S1P) receptor system, has been a subject of extensive research. To further elucidate its molecular interactions and identify its binding partners, photoreactive analogs such as azido-FTY720 have been synthesized. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a photoreactive analog, detailing its use in target identification and the associated experimental protocols.

Core Principles of this compound as a Photoreactive Analog

This compound is a derivative of FTY720 that incorporates a chemically inert but photoreactive aryl azide group.[1][2] This modification allows for photoaffinity labeling (PAL), a powerful technique to covalently link a ligand to its biological target upon activation by UV light.[1][2] The fundamental principle of PAL with this compound involves a three-step process:

  • Binding: this compound is introduced into a biological system, such as cell lysates or live cells, where it binds non-covalently to its specific target proteins.[1]

  • Photoactivation: Upon irradiation with UV light (typically around 300-366 nm), the aryl azide group is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.

  • Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond. This permanently links this compound to its target.

This covalent capture is crucial for the subsequent isolation, enrichment, and identification of the target proteins, which would otherwise be challenging due to the reversible nature of the binding of the parent compound, FTY720.

The Known and Putative Targets of FTY720

The mechanism of action of FTY720 is multifaceted, involving both S1P receptor-dependent and -independent pathways. This compound is expected to interact with the same targets as FTY720 and its phosphorylated form, FTY720-phosphate (FTY720-P).

S1P Receptor-Dependent Pathway

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily SphK2, to form FTY720-P. FTY720-P is a potent agonist for four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. The binding of FTY720-P to these receptors, particularly S1P1 on lymphocytes, leads to receptor internalization and degradation. This process, termed "functional antagonism," renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymphoid organs, resulting in their sequestration and a reduction of circulating lymphocytes.

S1P Receptor-Independent Pathways

FTY720 also exhibits biological effects that are independent of S1P receptors. These are thought to be mediated by the non-phosphorylated form of the drug. Potential targets in these pathways include:

  • Sphingosine Kinase 1 (SphK1): FTY720 has been shown to inhibit SphK1, which could contribute to its anti-cancer properties.

  • Protein Phosphatase 2A (PP2A): FTY720 can activate PP2A, a tumor suppressor, by disrupting its interaction with the endogenous inhibitor SET.

  • Sphingosine-1-phosphate lyase (SPL): FTY720 has been found to inhibit SPL, an enzyme involved in the degradation of S1P.

This compound, as a photoreactive analog, is a valuable tool to confirm these interactions and to discover novel binding partners.

Experimental Protocols for Target Identification using this compound

The following sections detail the key experimental procedures for using this compound in photoaffinity labeling studies to identify its protein targets.

Synthesis of this compound

The synthesis of this compound involves the introduction of an azide group onto the FTY720 scaffold. A common method is through the diazotization of a primary aromatic amine precursor followed by reaction with sodium azide.

General Protocol for Aryl Azide Synthesis:

  • Dissolve the aromatic amine precursor in an acidic solution (e.g., HCl) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring to form the aryl azide precipitate.

  • Collect the product by filtration, wash with cold water, and dry.

Photoaffinity Labeling in Live Cells

This protocol describes the labeling of target proteins with this compound in a cellular context.

Materials:

  • Cultured cells of interest

  • This compound

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 366 nm)

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Wash cells with ice-cold PBS.

  • Incubate cells with the desired concentration of this compound in serum-free medium for a predetermined time (e.g., 1 hour) at 37 °C.

  • Include a negative control with an excess of non-photoreactive FTY720 to demonstrate specific binding.

  • Place the cells on ice and irradiate with a UV lamp for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance should be determined empirically.

  • After irradiation, wash the cells with ice-cold PBS to remove unbound probe and proceed to cell lysis.

Click Chemistry for Biotinylation

For enrichment of the cross-linked proteins, a reporter tag such as biotin is attached using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This requires an alkyne- or azide-modified biotin tag that will react with the corresponding functional group on the probe. Since this compound already contains an azide, an alkyne-biotin conjugate would be used. However, a more common strategy in modern chemical proteomics is to synthesize the photoreactive probe with an alkyne handle and use an azide-biotin tag for the click reaction. For the purpose of this guide, we will assume a scenario where a different photoreactive FTY720 analog with an alkyne handle is used, or a bifunctional linker is employed. The protocol below is for a standard CuAAC reaction.

Materials:

  • Cell lysate containing photo-labeled proteins with an alkyne handle

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • To the cell lysate, add TCEP, TBTA, and biotin-azide to their final concentrations.

  • Add CuSO₄.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature.

Enrichment and Identification of Target Proteins by Mass Spectrometry

Materials:

  • Streptavidin-conjugated beads

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubate the biotinylated cell lysate with streptavidin beads to capture the labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Quantitative Data Presentation

Currently, there is a lack of published studies that provide specific quantitative data from photoaffinity labeling experiments using this compound. The tables below are templates that would be populated with data from such experiments.

Table 1: Identified Protein Targets of this compound

Protein IDProtein NameCellular LocationEnrichment Ratio (Probe/Control)p-value
Example: P04049Sphingosine kinase 1Cytoplasm5.2<0.01
Example: P62158S1P receptor 1Plasma membrane8.7<0.001
Data to be populated from experimental results

Table 2: Binding Affinities of FTY720 and Analogs to S1P Receptors

CompoundS1P1 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)
FTY720-P0.41.31.00.3
S1P8.10.9201.3
This compound-PData to be determinedData to be determinedData to be determinedData to be determined

Note: Data for FTY720-P and S1P are from existing literature for comparison.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for target identification and the key signaling pathways of FTY720.

experimental_workflow cluster_cell_based In-Cell Procedures cluster_biochemical Biochemical Procedures cluster_analysis Analysis live_cells Live Cells incubation Incubation with This compound live_cells->incubation uv_irradiation UV Irradiation (Covalent Cross-linking) incubation->uv_irradiation cell_lysis Cell Lysis uv_irradiation->cell_lysis click_chemistry Click Chemistry (Biotinylation) cell_lysis->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment sds_page SDS-PAGE enrichment->sds_page in_gel_digestion In-Gel Digestion (Trypsin) sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms protein_id Protein Identification lc_ms->protein_id

Caption: Experimental workflow for this compound target identification.

fty720_pathway cluster_s1p_dependent S1P Receptor-Dependent Pathway cluster_s1p_independent S1P Receptor-Independent Pathway FTY720 FTY720 SphK2 SphK2 FTY720->SphK2 FTY720P FTY720-P SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Internalization Receptor Internalization & Degradation S1PR1->Internalization Lymphocyte_Sequestration Lymphocyte Sequestration Internalization->Lymphocyte_Sequestration FTY720_unphos FTY720 (unphosphorylated) Inhibition1 Inhibition FTY720_unphos->Inhibition1 Activation Activation FTY720_unphos->Activation Inhibition2 Inhibition FTY720_unphos->Inhibition2 SphK1 SphK1 PP2A PP2A SPL S1P Lyase Inhibition1->SphK1 Activation->PP2A Inhibition2->SPL

Caption: Overview of FTY720 signaling pathways.

Conclusion

This compound is a powerful chemical tool for elucidating the complex mechanism of action of FTY720. Through photoaffinity labeling coupled with modern proteomic techniques, it is possible to identify and characterize the direct binding partners of this important immunomodulatory drug. The detailed experimental protocols provided in this guide offer a framework for researchers to apply this technology to uncover novel therapeutic targets and to deepen our understanding of FTY720's biological effects. While specific quantitative data from the application of this compound is still emerging in the literature, the methodologies described herein are robust and widely applicable in the field of chemical biology and drug discovery.

References

The Azido Group in FTY720 Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the treatment of relapsing-remitting multiple sclerosis. Its mechanism of action, centered on the in vivo phosphorylation to FTY720-phosphate (FTY720-P) and subsequent modulation of S1P receptors, has been extensively studied.[1][2][3][4] However, the exploration of its broader chemical biology, including the identification of off-target effects and a deeper understanding of its engagement with known targets, has been significantly advanced by the introduction of chemical biology tools. This guide focuses on the pivotal role of the azido group (–N₃) as a bioorthogonal handle in FTY720 analogs, enabling powerful techniques such as photoaffinity labeling and click chemistry to dissect its molecular interactions.

The azido group, being small, abiotic, and largely inert to biological nucleophiles, serves as an ideal chemical reporter.[5] Its incorporation into the FTY720 scaffold creates versatile probes for target identification and validation. When combined with a photoreactive moiety, such as an aryl azide, these probes can be used to covalently capture interacting proteins upon UV irradiation. Subsequent "clicking" of the azide to a reporter tag, like biotin or a fluorophore, facilitates the enrichment and identification of these target proteins via mass spectrometry-based proteomics. This approach has been instrumental in confirming FTY720's known targets and holds the potential to uncover novel, S1P receptor-independent pathways that contribute to its diverse biological effects.

This technical guide provides a comprehensive overview of the role of the azido group in FTY720 chemical biology, including quantitative data on receptor binding, detailed experimental protocols for the synthesis and application of azido-FTY720 probes, and visualizations of the relevant signaling pathways and experimental workflows.

FTY720: Mechanism of Action

FTY720 is a prodrug that is primarily phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-P. FTY720-P is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate, and acts as a potent agonist at four of the five S1P G protein-coupled receptors (GPCRs): S1P₁, S1P₃, S1P₄, and S1P₅. It does not significantly interact with the S1P₂ receptor.

The binding of FTY720-P to the S1P₁ receptor on lymphocytes induces receptor internalization and degradation, leading to a state of functional antagonism. This prevents lymphocytes from egressing from lymph nodes, resulting in their sequestration and a reduction of circulating lymphocytes. This immunomodulatory effect is the primary mechanism behind its efficacy in multiple sclerosis. Beyond its well-established role in the immune system, FTY720 has been shown to exert effects in the central nervous system and to have anti-cancer properties, some of which may be independent of S1P receptor signaling.

The Role of the Azido Group in FTY720 Probes

The incorporation of an azido group into the FTY720 molecule transforms it into a powerful chemical biology probe. The azido group's utility stems from its participation in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Key Applications of this compound Probes:

  • Target Identification: this compound analogs, often coupled with a photoreactive group, are used in photoaffinity labeling experiments to covalently capture binding proteins from cell lysates or living cells. The azide then serves as a handle for attaching a biotin tag via click chemistry, allowing for the enrichment of the captured proteins on streptavidin beads for subsequent identification by mass spectrometry.

  • Target Validation and Occupancy Studies: These probes can be used to confirm the engagement of FTY720 with its known targets in a complex biological environment.

  • Visualization of Target Proteins: By clicking a fluorescent dye to the azido group, the subcellular localization of FTY720's binding partners can be visualized by microscopy.

The introduction of an azido group can potentially alter the biological activity of the parent molecule. For instance, the replacement of the amino group in an (S)-FTY720 vinylphosphonate analog with an azido group converted it from an allosteric inhibitor to an activator of sphingosine kinase 1 (SK1). This highlights the importance of characterizing the pharmacological properties of each new probe.

Data Presentation: Quantitative Analysis

The interaction of FTY720-P with S1P receptors has been quantified in various studies. The following tables summarize key binding affinity and functional activity data.

Table 1: Binding Affinities (Kᵢ) of FTY720-P for S1P Receptors

Receptor SubtypeKᵢ (nM)Reference
S1P₁0.33
S1P₃1.1
S1P₄0.69
S1P₅0.33

Table 2: Functional Activity (EC₅₀) of FTY720-P at S1P Receptors

Receptor SubtypeAssayEC₅₀ (nM)Reference
S1P₁GTPγS Binding0.28
S1P₃GTPγS Binding1.9
S1P₄GTPγS Binding11
S1P₅GTPγS Binding0.23

Experimental Protocols

This section provides detailed methodologies for the synthesis of a photoreactive this compound probe and its application in a chemical proteomics workflow for target identification.

Synthesis of a Photoreactive this compound Analog

The synthesis of a photoreactive this compound analog can be achieved through a multi-step process. The following is a generalized protocol based on the synthesis of similar photoaffinity probes.

Materials:

  • 2-(4-octylphenyl)ethan-1-amine

  • 4-azido-2,3,5,6-tetrafluorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of the Photoreactive Group: Dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid in DCM. Add NHS and DCC and stir at room temperature for 4 hours to form the NHS ester.

  • Amide Coupling: In a separate flask, dissolve 2-(4-octylphenyl)ethan-1-amine in DMF. Add the activated NHS ester from step 1 to this solution and stir overnight at room temperature.

  • Work-up and Purification: Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield the final photoreactive this compound analog.

Note: This is a representative protocol. The specific starting materials and reaction conditions may need to be optimized based on the desired position of the azido and photoreactive groups on the FTY720 scaffold.

Photoaffinity Labeling and Target Enrichment

This protocol outlines the general steps for using a photoreactive this compound probe to label and enrich its protein targets from a cell lysate.

Materials:

  • Cell lysate from a relevant cell line

  • Photoreactive this compound probe

  • UV lamp (e.g., 365 nm)

  • Click chemistry reagents: Biotin-alkyne, Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Incubation: Incubate the cell lysate with the photoreactive this compound probe at a predetermined concentration (e.g., 1-10 µM) for 1 hour at 4°C in the dark to allow for binding to target proteins. Include a control sample with an excess of non-photoreactive FTY720 to assess non-specific binding.

  • UV Cross-linking: Transfer the lysate to a petri dish on ice and irradiate with a UV lamp for 15-30 minutes to covalently cross-link the probe to its binding partners.

  • Click Chemistry: Add the click chemistry reagents to the irradiated lysate: TCEP, TBTA, biotin-alkyne, CuSO₄, and sodium ascorbate. Incubate for 1-2 hours at room temperature to attach the biotin tag to the azido-probe-protein conjugate.

  • Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins can then be separated by SDS-PAGE and identified by mass spectrometry.

Mandatory Visualizations

Signaling Pathways

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_sequestration Lymph Node FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-P S1P1 S1P₁ Receptor FTY720P->S1P1 SphK2->FTY720P G_protein G Protein (Gi) Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Lymphocyte Lymphocyte Sequestration Downstream->Lymphocyte Inhibition of Egress S1P1->G_protein Activation S1P1->S1P1

Caption: FTY720 is phosphorylated by SphK2 to FTY720-P, which acts as a functional antagonist at the S1P₁ receptor.

Experimental Workflows

Azido_FTY720_Workflow start Start: Cell Lysate or Live Cells probe Incubate with Photoreactive This compound Probe start->probe uv UV Irradiation (Covalent Cross-linking) probe->uv click Click Chemistry: Add Biotin-Alkyne uv->click enrich Enrichment: Streptavidin Beads click->enrich wash Wash to Remove Non-specific Binders enrich->wash elute Elute Bound Proteins wash->elute ms Mass Spectrometry (Protein Identification) elute->ms end End: Identified Target Proteins ms->end

Caption: Workflow for target identification using a photoreactive this compound probe and click chemistry.

Logical Relationships

Logical_Relationships FTY720 FTY720 Azido_FTY720 This compound (Chemical Probe) FTY720->Azido_FTY720 Chemical Modification Phosphorylation Phosphorylation (by SphK2) FTY720->Phosphorylation Target_ID Target Identification (via Click Chemistry) Azido_FTY720->Target_ID FTY720P FTY720-P (Active Metabolite) Phosphorylation->FTY720P S1PR_Modulation S1P Receptor Modulation FTY720P->S1PR_Modulation Immunomodulation Immunomodulation S1PR_Modulation->Immunomodulation Target_ID->S1PR_Modulation Confirms On-Target Off_Target Off-Target Discovery Target_ID->Off_Target Identifies Novel Targets

Caption: Logical relationship between FTY720, its azido analog, and their applications in chemical biology.

Conclusion

The integration of the azido group into the FTY720 scaffold has opened up new avenues for exploring its complex chemical biology. Azido-functionalized FTY720 probes, in conjunction with photoaffinity labeling and click chemistry, provide a robust platform for the unbiased identification and validation of its protein targets. While the primary immunomodulatory effects of FTY720 are mediated through the phosphorylation-dependent functional antagonism of S1P receptors, the use of these chemical tools is crucial for elucidating potential S1P receptor-independent mechanisms that may contribute to its broader therapeutic or off-target effects. The continued development and application of such probes will undoubtedly deepen our understanding of FTY720's molecular interactions and pave the way for the design of next-generation therapeutics with improved specificity and efficacy.

References

Azido-FTY720: A Structural Analog of Sphingosine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of azido-FTY720, a photoreactive and chemically versatile structural analog of the sphingolipid sphingosine and the immunosuppressive drug FTY720 (Fingolimod). This compound serves as a powerful molecular probe for elucidating the complex biology of sphingolipid signaling and for identifying the molecular targets of FTY720 and related compounds. This document details its relationship to sphingosine, its effects on key enzymes in sphingolipid metabolism, and provides detailed experimental protocols for its synthesis and application in advanced biochemical techniques such as photoaffinity labeling and click chemistry. Furthermore, this guide illustrates the signaling pathways influenced by its parent compound, FTY720, offering a framework for understanding the potential biological sequelae of this compound engagement with cellular targets.

Introduction: this compound as a Sphingosine Analog

Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Sphingosine, a long-chain amino alcohol, forms the backbone of most sphingolipids. Its phosphorylated derivative, sphingosine-1-phosphate (S1P), is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.

FTY720 (Fingolimod) is a synthetic structural analog of sphingosine that has gained significant attention as an immunomodulatory drug, particularly for the treatment of multiple sclerosis.[1] In vivo, FTY720 is phosphorylated by sphingosine kinases (SphKs) to form FTY720-phosphate (FTY720-P), which acts as a high-affinity agonist at four of the five S1P receptors (S1P1, 3, 4, 5).[2] This engagement leads to the internalization and degradation of S1P1 on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into the central nervous system.[3][4]

This compound is a chemically modified version of FTY720 that incorporates a photoreactive azido (-N3) group.[5] This functional group allows for two powerful biochemical applications:

  • Photoaffinity Labeling: Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules. This enables the permanent labeling and subsequent identification of proteins and other macromolecules that bind to this compound.

  • Click Chemistry: The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry." This allows for the efficient and specific attachment of various reporter molecules, such as fluorescent dyes or biotin tags, to this compound that has been incorporated into biological systems.

These properties make this compound an invaluable tool for researchers seeking to identify the direct binding partners of FTY720 and to explore the broader landscape of sphingolipid-protein interactions.

Quantitative Data on FTY720 and its Analogs

CompoundTarget EnzymeEffectPotencyReference
FTY720Ceramide Synthase 2 (CerS2)Competitive InhibitionKi = 2.15 µM
(S)-FTY720 vinylphosphonate (azido-substituted)Sphingosine Kinase 1 (SK1)ActivationLow micromolar concentrations

Table 1: Quantitative effects of FTY720 and its azido-substituted analog on key enzymes in sphingolipid metabolism.

Experimental Protocols

Synthesis of this compound

The synthesis of a photoreactive analog of FTY720, 2-(3-azido-4-octylphenethyl)-2-aminopropane-1,3-diol, has been described and involves a multi-step process with a 34% overall yield. The final key steps to introduce the azido group are detailed below.

Materials:

  • 2-(3-Amino-4-octylphenethyl)-2-aminopropane-1,3-diol (precursor amine)

  • 2 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Sodium azide (NaN3)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Water (H2O)

Procedure:

  • Dissolve the precursor amine (e.g., 22 mg, 0.060 mmol) in a solution of 0.10 mL of 2 M HCl and 0.05 mL of H2O.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaNO2 (e.g., 4.3 mg, 0.060 mmol) portionwise to the cooled solution.

  • Stir the resulting suspension for 15 minutes at 0 °C.

  • Add NaN3 (e.g., 3.9 mg, 0.060 mmol) in one portion.

  • Continue stirring the mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding a saturated aqueous NaHCO3 solution (10 mL).

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and dry over MgSO4.

  • Concentrate the organic phase under reduced pressure to yield the this compound product.

Photoaffinity Labeling Protocol

This generalized protocol outlines the steps for using this compound to identify its binding partners in a cellular context.

Materials:

  • Cells or cell lysate of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • UV lamp (e.g., 254 nm or 350 nm)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Incubation:

    • Wash cells once with ice-cold PBS.

    • Add fresh, serum-free medium containing the desired concentration of this compound to the cells.

    • Incubate for a predetermined time (e.g., 1 hour) at 37 °C to allow for binding.

    • Include a negative control with this compound and an excess of a non-photoreactive competitor (e.g., FTY720) to demonstrate specific binding.

  • UV Cross-linking:

    • Place the cell culture plates on ice.

    • Irradiate with UV light for a specified duration (e.g., 10-30 minutes).

  • Cell Lysis and Protein Extraction:

    • After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Downstream Analysis:

    • The covalently labeled proteins can now be identified using techniques such as click chemistry with a reporter tag followed by affinity purification and mass spectrometry.

Click Chemistry Protocol for Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to this compound-labeled proteins for subsequent enrichment.

Materials:

  • Cell lysate containing this compound-labeled proteins

  • Alkyne-biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • To the cell lysate (e.g., 1 mg of total protein), add the following reagents to the final concentrations indicated:

    • TCEP: 1 mM

    • TBTA: 1 mM

    • Alkyne-biotin: 100 µM

    • CuSO₄: 1 mM

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • The biotin-tagged proteins can now be enriched using streptavidin-agarose beads and identified by mass spectrometry.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of FTY720 involves its phosphorylation and subsequent modulation of S1P receptors. As a close structural analog, this compound is expected to engage with similar cellular machinery. The following diagrams illustrate the key signaling pathways and experimental workflows associated with FTY720 and its azido-derivative.

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Enters Cell SphK2 Sphingosine Kinase 2 FTY720_in->SphK2 Substrate FTY720P FTY720-P SphK2->FTY720P Phosphorylation S1P_Receptor S1P Receptor (S1P1) FTY720P->S1P_Receptor Agonist Binding G_protein G Protein S1P_Receptor->G_protein Activation Receptor_Internalization Receptor Internalization & Degradation S1P_Receptor->Receptor_Internalization Leads to Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream_Signaling Initiates Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Results in

Caption: FTY720 signaling pathway leading to lymphocyte sequestration.

Photoaffinity_Labeling_Workflow Start Start: Biological System (Cells or Lysate) Incubate Incubate with This compound Start->Incubate UV_Irradiate UV Irradiation (e.g., 254 nm) Incubate->UV_Irradiate Covalent_Bond Covalent Bond Formation (this compound-Target) UV_Irradiate->Covalent_Bond Lyse_Enrich Cell Lysis & Enrichment Covalent_Bond->Lyse_Enrich Analysis Proteomic Analysis (Mass Spectrometry) Lyse_Enrich->Analysis Identify_Target Identify Binding Partner(s) Analysis->Identify_Target

Caption: Experimental workflow for photoaffinity labeling with this compound.

Click_Chemistry_Workflow Start This compound-labeled Proteome Add_Reagents Add Alkyne-Reporter, Cu(I) catalyst, etc. Start->Add_Reagents Click_Reaction CuAAC 'Click' Reaction Add_Reagents->Click_Reaction Reporter_Tagged Reporter-Tagged Proteins Click_Reaction->Reporter_Tagged Enrichment Affinity Purification (e.g., Streptavidin beads) Reporter_Tagged->Enrichment Detection Detection/Analysis (e.g., Western Blot, MS) Enrichment->Detection Result Visualized or Identified Target Proteins Detection->Result

Caption: Workflow for click chemistry-based detection of this compound targets.

Conclusion

This compound represents a sophisticated chemical tool that builds upon the well-established biological activities of its parent compound, FTY720. Its dual functionality as a photoreactive probe and a substrate for click chemistry provides researchers with a powerful approach to dissect the molecular interactions of FTY720 and to explore the broader sphingolipid interactome. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the application of this compound in diverse research settings, ultimately contributing to a deeper understanding of sphingolipid biology and the development of novel therapeutics targeting this important class of signaling molecules. While further studies are needed to fully characterize the specific binding affinities and signaling consequences of this compound itself, its utility as a molecular probe is undeniable.

References

Understanding the Photoreactivity of Azido-FTY720: A Technical Guide for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and potential applications of azido-FTY720, a photoreactive analog of the immunomodulatory drug FTY720 (Fingolimod). While the synthesis of this probe has been reported, its application in target identification studies has not been extensively documented in publicly available literature. Therefore, this guide provides a comprehensive framework for its use, based on established methodologies for aryl azide-based photoaffinity labeling, to facilitate the discovery of direct molecular targets of FTY720.

Introduction to FTY720 and the Rationale for a Photoreactive Analog

FTY720 is an FDA-approved drug for treating relapsing-remitting multiple sclerosis. It is a structural analog of sphingosine and acts as a prodrug. In vivo, it is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P).[1][2] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[3][4][5] This "functional antagonism," particularly of the S1P1 receptor on lymphocytes, prevents their egress from lymph nodes, thereby reducing autoimmune inflammation in the central nervous system.

Beyond its well-characterized effects on S1P receptors, FTY720 is known to have biological activities that are independent of S1P signaling. These effects are attributed to the unphosphorylated form of the drug and involve direct interactions with other cellular proteins. Identifying these off-target and S1P-receptor-independent binding partners is crucial for a complete understanding of FTY720's mechanism of action and for developing new therapeutic applications.

This compound, an aryl azide-containing analog, serves as a powerful tool for this purpose. The aryl azide group is chemically inert in the dark but, upon activation with UV light, forms a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby molecules, effectively "tagging" the direct binding partners of FTY720 for subsequent identification by mass spectrometry.

Synthesis of this compound

The synthesis of 2-(3-Azido-4-octylphenethyl)-2-aminopropane-1,3-diol (this compound) was first reported by Sun and Bittman in a 9-step process. The key steps involve the formation of a primary amine at a quaternary center and selective diazotization of an arylamine intermediate.

StepKey TransformationKey Reagents
1-3 Synthesis of an iodinated phenethyl intermediate2-(4-hydroxyphenyl)ethanol, triflic anhydride, (E)-1-octen-1-ylboronic acid, NaOMe, MsCl, NaI
4 Generation of a quaternary centerLithium salt of 2-nitropropane-1,3-diol acetonide
5 Reduction of the nitro groupH2, Raney Ni
6 Protection of the amino groupBoc2O
7 Nitration of the aromatic ringHNO3, H2SO4
8 Reduction of the nitro group to an amineH2, Pd/C
9 Diazotization and azidationNaNO2, NaN3

Core Principles of Photoaffinity Labeling

Photoaffinity labeling (PAL) with this compound is a powerful technique to convert non-covalent drug-protein interactions into stable covalent bonds. This allows for the capture of even transient or low-affinity interactions.

cluster_photoactivation Photoactivation cluster_binding Binding and Crosslinking This compound This compound Nitrene Intermediate Nitrene Intermediate This compound->Nitrene Intermediate UV Light (e.g., 365 nm) - N₂ Covalent Complex Covalent Complex Nitrene Intermediate->Covalent Complex Covalent Bond Formation Target Protein Target Protein Target Protein->Covalent Complex cluster_membrane Cell Membrane cluster_intracellular Intracellular S1PR1 S1P Receptor 1 G_protein G-protein S1PR1->G_protein Internalization Receptor Internalization & Degradation S1PR1->Internalization Downstream Downstream Signaling (e.g., Rac, PI3K/Akt) G_protein->Downstream Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress FTY720P FTY720-P FTY720P->S1PR1 FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 SphK2->FTY720P Azido_FTY720 This compound (Unphosphorylated) Target1 Sphingosine Kinase 1 Azido_FTY720->Target1 Target2 Ceramide Synthases Azido_FTY720->Target2 Target3 PP2A Azido_FTY720->Target3 Target4 14-3-3 Proteins Azido_FTY720->Target4 Effect1 Altered Sphingolipid Metabolism Target1->Effect1 Target2->Effect1 Effect2 Apoptosis Target3->Effect2 Effect3 Cell Cycle Arrest Target4->Effect3 cluster_cell_culture Cellular Labeling cluster_biochem Biochemical Enrichment cluster_analysis Analysis A 1. Cell Treatment with this compound B 2. UV Crosslinking (365 nm) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Alkyne-Biotin) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification & Quantification G->H

References

Probing the Sphingosine-1-Phosphate Receptor Interactome: A Technical Guide to Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azido-FTY720, a chemical probe derived from the potent immunomodulator FTY720 (Fingolimod). It is designed for exploring the binding and interactions of ligands with sphingosine-1-phosphate (S1P) receptors. This document outlines the core principles, quantitative binding data of the parent compound, detailed experimental protocols, and the signaling pathways involved, enabling researchers to effectively utilize this tool for target identification and validation.

Introduction: FTY720 and the S1P Receptor System

FTY720 is a synthetic analog of the natural sphingolipid, sphingosine.[1] In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[2][3] FTY720-P is a potent agonist at four of the five known G protein-coupled S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[1] Its therapeutic effects, particularly in multiple sclerosis, stem from its action as a "functional antagonist." By binding to the S1P₁ receptor on lymphocytes, FTY720-P induces receptor internalization and degradation, rendering the cells unresponsive to the natural S1P gradient and preventing their egress from lymphoid organs.[3] This sequestration of lymphocytes reduces autoimmune inflammation in the central nervous system.

This compound: A Chemical Probe for Target Discovery

This compound is a chemically modified analog of FTY720. It is engineered with two key functionalities:

  • An Azide Group (-N₃): This group serves as a "handle" for bio-orthogonal "click chemistry." It allows for the covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, after the probe has bound to its cellular targets.

  • A Photoreactive Moiety: this compound is described as a highly photoreactive analog. Upon irradiation with UV light, the probe forms a highly reactive species that covalently crosslinks to nearby molecules, effectively capturing its binding partners, including the S1P receptors.

These features make this compound a powerful tool for activity-based protein profiling (ABPP) and proteomics to identify both the primary S1P receptor targets and potential off-target interactors in a complex biological system.

S1P Receptor Binding Characteristics of FTY720-P

Table 1: FTY720-P Binding Affinities (Ki) and Functional Potencies (EC₅₀)

CompoundReceptorAssay TypeSpeciesValue (nM)Reference
FTY720-PS1P₁β-arrestinHuman0.4
FTY720-PS1P₃β-arrestinHuman54
FTY720-PS1P₄β-arrestinHuman26
FTY720-PS1P₅β-arrestinHuman1.8
FTY720-PS1P₁[³⁵S]-GTPγS BindingHuman0.29
FTY720-PS1P₃[³⁵S]-GTPγS BindingHuman1.3
FTY720-PS1P₄[³⁵S]-GTPγS BindingHuman11.2
FTY720-PS1P₅[³⁵S]-GTPγS BindingHuman0.17

Note: FTY720-P does not bind to the S1P₂ receptor.

S1P Receptor Signaling Pathways

Upon agonist binding, S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response. This compound, acting as an FTY720-P analog, would trigger these same pathways.

S1P_Signaling cluster_membrane Plasma Membrane cluster_gproteins cluster_effectors cluster_responses S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) Gi Gαi/o S1PR->Gi S1P1,3,4,5 Gq Gαq S1PR->Gq S1P3 G1213 Gα12/13 S1PR->G1213 S1P3,4,5 PI3K PI3K / Akt Gi->PI3K ERK Ras / ERK Gi->ERK AC Adenylyl Cyclase ↓ Gi->AC Internalization Receptor Internalization Gi->Internalization β-arrestin (S1P1) PLC PLC → Ca²⁺ Gq->PLC Rho RhoA / ROCK G1213->Rho Survival Cell Survival & Proliferation PI3K->Survival Migration Migration & Cytoskeleton PLC->Migration Rho->Migration ERK->Survival AzidoFTY720P This compound-P AzidoFTY720P->S1PR Binds PAL_Workflow cluster_cell_culture Step 1: Cellular Treatment cluster_crosslinking Step 2: Covalent Capture cluster_click_chem Step 3: Reporter Tagging cluster_enrichment Step 4: Enrichment & Digestion cluster_analysis Step 5: Target Identification A1 Incubate live cells with This compound probe A2 Control: Incubate with probe + excess FTY720 (competition) B1 Irradiate cells with UV light (~350 nm) to crosslink probe to target proteins A1->B1 A2->B1 C1 Lyse cells B1->C1 C2 Perform Cu(I)-catalyzed 'Click Chemistry' to attach Biotin-Alkyne tag to the probe's azide group C1->C2 D1 Enrich biotinylated proteins using streptavidin beads C2->D1 D2 On-bead tryptic digestion of captured proteins D1->D2 E1 Analyze peptides by LC-MS/MS D2->E1 Logical_Flow A Hypothesis: This compound binds S1P Receptors and other potential off-targets B Binding Validation (Competitive Binding Assay) A->B C Target Identification (Photoaffinity Labeling + Proteomics) A->C D Quantitative Data: Determine binding affinity (Ki) for known S1P receptors B->D E Comprehensive Target List: Identify known S1P receptors and novel interacting proteins C->E G Confirmation of Engagement with S1P Receptors D->G E->G H Discovery of Novel Pharmacology & Off-Targets E->H F Target Validation & Functional Studies G->F H->F

References

Azido-FTY720: A Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis. Its mechanism of action involves its phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1][2] This agonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into the central nervous system.[3]

Azido-FTY720 is a synthetically modified analog of FTY720 that incorporates a photoreactive azide group. This modification transforms the molecule into a powerful tool for molecular biology, enabling researchers to investigate its direct protein interactions and downstream signaling pathways with high precision. The presence of the azide group allows for two primary applications: photoaffinity labeling and bioorthogonal click chemistry. These techniques are instrumental in identifying the direct binding partners of FTY720 and elucidating its complex cellular mechanisms beyond S1P receptor modulation. This guide provides an in-depth overview of the key properties of this compound and detailed protocols for its application in molecular biology research.

Core Properties of this compound

This compound retains the core pharmacological properties of its parent compound, FTY720, while the addition of the azide group provides versatile functionality for molecular probing.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₉H₃₂N₄O₂--INVALID-LINK--
Molecular Weight348.48 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
SolubilitySoluble in DMSO and Ethanol--INVALID-LINK--

Pharmacological Properties (as FTY720-P):

The biological activity of this compound is realized upon its intracellular phosphorylation to this compound-phosphate. The binding affinities of FTY720-P to S1P receptors are presented below and serve as a strong proxy for the phosphorylated form of the azido analog.

Receptor SubtypeBinding Affinity (EC₅₀, nM)Reference
S1P₁0.4[4]
S1P₃54[4]
S1P₄26
S1P₅1.8

Signaling Pathways of FTY720-Phosphate

Upon binding to its target S1P receptors, FTY720-P initiates a cascade of intracellular signaling events. The primary pathway involves the internalization of the S1P1 receptor, leading to functional antagonism and lymphocyte sequestration. The downstream effects are mediated by various G proteins, leading to the modulation of multiple cellular processes.

FTY720_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SphK2 SphK2 This compound->SphK2 Phosphorylation This compound-P This compound-P SphK2->this compound-P S1P1_Receptor S1P1 Receptor This compound-P->S1P1_Receptor Binding & Activation G_protein G Protein (Gi, Gq, G12/13) S1P1_Receptor->G_protein Coupling Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Functional Antagonism Downstream_Effectors Downstream Effectors (e.g., Akt, ERK, Rac) G_protein->Downstream_Effectors Activation Cellular_Responses Cellular Responses (Lymphocyte Sequestration, Endothelial Barrier Integrity) Downstream_Effectors->Cellular_Responses Internalization->Cellular_Responses

Caption: FTY720 phosphorylation and S1P1 receptor signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for creating photoreactive analogs of FTY720. A general synthetic scheme involves multiple steps, often starting from a commercially available precursor. The key steps typically include the formation of a primary amine at a quaternary center followed by selective diazotization of an arylamine to introduce the azide group. A detailed, step-by-step synthesis should be performed by chemists experienced in multi-step organic synthesis.

Photoaffinity Labeling Protocol

This protocol outlines the general steps for using this compound to identify its direct binding partners in a cellular context.

Materials:

  • This compound

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV lamp (e.g., 365 nm)

  • Click chemistry reagents (see protocol below)

  • Streptavidin beads

  • SDS-PAGE and Western blot reagents

  • Mass spectrometer

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with an appropriate concentration of this compound (typically in the low micromolar range) for a predetermined incubation time to allow for binding to its targets.

  • UV Cross-linking: Wash the cells with ice-cold PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 365 nm) for a specific duration (e.g., 10-30 minutes) on ice to induce covalent cross-linking of the azido group to interacting proteins.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the proteins.

  • Click Chemistry: To enrich the cross-linked proteins, perform a click reaction to attach a biotin tag to the azide group of this compound. (See detailed protocol below).

  • Enrichment: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads. The eluted proteins can then be separated by SDS-PAGE for visualization or subjected to in-gel digestion and subsequent identification by mass spectrometry.

Photoaffinity_Labeling_Workflow A 1. Cell Treatment with this compound B 2. UV Irradiation (Cross-linking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Biotin Tagging) C->D E 5. Enrichment with Streptavidin Beads D->E F 6. Elution of Labeled Proteins E->F G 7. Protein Identification (Mass Spectrometry) F->G

Caption: Experimental workflow for photoaffinity labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Protocol

This protocol details the steps for attaching a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide group of this compound that has been cross-linked to its target proteins.

Materials:

  • Cell lysate containing this compound-labeled proteins

  • Biotin-alkyne or fluorescent-alkyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • DMSO or other suitable solvent

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents. The copper(II) sulfate and reducing agent should be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, add the cell lysate containing the this compound-labeled proteins.

  • Add Click Components: Sequentially add the following components to the lysate, vortexing gently after each addition:

    • Alkyne-biotin or alkyne-fluorophore (typically a 2-5 fold molar excess over the estimated amount of labeled protein).

    • Copper-chelating ligand (e.g., TBTA) to a final concentration of approximately 100 µM.

    • Copper(II) sulfate to a final concentration of approximately 1 mM.

    • Reducing agent (e.g., TCEP or sodium ascorbate) to a final concentration of approximately 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Downstream Processing: The biotinylated or fluorescently labeled proteins are now ready for enrichment or direct visualization.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Azido_Protein This compound Labeled Protein Product Triazole-Linked Biotin/Fluorophore Labeled Protein Azido_Protein->Product Alkyne_Tag Alkyne-Biotin or Alkyne-Fluorophore Alkyne_Tag->Product Copper Cu(II)SO4 Copper->Product Cu(I) catalyst Reducer Reducing Agent (e.g., Ascorbate) Reducer->Copper Reduction Ligand Ligand (e.g., TBTA) Ligand->Copper Stabilization

Caption: Workflow for CuAAC click chemistry reaction.

Proteomic Analysis of Labeled Proteins

Following enrichment, the identified proteins are typically analyzed by mass spectrometry to determine their identity.

General Workflow:

  • SDS-PAGE Separation: Eluted proteins are separated by one-dimensional SDS-PAGE.

  • In-Gel Digestion: The protein bands of interest are excised from the gel and subjected to in-gel digestion with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the proteins.

  • Data Analysis: The identified proteins are then analyzed to determine which ones are specifically labeled by this compound, often by comparing to control experiments (e.g., no UV cross-linking or competition with excess FTY720).

Conclusion

This compound is a versatile and powerful chemical probe for the study of FTY720's molecular interactions and mechanisms of action. Its photoreactive azide group enables the covalent capture of direct binding partners through photoaffinity labeling, while the bioorthogonal nature of the azide allows for the specific attachment of reporter molecules via click chemistry. The combination of these techniques with modern proteomic workflows provides an invaluable platform for target identification and validation, offering deeper insights into the complex biology of this important immunomodulatory drug. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their molecular biology investigations.

References

Azido-FTY720: A Chemical Biology Probe for Unraveling the Complexities of Fingolimod (FTY720)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod, also known as FTY720, is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy is primarily attributed to its ability to alter lymphocyte trafficking, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P then acts as a functional antagonist of the S1P1 receptor, leading to its internalization and degradation. However, the complete molecular mechanisms of FTY720, including its S1P receptor-independent effects, are still under active investigation. To facilitate a deeper understanding of its biological targets and modes of action, chemical probes such as azido-FTY720 have been developed. This technical guide provides a comprehensive overview of this compound and its relationship to FTY720, focusing on its utility in target identification and mechanistic studies.

Structural Relationship and Core Properties

FTY720 is a structural analog of sphingosine. This compound is a derivative of FTY720 where an azido (-N3) group is incorporated into the molecule. This modification serves two primary purposes: it can act as a photoreactive group for photoaffinity labeling and as a "clickable" handle for bioorthogonal chemistry, enabling the identification and characterization of FTY720's binding partners.

PropertyFTY720 (Fingolimod)This compound
Chemical Formula C19H33NO2C19H32N4O2
Molar Mass 307.47 g/mol 348.5 g/mol
Primary Function Immunosuppressant, S1P Receptor ModulatorChemical Probe (Photoaffinity Labeling, Click Chemistry)
Active Form FTY720-phosphate (FTY720-P)Not typically used for direct therapeutic effect

Mechanism of Action of FTY720

The primary mechanism of action of FTY720 involves its phosphorylation and subsequent interaction with S1P receptors.

S1P Receptor-Dependent Pathway

FTY720 is phosphorylated by sphingosine kinases (primarily SphK2) to form FTY720-P.[1] FTY720-P is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2] Its therapeutic effects in multiple sclerosis are mainly attributed to its action on the S1P1 receptor on lymphocytes.[1]

Binding of FTY720-P to S1P1 receptors on lymphocytes induces receptor internalization and degradation.[3][4] This downregulation of S1P1 renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes and decreased infiltration into the central nervous system.

FTY720 FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P S1P1 S1P1 Receptor (on Lymphocyte) FTY720P->S1P1 Binds to Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization Induces Egress_Block Inhibition of Lymphocyte Egress Internalization->Egress_Block Lymphopenia Peripheral Lymphopenia Egress_Block->Lymphopenia CNS_Infiltration Reduced CNS Infiltration Lymphopenia->CNS_Infiltration

FTY720 S1P Receptor-Dependent Signaling Pathway.
S1P Receptor-Independent Pathways

Emerging evidence suggests that FTY720 can also exert biological effects independent of S1P receptors. These off-target effects are being explored for their potential therapeutic applications, particularly in oncology. Some of the identified S1P-independent targets and pathways include:

  • Sphingosine Kinase 1 (SK1) Inhibition: FTY720 has been shown to inhibit SK1, an enzyme that is overexpressed in various cancers and promotes cell survival and proliferation.

  • Protein Phosphatase 2A (PP2A) Activation: FTY720 can bind to the SET protein, an endogenous inhibitor of PP2A, leading to the reactivation of this tumor-suppressing phosphatase.

  • Ceramide Synthase Inhibition: FTY720 can inhibit ceramide synthases, enzymes involved in the synthesis of ceramides, which are important signaling lipids.

This compound as a Tool for Target Identification

The azido group on this compound allows for its use in two powerful chemical biology techniques for identifying its molecular targets: photoaffinity labeling and click chemistry-based proteomics.

Photoaffinity Labeling

In photoaffinity labeling, the azido group of this compound serves as a photoreactive moiety. Upon exposure to UV light, the azide is converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including interacting proteins. This covalent crosslinking allows for the capture and subsequent identification of FTY720's binding partners.

cluster_0 Step 1: Incubation cluster_1 Step 2: UV Irradiation cluster_2 Step 3: Analysis AzidoFTY720 This compound Target Target Protein AzidoFTY720->Target Non-covalent binding UV UV Light Crosslink Covalent Crosslinking UV->Crosslink Enrichment Enrichment of Crosslinked Complex Crosslink->Enrichment Proteolysis Proteolysis Enrichment->Proteolysis MS Mass Spectrometry (Target ID) Proteolysis->MS

Workflow for Photoaffinity Labeling with this compound.
Click Chemistry-Based Proteomics

The azide group also enables the use of "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). After this compound has bound to its target proteins in a cellular context, the cells are lysed, and an alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent dye-alkyne) is "clicked" onto the this compound. This allows for the enrichment (via biotin-streptavidin affinity) or visualization of the target proteins.

cluster_0 Step 1: Cellular Treatment cluster_1 Step 2: Lysis & Click Reaction cluster_2 Step 3: Target Enrichment & Identification Cells Live Cells AzidoFTY720 This compound Cells->AzidoFTY720 Incubate Lysate Cell Lysate AzidoFTY720->Lysate CuAAC CuAAC Click Reaction Lysate->CuAAC AlkyneTag Alkyne-Reporter (e.g., Biotin-Alkyne) AlkyneTag->CuAAC Enrichment Affinity Purification (e.g., Streptavidin beads) CuAAC->Enrichment Proteomics Proteomics Analysis (LC-MS/MS) Enrichment->Proteomics

Workflow for Click Chemistry-Based Target ID with this compound.

Quantitative Data Comparison

While direct comparative studies quantifying the biological activity of this compound versus FTY720 are limited in publicly available literature, the following tables provide known quantitative data for FTY720 and its phosphorylated form, which serve as a benchmark for understanding its biological potency.

Table 1: S1P Receptor Binding Affinities and Agonist Potency of FTY720-P

S1P Receptor SubtypeBinding Affinity (Ki, nM) of FTY720-PAgonist Potency (EC50, nM) of FTY720-P
S1P10.3 - 1.20.2 - 0.6
S1P30.8 - 3.50.5 - 2.1
S1P40.6 - 2.50.8 - 3.0
S1P50.3 - 1.50.4 - 1.8
S1P2>1000Inactive

Data compiled from multiple sources. Actual values may vary depending on the experimental system.

Table 2: IC50 Values of FTY720 for S1P-Independent Targets

TargetIC50 (µM)Cell Type/Assay Condition
Sphingosine Kinase 1 (SK1)~5-10In vitro enzyme assay
Ceramide SynthaseAcyl-CoA chain length-dependentIn vitro enzyme assay

Note: The primary purpose of this compound is as a chemical probe, and its own intrinsic biological activity is secondary to its utility in target identification. It is designed to retain sufficient binding affinity to its targets to enable their identification.

Experimental Protocols

The following are generalized protocols for key experiments involving FTY720 and this compound. Researchers should optimize these protocols for their specific experimental systems.

Synthesis of this compound

The synthesis of this compound has been described in the literature and generally involves a multi-step organic synthesis approach. A key step is the introduction of the azide group, often via diazotization of an aniline precursor followed by reaction with an azide salt. For a detailed, step-by-step synthesis protocol, please refer to the primary literature, such as Sun, C., & Bittman, R. (2006). A photoreactive analogue of the immunosuppressant FTY720. The Journal of Organic Chemistry, 71(5), 2200–2202.

S1P1 Receptor Internalization Assay

This assay is used to quantify the internalization of the S1P1 receptor upon agonist stimulation.

Materials:

  • Cells expressing tagged S1P1 receptors (e.g., GFP-tagged S1P1)

  • FTY720-P

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Confocal microscope or flow cytometer

Protocol:

  • Seed cells expressing tagged S1P1 receptors onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy or plates for flow cytometry).

  • Allow cells to adhere and grow to the desired confluency.

  • Starve cells in serum-free medium for 3-4 hours to reduce basal receptor activation.

  • Treat cells with FTY720-P at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS to stop the internalization process.

  • Fix the cells with 4% paraformaldehyde.

  • For microscopy, mount the coverslips and visualize the subcellular localization of the tagged S1P1 receptor using a confocal microscope. Internalization is observed as a shift from plasma membrane to intracellular vesicles.

  • For flow cytometry, stain surface receptors with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. The mean fluorescence intensity of the cell population is measured to quantify the amount of surface receptor remaining.

Photoaffinity Labeling with this compound

Materials:

  • Cell lysate or intact cells expressing the putative target protein(s)

  • This compound

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • SDS-PAGE reagents

  • Mass spectrometer

Protocol:

  • Incubate the biological sample (cell lysate or intact cells) with this compound for a time sufficient to allow binding to its target(s). Include a control sample with an excess of non-photoreactive FTY720 to identify specific binding.

  • Irradiate the sample with UV light to induce covalent crosslinking. The duration and intensity of UV exposure should be optimized.

  • Lyse the cells (if using intact cells) and solubilize the proteins.

  • Separate the proteins by SDS-PAGE.

  • Visualize the protein bands (e.g., by Coomassie or silver staining).

  • Excise the protein band(s) that show specific labeling (i.e., present in the this compound treated sample but reduced or absent in the competitor control).

  • Perform in-gel digestion of the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptides by mass spectrometry to identify the protein.

Click Chemistry-Based Target Identification with this compound

Materials:

  • Cells treated with this compound

  • Lysis buffer

  • Alkyne-biotin

  • Copper(I) catalyst solution (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA or THPTA)

  • Streptavidin-coated beads

  • Elution buffer

  • SDS-PAGE reagents

  • Mass spectrometer

Protocol:

  • Treat cells with this compound as in the photoaffinity labeling protocol.

  • Lyse the cells and collect the protein lysate.

  • To the lysate, add the alkyne-biotin, the copper catalyst, and the ligand.

  • Allow the click reaction to proceed for 1-2 hours at room temperature.

  • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform in-gel digestion and identify the proteins by mass spectrometry.

Conclusion

This compound is an invaluable chemical probe for dissecting the complex pharmacology of FTY720. Its dual functionality as a photoreactive and "clickable" molecule enables the identification and characterization of both S1P receptor-dependent and -independent targets. By employing the techniques outlined in this guide, researchers can further elucidate the molecular mechanisms underlying the therapeutic effects of FTY720 and potentially uncover new therapeutic applications for this important class of immunomodulatory drugs. The continued development and application of such chemical biology tools will be instrumental in advancing our understanding of drug action and in the discovery of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Azido-FTY720 in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing azido-FTY720, a photoreactive analog of the immunomodulatory drug FTY720 (Fingolimod), in photoaffinity labeling (PAL) experiments. This powerful technique allows for the identification and characterization of the binding partners of FTY720 within complex biological systems, offering valuable insights into its mechanism of action and potential off-target effects.

Introduction to this compound Photoaffinity Labeling

Photoaffinity labeling is a chemical biology tool used to covalently link a ligand (probe) to its biological target, such as a protein, through light-induced activation of a photoreactive group. This compound is an analog of FTY720 that incorporates a chemically inert but photoreactive azido group. The fundamental principle of using this compound in PAL involves three key steps:

  • Binding: this compound is introduced to a biological system (e.g., cell lysate or intact cells) where it binds non-covalently to its specific target proteins.

  • Activation: Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.

  • Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond and permanently linking the this compound probe to its target.

This covalent capture enables the subsequent isolation, enrichment, and identification of the target proteins, which would be challenging to identify for non-covalently bound ligands.

FTY720 Signaling Pathway

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SphK2) to form FTY720-phosphate (FTY720-P).[1] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[2] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to its internalization and degradation, which in turn blocks lymphocyte egress from lymph nodes, resulting in peripheral lymphopenia.[3] This is the primary mechanism behind its immunosuppressive effects in treating multiple sclerosis. However, FTY720 is also known to have effects that are independent of S1P receptors. Photoaffinity labeling with this compound can help elucidate these alternative targets and signaling pathways.

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720_ext FTY720 FTY720_int FTY720 FTY720_ext->FTY720_int Enters Cell S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1PR->Downstream Signal Transduction SphK2 Sphingosine Kinase 2 (SphK2) FTY720_int->SphK2 Substrate FTY720P FTY720-Phosphate (FTY720-P) SphK2->FTY720P Phosphorylation FTY720P->S1PR Agonist Binding Unknown_Target Potential Unknown Targets Azido_FTY720 This compound Azido_FTY720->Unknown_Target Binds & Photo-crosslinks

FTY720 signaling pathway and the role of this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in photoaffinity labeling experiments. Optimization of parameters such as probe concentration, incubation time, and UV irradiation time is crucial for successful target identification.

Protocol 1: Photoaffinity Labeling of Target Proteins in Live Cells

This protocol describes the in-situ labeling of target proteins with this compound in a cellular context.

Materials:

  • This compound

  • Cell culture medium (serum-free for incubation step)

  • Phosphate-buffered saline (PBS)

  • UV lamp (350-365 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • FTY720 (for competition experiment)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

  • Probe Incubation:

    • Wash cells once with PBS.

    • Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM).

    • For a competition control, pre-incubate a separate plate of cells with an excess of FTY720 (e.g., 100-fold molar excess) for 30 minutes before adding this compound.

    • Incubate cells with the probe for a predetermined time (e.g., 1 hour) at 37°C to allow for binding to target proteins.

  • UV Irradiation:

    • Place the cell culture plates on ice.

    • Irradiate the cells with UV light (350-365 nm) for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance from the light source should be empirically determined.

  • Cell Lysis:

    • After irradiation, wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to the plates and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the labeled proteins.

  • Downstream Analysis: The protein lysate is now ready for downstream applications such as click chemistry for biotin or fluorophore conjugation, followed by enrichment and identification.

Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the this compound-labeled proteins for subsequent enrichment.

Materials:

  • Cell lysate containing this compound labeled proteins

  • Alkyne-biotin conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Reaction Setup: To the cell lysate (e.g., 1 mg of total protein):

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Add alkyne-biotin to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Protein Precipitation (Optional): Precipitate the proteins to remove excess reagents. Add four volumes of ice-cold acetone and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C and discard the supernatant.

  • Enrichment: The biotinylated proteins are now ready for enrichment using streptavidin-agarose beads.

Protocol 3: Enrichment and Identification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin beads and their subsequent identification by mass spectrometry.

Materials:

  • Biotinylated cell lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Coomassie blue or silver stain

  • Trypsin for in-gel digestion

  • LC-MS/MS instrumentation

Procedure:

  • Enrichment:

    • Incubate the biotinylated cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Separation:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

  • Visualization and Digestion:

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise the protein bands of interest that appear in the this compound treated sample but are reduced or absent in the competition control.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Experimental Workflow Visualization

The overall experimental workflow for photoaffinity labeling with this compound is depicted below.

Azido_FTY720_Workflow cluster_cell_culture Cell-Based Experiment cluster_biochemistry Biochemical Processing cluster_analysis Data Analysis start Plate Cells incubation Incubate with This compound start->incubation competition Competition Control: + excess FTY720 start->competition uv UV Irradiation (350-365 nm) incubation->uv competition->uv lysis Cell Lysis uv->lysis click Click Chemistry (Alkyne-Biotin) lysis->click enrichment Streptavidin Enrichment click->enrichment sds_page SDS-PAGE enrichment->sds_page band_excision Band Excision sds_page->band_excision digestion In-Gel Digestion (Trypsin) band_excision->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification ms->identification

Experimental workflow for this compound photoaffinity labeling.

Data Presentation

Quantitative data from photoaffinity labeling experiments are crucial for identifying high-confidence target proteins. The following tables are templates for presenting such data.

Table 1: Experimental Parameters for this compound Photoaffinity Labeling

This table should be used to document the optimized experimental conditions.

ParameterValueNotes
Cell Line e.g., JurkatT-lymphocyte cell line relevant to FTY720's mechanism.
This compound Concentration e.g., 5 µMOptimal concentration should balance labeling efficiency with off-target effects.
Incubation Time e.g., 1 hourTime to allow for probe to bind to its targets.
Competitor (FTY720) Conc. e.g., 500 µMA high molar excess is used to ensure specific binding is blocked.
UV Wavelength 365 nmLonger UV wavelengths are generally less damaging to cells.
UV Irradiation Time e.g., 20 minutesShould be optimized to maximize cross-linking while minimizing cell damage.
UV Lamp Distance e.g., 5 cmConsistency is key for reproducible results.

Table 2: Putative this compound Target Proteins Identified by LC-MS/MS

This table should summarize the proteins identified by mass spectrometry that show specific labeling with this compound.

Protein ID (e.g., UniProt)Gene NameProtein NamePeptide Count (this compound)Peptide Count (Competition)Fold EnrichmentBiological Function
Example: P40337SphK2Sphingosine kinase 2e.g., 15e.g., 2e.g., 7.5Phosphorylates sphingosine and FTY720.
Example: Q9H222S1PR5Sphingosine 1-phosphate receptor 5e.g., 10e.g., 1e.g., 10.0G protein-coupled receptor for S1P.
Example: P08575cPLA2Cytosolic phospholipase A2e.g., 8e.g., 0e.g., >8Eicosanoid biosynthesis.
.....................

Note: The data in this table is hypothetical and for illustrative purposes only. Actual data will be generated from the LC-MS/MS analysis.

Interpretation of Data: Proteins that are identified with a high peptide count in the this compound-treated sample and a significantly lower (or zero) peptide count in the competition control are considered high-confidence candidate binding partners. The "Fold Enrichment" can be calculated as the ratio of peptide counts (or more sophisticated quantitative proteomics metrics like spectral counts or precursor ion intensity) between the labeled sample and the competition control. A high fold enrichment indicates specific binding of this compound. Further validation experiments, such as Western blotting or functional assays, should be performed to confirm these interactions.

References

Application Notes and Protocols for Azido-FTY720 in Cellular Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing azido-FTY720, a chemical probe, to identify its direct binding partners in a cellular context. This methodology leverages bioorthogonal chemistry and proteomics to elucidate the molecular targets of FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate (S1P) receptors with known immunosuppressive and other biological activities.[1][2]

Introduction

FTY720 is a prodrug that, upon phosphorylation in vivo, acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes.[1][2] However, evidence suggests that FTY720 also possesses S1P receptor-independent effects.[1] Identifying the full spectrum of its protein interactions is crucial for a complete understanding of its mechanism of action and for the development of new therapeutics.

This compound is a chemically modified version of FTY720 that incorporates an azide group. This small, bioorthogonal handle allows for the specific covalent attachment of a reporter molecule, such as biotin or a fluorescent dye, via a "click chemistry" reaction. This enables the enrichment and subsequent identification of proteins that have been bound by the this compound probe within the complex environment of a cell. For enhanced target capture, a photoactivatable version of this compound can be synthesized, which forms a covalent bond with nearby molecules upon UV irradiation.

This document outlines the experimental workflow, from cell treatment to mass spectrometry analysis, and provides detailed protocols for each step.

Experimental Workflow Overview

The overall strategy for identifying cellular targets of FTY720 using an this compound probe involves a multi-step process. This workflow is designed to specifically label, enrich, and identify proteins that interact with the drug.

G cluster_cell_culture Cellular Treatment cluster_labeling Labeling & Lysis cluster_enrichment Affinity Purification cluster_analysis Proteomic Analysis A Cells in Culture B Treat with this compound A->B C Optional: UV Crosslinking (for photoactivatable probes) B->C D Cell Lysis C->D E Click Chemistry: Add Alkyne-Biotin D->E F Incubate with Streptavidin Beads E->F G Wash to Remove Non-specific Binders F->G H Elute Biotinylated Proteins G->H I On-Bead Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Data Analysis: Protein Identification & Quantification J->K

Caption: Overall workflow for target identification using this compound.

Signaling Pathway of FTY720

FTY720 primarily targets the sphingosine-1-phosphate (S1P) signaling pathway. As a prodrug, it is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to receptor internalization and degradation, effectively making FTY720-P a functional antagonist. This prevents lymphocytes from egressing from lymph nodes, resulting in peripheral lymphopenia.

G FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Binds Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces Lymphocyte Lymphocyte Egress from Lymph Node Internalization->Lymphocyte Inhibits Result Peripheral Lymphopenia Lymphocyte->Result Leads to

References

Application Notes and Protocols for Labeling S1P Receptors with Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis. It acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P), which is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3] FTY720-P binding to the S1P1 receptor on lymphocytes causes receptor internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[1][4]

Azido-FTY720 is a photoreactive analog of FTY720 that provides a powerful tool for researchers to study S1P receptor biology. This analog incorporates a photoreactive azido group, enabling its use in photoaffinity labeling to identify ligand binding sites. Furthermore, the azido group serves as a handle for bioorthogonal click chemistry, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin for in vitro and in vivo visualization and analysis of S1P receptors. These application notes provide detailed protocols for the use of this compound in labeling S1P receptors in both in vitro and in vivo settings.

Data Presentation

The binding affinity of the active form of FTY720, FTY720-phosphate (FTY720-P), for human S1P receptors is a critical parameter for designing labeling experiments. The following table summarizes the reported binding affinities.

Receptor SubtypeLigandAffinity (Kd, nM)Reference
S1P1FTY720-P0.283 ± 0.055
S1P3FTY720-P0.946 ± 0.143
S1P4FTY720-PHigh Affinity Agonist
S1P5FTY720-PHigh Affinity Agonist
S1P2FTY720-PNo significant binding

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720P This compound-P S1PR S1P Receptor (S1P1, S1P3-5) FTY720P->S1PR Binds S1P S1P S1P->S1PR Binds G_protein G Protein Activation S1PR->G_protein Activates Beta_Arrestin β-Arrestin Recruitment S1PR->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., ERK, Akt) G_protein->Downstream_Signaling Initiates Receptor_Internalization Receptor Internalization & Degradation Beta_Arrestin->Receptor_Internalization Mediates

Figure 1: S1P Receptor Signaling Pathway Activation by this compound-P.

In_Vitro_Workflow Start Start: Culture cells expressing S1P receptors Incubate_Probe Incubate with This compound-P Start->Incubate_Probe Wash1 Wash to remove unbound probe Incubate_Probe->Wash1 Click_Reaction Perform Click Chemistry: Add alkyne-fluorophore Wash1->Click_Reaction Wash2 Wash to remove excess fluorophore Click_Reaction->Wash2 Imaging Image cells (e.g., Confocal Microscopy) Wash2->Imaging Analysis Analyze fluorescence signal Imaging->Analysis

Figure 2: Experimental Workflow for In Vitro Labeling of S1P Receptors.

In_Vivo_Workflow Start Start: Administer this compound to animal model Incubation Allow for in vivo phosphorylation and receptor binding Start->Incubation Inject_Reporter Administer bioorthogonal alkyne-reporter (e.g., DBCO-dye) Incubation->Inject_Reporter Reaction_Time Allow for in vivo click reaction Inject_Reporter->Reaction_Time Imaging Perform in vivo imaging (e.g., Fluorescence imaging) Reaction_Time->Imaging Ex_Vivo_Analysis Optional: Ex vivo analysis of tissues Imaging->Ex_Vivo_Analysis End End: Data Analysis Imaging->End Ex_Vivo_Analysis->End

Figure 3: Experimental Workflow for In Vivo Labeling of S1P Receptors.

Experimental Protocols

In Vitro Labeling of S1P Receptors in Cultured Cells

This protocol describes the labeling of S1P receptors on the surface of live cells using this compound followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Cells expressing the S1P receptor of interest (e.g., HEK293T cells transiently or stably expressing human S1P1).

  • Cell culture medium and supplements.

  • This compound.

  • Sphingosine kinase inhibitor (e.g., SKI-II) if starting with non-phosphorylated this compound to prevent phosphorylation by endogenous kinases. Alternatively, use pre-phosphorylated this compound.

  • Alkyne-modified fluorescent probe (e.g., DBCO-488, DBCO-546).

  • Phosphate-buffered saline (PBS).

  • Bovine serum albumin (BSA).

  • Imaging equipment (e.g., confocal microscope).

Protocol:

  • Cell Culture:

    • Plate cells expressing the S1P receptor of interest in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates).

    • Culture cells to an appropriate confluency (typically 70-80%).

  • Probe Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Note: FTY720 requires phosphorylation to become an active S1P receptor agonist. If using non-phosphorylated this compound, it will need to be phosphorylated by cellular sphingosine kinases. For more controlled experiments, in vitro phosphorylation prior to cell treatment is recommended.

    • Dilute the this compound-phosphate to the desired final concentration (e.g., 1-100 nM) in serum-free cell culture medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the this compound-P solution for 30-60 minutes at 37°C.

  • Washing:

    • Remove the probe solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound probe.

  • Click Chemistry Reaction:

    • Prepare a solution of the alkyne-modified fluorescent probe (e.g., 5-10 µM DBCO-fluorophore) in serum-free medium.

    • Incubate the cells with the fluorescent probe solution for 30-60 minutes at 37°C, protected from light. The reaction is typically rapid.

  • Final Washing:

    • Remove the fluorescent probe solution and wash the cells three times with cold PBS.

  • Imaging:

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

In Vivo Labeling of S1P Receptors in a Mouse Model

This protocol provides a general framework for in vivo labeling of S1P receptors using this compound and SPAAC. Dosing, timing, and imaging parameters should be optimized for the specific animal model and research question.

Materials:

  • Animal model (e.g., C57BL/6 mice).

  • This compound.

  • Sterile, biocompatible vehicle for injection (e.g., saline, PBS with a solubilizing agent like Tween 80).

  • Alkyne-modified imaging probe suitable for in vivo use (e.g., DBCO-functionalized near-infrared dye).

  • In vivo imaging system (e.g., IVIS Spectrum).

Protocol:

  • Probe Administration:

    • Dissolve this compound in a sterile, biocompatible vehicle.

    • Administer this compound to the animal via a suitable route (e.g., intraperitoneal or intravenous injection). The dosage will need to be determined empirically, but a starting point could be based on effective doses of FTY720 in mouse models (e.g., 0.1-1 mg/kg).

  • Incubation Period:

    • Allow sufficient time for the in vivo phosphorylation of this compound and its binding to S1P receptors. This period can range from a few hours to 24 hours, depending on the pharmacokinetics of the compound.

  • Reporter Probe Administration:

    • Dissolve the alkyne-modified imaging probe in a sterile, biocompatible vehicle.

    • Administer the imaging probe to the animal, typically via intravenous injection to ensure systemic distribution.

  • In Vivo Click Reaction:

    • Allow time for the imaging probe to circulate and react with the azide-labeled receptors. This can take several hours.

  • In Vivo Imaging:

    • Anesthetize the animal.

    • Perform whole-body imaging using an appropriate in vivo imaging system.

  • Ex Vivo Analysis (Optional):

    • After in vivo imaging, euthanize the animal and harvest tissues of interest (e.g., lymph nodes, spleen, brain).

    • Tissues can be further analyzed by fluorescence microscopy of tissue sections or by homogenization and biochemical analysis to quantify the labeled receptors.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Azido-FTY720-Based Proteomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of azido-FTY720, a chemically tractable analog of the immunomodulatory drug FTY720 (Fingolimod), in proteomic studies. This powerful chemoproteomic approach enables the identification and quantification of the cellular targets of FTY720, providing crucial insights into its mechanisms of action beyond its well-characterized effects on sphingosine-1-phosphate (S1P) receptors.

Introduction

FTY720 is an FDA-approved drug for treating relapsing-remitting multiple sclerosis. Its primary mechanism of action involves in vivo phosphorylation to FTY720-phosphate, which acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2] However, growing evidence suggests that FTY720 and its analogs exert effects through additional, S1P receptor-independent pathways.[3][4] Identifying the full spectrum of FTY720's molecular targets is crucial for a complete understanding of its therapeutic effects and potential side effects.

This compound is a modified version of FTY720 that incorporates an azide group. This small, bioorthogonal handle allows for the use of "click chemistry," a highly specific and efficient chemical reaction, to attach reporter molecules such as biotin or fluorescent dyes.[5] This enables the enrichment and subsequent identification of proteins that interact with the drug using mass spectrometry-based proteomic techniques. This approach, a form of activity-based protein profiling (ABPP), allows for the study of drug-protein interactions in a native cellular context.

Principle of the Method

The experimental workflow for this compound-based proteomic studies is centered around the principles of chemical proteomics and affinity purification. First, live cells are treated with this compound, allowing the probe to interact with its cellular targets. After cell lysis, the azide group on the probe is "clicked" to an alkyne-containing reporter tag, most commonly biotin. The biotinylated protein complexes are then captured and enriched using streptavidin-coated beads. Finally, the enriched proteins are eluted, digested into peptides, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Experimental_Workflow This compound Proteomics Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_click Lysis & Biotinylation cluster_enrichment Affinity Purification cluster_ms Mass Spectrometry cluster_data Data Analysis A Live Cell Culture B Treat with this compound A->B C Cell Lysis B->C Incubation D Click Chemistry: Add Alkyne-Biotin C->D E Add Streptavidin Beads D->E Formation of Biotinylated Protein Complexes F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J K Bioinformatic Analysis J->K

Caption: Overall experimental workflow for this compound-based proteomic studies.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture the desired cell line (e.g., Jurkat T-cells, HEK293T cells) in appropriate media and conditions until they reach 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Cell Treatment:

    • For adherent cells, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 1-10 µM).

    • For suspension cells, add the appropriate volume of the this compound stock solution to the cell suspension.

    • Include a vehicle control (DMSO-treated) sample.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Cell Lysis and Click Chemistry
  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS, then scrape the cells into fresh ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Click Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents in order:

      • Alkyne-biotin probe (e.g., 100 µM final concentration)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

      • Copper(II) sulfate (CuSO₄) (1 mM final concentration)

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

Protocol 3: Affinity Purification of Biotinylated Proteins
  • Bead Preparation:

    • Resuspend streptavidin-coated magnetic beads in lysis buffer.

    • Wash the beads three times with lysis buffer using a magnetic stand to separate the beads from the supernatant.

  • Enrichment:

    • Add the prepared streptavidin beads to the lysate from the click chemistry reaction.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • Lysis buffer (3 times)

      • PBS with 0.1% Tween-20 (2 times)

      • PBS (2 times)

  • Elution:

    • Elute the bound proteins from the beads by adding an elution buffer (e.g., 2x Laemmli sample buffer) and heating at 95°C for 5-10 minutes.

    • Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

Protocol 4: Sample Preparation for Mass Spectrometry
  • In-gel or In-solution Digestion:

    • In-gel: Run the eluted proteins on a short SDS-PAGE gel. Stain the gel with Coomassie blue, excise the protein band, and perform in-gel tryptic digestion.

    • In-solution: Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Peptide Desalting: Desalt the digested peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

Data Presentation: Quantitative Proteomic Analysis

The following table represents a hypothetical dataset of proteins identified and quantified in an this compound pulldown experiment compared to a vehicle control. The data is presented as fold change (this compound / control) and the corresponding p-value.

Protein ID (UniProt)Gene NameProtein NameFold Change (this compound/Control)p-valuePutative Function
P21554S1PR1Sphingosine 1-phosphate receptor 115.2<0.001Known FTY720-P target
Q13309TRPM7Transient receptor potential cation channel subfamily M member 78.7<0.005Ion channel, kinase activity
P31946YWHAZ14-3-3 protein zeta/delta6.5<0.01Signal transduction, apoptosis
P622581433B14-3-3 protein beta/alpha5.9<0.01Signal transduction, cell cycle
P27348YWHAE14-3-3 protein epsilon5.2<0.01Signal transduction, protein trafficking
Q9Y243CERS2Ceramide synthase 24.8<0.05Sphingolipid metabolism
P04049ANP32AAcidic leucine-rich nuclear phosphoprotein 32 family member A4.1<0.05PP2A inhibitor
P67775PP2A ASerine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A3.5<0.05Signal transduction, cell growth
P49750SPHK1Sphingosine kinase 13.2>0.05Sphingolipid metabolism
P06213INSRInsulin receptor1.2>0.05Non-specific binder

This table is for illustrative purposes and is based on known and potential targets of FTY720. Actual experimental results may vary.

FTY720 Signaling and Target Interaction Network

The following diagram illustrates the known and potential signaling pathways affected by FTY720, including its interaction with S1P receptors and other identified protein targets.

FTY720_Signaling FTY720 Signaling and Target Network cluster_main FTY720 Signaling and Target Network cluster_s1p S1P Receptor-Dependent Pathway cluster_nons1p S1P Receptor-Independent Targets FTY720 FTY720 SPHK2 Sphingosine Kinase 2 FTY720->SPHK2 Phosphorylation Azido_FTY720 This compound (Proteomic Probe) S1PR1 S1PR1 Azido_FTY720->S1PR1 Identified by Proteomics S1PR3 S1PR3 Azido_FTY720->S1PR3 Identified by Proteomics S1PR4 S1PR4 Azido_FTY720->S1PR4 Identified by Proteomics S1PR5 S1PR5 Azido_FTY720->S1PR5 Identified by Proteomics TRPM7 TRPM7 Azido_FTY720->TRPM7 Identified by Proteomics YWHAE 14-3-3 proteins Azido_FTY720->YWHAE Identified by Proteomics CERS Ceramide Synthases Azido_FTY720->CERS Identified by Proteomics PP2A PP2A Azido_FTY720->PP2A Identified by Proteomics FTY720P FTY720-P FTY720P->S1PR1 Agonism & Internalization FTY720P->S1PR3 Agonism & Internalization FTY720P->S1PR4 Agonism & Internalization FTY720P->S1PR5 Agonism & Internalization Lymphocyte_egress Lymphocyte Egress (Inhibition) S1PR1->Lymphocyte_egress S1PR3->Lymphocyte_egress S1PR4->Lymphocyte_egress S1PR5->Lymphocyte_egress Cell_Processes Apoptosis, Ion Homeostasis, Signal Transduction TRPM7->Cell_Processes YWHAE->Cell_Processes CERS->Cell_Processes PP2A->Cell_Processes SPHK2->FTY720P

Caption: FTY720 signaling pathways and potential protein targets.

Concluding Remarks

The use of this compound in chemical proteomic workflows is a powerful strategy for elucidating the complete target landscape of this important therapeutic agent. The protocols outlined in these application notes provide a robust framework for researchers to identify novel FTY720-interacting proteins, validate known targets, and gain a deeper understanding of its polypharmacology. The successful application of this methodology will contribute to the rational design of next-generation immunomodulatory drugs and the expansion of the therapeutic applications of FTY720.

References

Application Notes: Utilizing Azido-FTY720 for In Vivo Lymphocyte Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FTY720 (Fingolimod) is a potent immunomodulator that significantly alters lymphocyte trafficking, leading to peripheral lymphopenia.[1][2] It functions as a structural analog of sphingosine and, upon in vivo phosphorylation by sphingosine kinase 2, its active form, FTY720-phosphate (FTY720-P), acts as a high-affinity agonist for four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[3][4][5] The primary mechanism for FTY720-induced lymphopenia involves its action on the S1P1 receptor on lymphocytes. Binding of FTY720-P to S1P1 leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs (SLOs) like lymph nodes and the spleen. This "functional antagonism" effectively traps lymphocytes within the SLOs, drastically reducing their numbers in circulating blood.

Azido-FTY720 is a photoreactive and chemically tractable analog of FTY720. It incorporates a bio-orthogonal azido group, which allows for covalent labeling of cells that have taken up the molecule through "click chemistry." This feature makes this compound an invaluable tool for researchers studying the dynamics of lymphocyte sequestration and trafficking. By administering this compound in vivo, researchers can specifically tag the population of lymphocytes that are sequestered in the lymph nodes. These tagged cells can then be visualized and quantified using fluorescent probes that react with the azide group, providing a direct method to track and analyze the fate of FTY720-affected lymphocytes.

Mechanism of Action

The core mechanism relies on the S1P1 receptor modulation. Normally, lymphocytes follow a natural S1P gradient to exit lymphoid tissues. FTY720, once phosphorylated to FTY720-P, mimics S1P and binds to the S1P1 receptor. However, unlike the natural ligand which allows for receptor recycling, FTY720-P binding leads to irreversible receptor ubiquitination and proteasomal degradation. This loss of S1P1 from the cell surface prevents lymphocytes from sensing the egress signal, trapping them within the lymphoid organs. This compound is presumed to follow the same pathway, with the appended azide group serving as a chemical handle for subsequent detection.

Caption: FTY720 signaling pathway leading to lymphocyte egress blockade.

Quantitative Data

The following tables summarize key quantitative data related to the effects of FTY720 on lymphocyte populations and its binding characteristics. Data for this compound is inferred from its structural similarity to FTY720.

Table 1: In Vivo Effects of FTY720 on Lymphocyte Populations in Mice

Parameter Observation Duration of Treatment Reference
Blood Lymphocytes ~80% reduction 21 days
Total Body Lymphocytes ~20% reduction 21 days
Circulating T & B Cells Marked reduction 24 hours
Naive T Cells Depleted from peripheral organs 3 days
Central Memory T Cells Recirculation affected Not specified

| Effector Memory T Cells | Not significantly influenced | Not specified | |

Table 2: Binding Affinity & Potency of FTY720-Phosphate (FTY720-P)

Receptor Subtype Assay Type Value (IC50 / Ki / EC50) Reference
S1P1 [35S]-GTPγS Binding EC50: 0.18 nM
S1P3 Competitive Binding IC50: 0.33 nM
S1P4 [35S]-GTPγS Binding EC50: 0.45 nM
S1P5 [35S]-GTPγS Binding EC50: <1 nM

| S1P2 | Agonist Activity | Generally considered inactive or very low potency | |

Experimental Protocols

Protocol 1: In Vivo Labeling and Tracking of Sequestered Lymphocytes

This protocol describes the in vivo administration of this compound to induce lymphocyte sequestration, followed by ex vivo labeling of the azide-tagged cells via click chemistry for analysis by flow cytometry.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS or saline)

  • DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-AF647)

  • Flow Cytometry Staining Buffer (FACS Buffer: PBS with 2% FBS and 1 mM EDTA)

  • Antibodies for lymphocyte sub-population staining (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

Experimental Workflow Diagram

Experimental_Workflow start 1. In Vivo Administration sequestration 2. Lymphocyte Sequestration start->sequestration Administer this compound to animal model (e.g., mouse) isolation 3. Isolate Lymphoid Organs sequestration->isolation Allow 24-48h for drug action and cell trapping homogenize 4. Prepare Single-Cell Suspension isolation->homogenize Harvest Spleen, Lymph Nodes click 5. Ex Vivo Click Chemistry homogenize->click Mechanically dissociate & filter through cell strainer stain 6. Surface Marker Staining click->stain Incubate cells with DBCO-fluorophore analyze 7. Flow Cytometry Analysis stain->analyze Incubate with fluorescent antibodies (CD3, CD4, etc.)

Caption: Workflow for tracking lymphocytes using this compound.

Procedure:

  • In Vivo Administration of this compound:

    • Reconstitute this compound in a suitable vehicle.

    • Administer the solution to the animal model (e.g., C57BL/6 mice) via oral gavage or intravenous injection. A typical dose for FTY720 is in the range of 0.5-1.0 mg/kg. Dose optimization for the azido-analog may be required.

    • House the animals for 24-48 hours to allow for drug metabolism, S1P1 receptor modulation, and subsequent lymphocyte sequestration in SLOs.

  • Isolation of Lymphocytes from Secondary Lymphoid Organs:

    • Euthanize the mice according to approved institutional protocols.

    • Aseptically harvest SLOs (spleen, peripheral lymph nodes, and mesenteric lymph nodes).

    • Place the organs in ice-cold FACS buffer.

  • Preparation of Single-Cell Suspension:

    • Mechanically dissociate the lymphoid tissues by gently grinding them between the frosted ends of two microscope slides or using a pestle and a 70 µm cell strainer.

    • Rinse the strainer with cold FACS buffer to collect the single-cell suspension.

    • If using the spleen, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.

    • Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

    • Count the cells and adjust the concentration to 1-2 x 106 cells per sample for staining.

  • Ex Vivo Click Chemistry Labeling:

    • To the single-cell suspension, add the DBCO-conjugated fluorophore to a final concentration of 10-50 µM. Titration is recommended to determine the optimal concentration.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells twice with FACS buffer to remove any unreacted DBCO-fluorophore.

  • Surface Marker Staining for Flow Cytometry:

    • Resuspend the cell pellet in FACS buffer containing a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220) to identify lymphocyte subpopulations.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Analyze the fluorescence intensity of the DBCO-fluorophore within different lymphocyte gates (e.g., CD4+ T cells, CD8+ T cells, B cells) to quantify the population of cells that have been tagged by this compound.

Protocol 2: Competitive Radioligand Binding Assay

This protocol can be adapted to determine the binding affinity (Ki) of this compound-phosphate for specific S1P receptors, using a radiolabeled ligand like [32P]S1P or [3H]-FTY720-P.

Materials:

  • Cell membranes from a cell line overexpressing a specific S1P receptor subtype (e.g., CHO-S1P1).

  • Radiolabeled ligand (e.g., [32P]S1P).

  • Unlabeled this compound-P (test compound).

  • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and counter.

Procedure: [Based on protocols from 7, 27]

  • Assay Preparation:

    • Prepare serial dilutions of the unlabeled test compound (this compound-P) in assay buffer.

    • Dilute the cell membranes in ice-cold assay buffer to a concentration that yields sufficient signal (e.g., 5-10 µg protein per well).

    • Prepare the radiolabeled ligand in assay buffer at a concentration near its Kd value.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled known S1P ligand (e.g., S1P or FTY720-P).

    • Incubate the plate with gentle agitation for 2-3 hours at room temperature to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

References

Application Notes and Protocols: Azido-FTY720 in Cancer Research and Nutrient Transporter Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of azido-FTY720, a photoreactive and clickable analog of the immunosuppressant and anti-cancer agent FTY720 (Fingolimod), in cancer research. A significant focus is placed on its application in elucidating the mechanisms of FTY720-induced downregulation of nutrient transporters, a key component of its anti-neoplastic activity. Detailed protocols for the use of this compound as a chemical probe are provided to facilitate its integration into research workflows.

Introduction to FTY720 and its Anti-Cancer Properties

FTY720 is an FDA-approved immunomodulator for multiple sclerosis. Beyond its effects on lymphocyte trafficking, FTY720 exhibits potent anti-cancer properties in a wide range of preclinical cancer models.[1][2] Its cytotoxic effects are largely independent of its phosphorylation and subsequent modulation of sphingosine-1-phosphate (S1P) receptors, which is responsible for its immunosuppressive and dose-limiting cardiotoxic side effects.[3][4] The unphosphorylated form of FTY720 exerts its anti-cancer activity through various mechanisms, including the inhibition of sphingosine kinase 1 (SK1) and the activation of protein phosphatase 2A (PP2A).[1]

A critical aspect of FTY720's anti-cancer mechanism is its ability to induce the downregulation of essential nutrient transporters on the surface of cancer cells, effectively starving them of the building blocks required for rapid proliferation. This unique mode of action makes FTY720 and its analogs promising candidates for cancer therapy.

This compound: A Chemical Probe for Target Identification

To further investigate the molecular targets of FTY720, a photoreactive analog, this compound, has been synthesized. This analog incorporates an azido group, which serves two primary functions in chemical biology:

  • Photoaffinity Labeling: Upon UV irradiation, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink with nearby molecules, including interacting proteins. This allows for the irreversible capture of FTY720's binding partners.

  • Click Chemistry: The azido group is a key component of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly specific and efficient reaction allows for the attachment of reporter tags, such as biotin or fluorescent dyes, to the this compound-protein complex. This facilitates the enrichment and identification of target proteins through techniques like pull-down assays followed by mass spectrometry.

The use of this compound as a chemical probe provides a powerful tool to deconvolve the complex pharmacology of FTY720 and to identify novel therapeutic targets in cancer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the anti-cancer effects of FTY720.

Table 1: Inhibitory Activity of FTY720 against Sphingosine Kinase 1 (SK1)

CompoundInhibition TypeKi (μM)Cell Line/SystemReference
FTY720Competitive (with sphingosine)2 ± 0.5Recombinant human SK1

Table 2: IC50 Values of FTY720 in Various Cancer Cell Lines (48-72h treatment)

Cell LineCancer TypeIC50 (μM)Reference
BT-474Breast Cancer (HER2+)5 - 10
SK-BR-3Breast Cancer (HER2+)2.5 - 5
BT-474-HR1Breast Cancer (Trastuzumab-resistant)5 - 10
MDA-MB-453Breast Cancer (Trastuzumab-resistant)5 - 10
HCC1954Breast Cancer (Trastuzumab-resistant)5 - 10
MCF-7Breast Cancer5 - 20
MDA-MB-231Breast Cancer5 - 20
Sk-Br-3Breast Cancer5 - 20
HCT-116Colon Cancer5 - 20
SW620Colon Cancer5 - 20
PC-3Prostate Cancer~5
DU145Prostate Cancer~5

Table 3: FTY720-Induced Apoptosis in Trastuzumab-Resistant Breast Cancer Cells (24h treatment)

Cell Line% Apoptotic Cells (Mock)% Apoptotic Cells (FTY720)Reference
BT-474-HR15.3945.4
MDA-MB-4533.0345.6
HCC19544.9227.8

Signaling Pathways and Mechanisms of Action

FTY720's anti-cancer effects are mediated through a network of signaling pathways. A key mechanism involves the inhibition of SK1, leading to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipid sphingosine. This shift in the sphingolipid rheostat contributes to cancer cell death.

FTY720_Signaling_Pathway FTY720 FTY720 SK1 Sphingosine Kinase 1 (SK1) FTY720->SK1 inhibits NutrientTransporters Nutrient Transporters (e.g., GLUT1, LAT1) FTY720->NutrientTransporters downregulates PP2A Protein Phosphatase 2A (PP2A) FTY720->PP2A activates S1P Sphingosine-1-Phosphate (S1P) Sphingosine Sphingosine Sphingosine->S1P SK1 Apoptosis Apoptosis Sphingosine->Apoptosis Proliferation Cell Proliferation & Survival S1P->Proliferation CellSurface Cell Surface Expression CellSurface->Proliferation supports Akt Akt PP2A->Akt dephosphorylates Akt->Proliferation

FTY720 signaling pathway in cancer cells.

FTY720 also induces the downregulation of nutrient transporters, such as glucose transporters (e.g., GLUT1) and amino acid transporters (e.g., L-type amino acid transporter 1, LAT1), on the cancer cell surface. This restricts the uptake of essential nutrients, leading to metabolic stress and cell death.

Nutrient_Transporter_Downregulation FTY720 FTY720 UnknownTarget Direct/Indirect Protein Target(s) FTY720->UnknownTarget Trafficking Vesicular Trafficking Machinery UnknownTarget->Trafficking modulates Transporter Nutrient Transporter (e.g., GLUT1, LAT1) Trafficking->Transporter affects recycling/ internalization Internalization Increased Internalization Trafficking->Internalization PlasmaMembrane Plasma Membrane Transporter->PlasmaMembrane insertion ReducedNutrientUptake Reduced Nutrient Uptake Degradation Lysosomal Degradation Internalization->Degradation Internalization->ReducedNutrientUptake CellDeath Cancer Cell Death ReducedNutrientUptake->CellDeath

Mechanism of FTY720-induced nutrient transporter downregulation.

Experimental Protocols

Protocol 1: Identification of this compound Protein Targets using Photoaffinity Labeling and Click Chemistry-Mediated Pull-Down Assay

This protocol outlines the workflow for identifying the protein binding partners of FTY720 in cancer cells using this compound.

Azido_FTY720_Workflow Start Cancer Cell Culture Incubate Incubate with This compound Start->Incubate UV UV Crosslinking (365 nm) Incubate->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry: + Biotin-Alkyne Lysis->Click PullDown Streptavidin-Agarose Pull-Down Click->PullDown Wash Wash Beads PullDown->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS In-gel Digestion & LC-MS/MS Analysis SDS_PAGE->MS Analysis Data Analysis & Target Identification MS->Analysis

Workflow for this compound target identification.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • This compound (photoreactive analog)

  • Biotin-alkyne (or other alkyne-tagged reporter)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • UV crosslinking apparatus (365 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells and grow to 70-80% confluency.

    • Treat cells with this compound at a predetermined effective concentration (e.g., 5-10 µM) for a specified time (e.g., 4-6 hours) in serum-free medium. Include a vehicle control (e.g., DMSO).

  • Photo-Crosslinking:

    • Wash the cells twice with cold PBS.

    • On ice, irradiate the cells with UV light (365 nm) for 15-30 minutes to induce covalent crosslinking of this compound to its binding partners.

  • Cell Lysis:

    • Lyse the cells using ice-cold lysis buffer.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the following click chemistry reagents in order:

      • Biotin-alkyne (final concentration ~50 µM)

      • CuSO4 (final concentration ~1 mM)

      • THPTA or TBTA (final concentration ~5 mM)

    • Vortex briefly and then add freshly prepared sodium ascorbate (final concentration ~5 mM) to initiate the reaction.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Streptavidin Pull-Down:

    • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (at least 3-4 times) to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise specific bands of interest or the entire gel lane for in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Compare the identified proteins from the this compound-treated sample with the vehicle control to identify specific binding partners.

Protocol 2: Western Blot Analysis of Nutrient Transporter Expression Following FTY720 Treatment

This protocol is for validating the effect of FTY720 on the expression levels of specific nutrient transporters.

Materials:

  • Cancer cell line of interest

  • FTY720

  • Lysis buffer

  • Primary antibodies against nutrient transporters of interest (e.g., anti-GLUT1, anti-LAT1)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with various concentrations of FTY720 (e.g., 0, 2.5, 5, 10 µM) for 24-48 hours.

    • Lyse the cells as described in Protocol 1, step 3.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the nutrient transporter of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis:

    • Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

    • Quantify the band intensities using densitometry software and normalize the expression of the nutrient transporter to the loading control.

Conclusion

This compound is a valuable tool for dissecting the molecular mechanisms underlying the anti-cancer effects of FTY720. The provided protocols offer a framework for identifying novel protein targets and for validating the impact of FTY720 on nutrient transporter expression. This knowledge will be instrumental in the development of more selective and effective cancer therapies that exploit the metabolic vulnerabilities of tumor cells.

References

Visualizing Azido-FTY720 Binding in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of azido-FTY720 binding in various tissues. This compound, a photoreactive analog of the immunomodulatory drug FTY720 (Fingolimod), serves as a powerful tool for identifying and characterizing the binding sites and distribution of this drug class within a biological context.[1] The protocols outlined below leverage click chemistry for fluorescent labeling and subsequent imaging by microscopy.

Introduction

FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.[2] It is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[3] FTY720-P then acts as a functional antagonist of S1P receptors (S1PRs), particularly S1P1, leading to their internalization and degradation.[4][5] This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate autoimmune damage.

This compound is an analog designed for target identification and visualization. The azido group allows for a highly specific and efficient covalent linkage to a reporter molecule, such as a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the precise localization of FTY720 binding sites within tissues at a cellular resolution.

Quantitative Data: FTY720 Distribution in Tissues

TissueTissue-to-Blood Partition Coefficient (RT)
Lungs41.4
Spleen34.7
Lymph Nodes22.9
KidneysNot specified
LiverNot specified
HeartNot specified
Muscle4.69
BrainNot specified
ThymusNot specified

Data sourced from physiologically based pharmacokinetic modeling of FTY720 in rats.

Signaling Pathway of FTY720

FTY720's mechanism of action primarily involves the modulation of the S1P1 receptor signaling pathway. The following diagram illustrates the key steps from the administration of FTY720 to the functional antagonism of the S1P1 receptor.

FTY720_Signaling_Pathway cluster_cell Cell Interior FTY720_in FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720_in->SphK2 Phosphorylation FTY720P FTY720-P (Active Form) SphK2->FTY720P S1P1_mem S1P1 Receptor S1P1_Internalized Internalized S1P1-FTY720P Complex Ubiquitination Ubiquitination S1P1_Internalized->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome S1P1_mem->S1P1_Internalized Binding and Internalization FTY720_ex FTY720 (Extracellular) FTY720_ex->FTY720_in Enters Cell

FTY720 phosphorylation and S1P1 receptor internalization pathway.

Experimental Workflow for Visualizing this compound Binding

The following diagram outlines the general workflow for labeling and visualizing this compound binding in tissue samples using click chemistry and fluorescence microscopy.

Azido_FTY720_Workflow cluster_prep Tissue Preparation cluster_labeling Labeling cluster_imaging Imaging Tissue_Harvest Harvest Tissue Fixation Fixation (e.g., 4% PFA) Tissue_Harvest->Fixation Sectioning Cryosectioning or Vibratome Sectioning Fixation->Sectioning Incubation Incubate with This compound Sectioning->Incubation UV_Activation UV Photoactivation (for covalent binding) Incubation->UV_Activation Wash1 Wash to Remove Unbound Probe UV_Activation->Wash1 Click_Reaction Click Chemistry Reaction (with alkyne-fluorophore) Wash1->Click_Reaction Wash2 Wash to Remove Excess Reagents Click_Reaction->Wash2 Mounting Mount on Slide Wash2->Mounting Microscopy Fluorescence Microscopy (e.g., Confocal) Mounting->Microscopy Analysis Image Analysis and Quantification Microscopy->Analysis

Experimental workflow for this compound tissue labeling and imaging.

Experimental Protocols

Protocol 1: Tissue Preparation and this compound Labeling

Materials:

  • Freshly harvested tissue of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% w/v in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • This compound solution (e.g., 10-100 µM in a suitable solvent like DMSO, diluted in PBS)

  • UV lamp (365 nm)

Procedure:

  • Tissue Harvest and Fixation:

    • Perfuse the animal with ice-cold PBS to remove blood from the tissues.

    • Harvest the tissue of interest and fix by immersion in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotection:

    • Wash the fixed tissue three times in PBS for 10 minutes each.

    • Incubate the tissue in 15% sucrose in PBS at 4°C until it sinks.

    • Transfer the tissue to 30% sucrose in PBS at 4°C and incubate until it sinks.

  • Embedding and Sectioning:

    • Embed the cryoprotected tissue in OCT compound in a cryomold.

    • Freeze the block on dry ice or in liquid nitrogen.

    • Cut tissue sections (e.g., 20-50 µm thick) using a cryostat and mount them on adhesive microscope slides.

  • This compound Incubation and Photoactivation:

    • Wash the tissue sections three times with PBS for 5 minutes each.

    • Incubate the sections with the this compound working solution in a humidified chamber for 1-2 hours at room temperature.

    • Place the slides on ice and expose them to UV light (365 nm) for 15-30 minutes to induce covalent cross-linking of the photoreactive azido group to the binding site.

    • Wash the sections three times with PBS containing 0.1% Triton X-100 (PBST) for 10 minutes each to remove unbound probe.

Protocol 2: Click Chemistry Labeling and Imaging

Materials:

  • This compound labeled tissue sections on slides

  • Click chemistry reaction buffer (e.g., 100 mM Tris buffer, pH 8.5)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne, 2 mM in DMSO)

  • PBST

  • DAPI solution (for nuclear counterstain)

  • Antifade mounting medium

Procedure:

  • Prepare Click Reaction Mix:

    • Important: Prepare the click reaction mix fresh just before use and add the components in the specified order.

    • For a 1 mL reaction volume:

      • Start with 885 µL of click reaction buffer.

      • Add 20 µL of CuSO4 stock solution.

      • Add 20 µL of THPTA ligand stock solution and mix gently.

      • Add 50 µL of sodium ascorbate stock solution and mix gently.

      • Add 25 µL of alkyne-fluorophore stock solution and mix gently.

  • Click Reaction:

    • Carefully apply the click reaction mix to the tissue sections, ensuring the entire section is covered.

    • Incubate in a dark, humidified chamber for 1-2 hours at room temperature.

  • Washing and Counterstaining:

    • Wash the sections three times with PBST for 10 minutes each.

    • If desired, incubate with DAPI solution for 5-10 minutes to stain cell nuclei.

    • Wash three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips on the slides using an antifade mounting medium.

    • Image the sections using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion

The combination of this compound and click chemistry provides a robust and highly specific method for visualizing the binding sites of FTY720 in tissues. This approach can be invaluable for understanding the tissue-specific distribution and cellular targets of this important immunomodulatory drug, thereby aiding in the development of new therapeutics and the elucidation of their mechanisms of action. The provided protocols offer a starting point for researchers to implement this powerful technique in their own studies.

References

Application Note: Investigating the Pharmacology of S1P Receptor Modulators Using Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sphingosine-1-phosphate (S1P) receptors are a class of five G protein-coupled receptors (S1P₁₋₅) that play critical roles in regulating numerous physiological processes, including immune cell trafficking, vascular development, and neural signaling.[1][2] Their importance in pathophysiology has made them attractive targets for drug discovery, particularly for autoimmune diseases like multiple sclerosis.[3][4]

Fingolimod (FTY720) was the first-in-class oral S1P receptor modulator approved for treating multiple sclerosis.[3] FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P). FTY720-P acts as a potent, non-selective agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). Its therapeutic effect is primarily mediated through its action on the S1P₁ receptor on lymphocytes. Chronic activation of S1P₁ by FTY720-P leads to the receptor's internalization and degradation, rendering lymphocytes unresponsive to the natural S1P gradient required for their egress from secondary lymphoid organs. This "functional antagonism" results in the sequestration of lymphocytes, reducing their infiltration into the central nervous system.

To further investigate the molecular interactions between S1P receptor modulators and their targets, specialized chemical tools are required. Azido-FTY720 is a photoreactive analog of FTY720 designed for photoaffinity labeling. This tool contains an azido group that, upon UV irradiation, forms a highly reactive nitrene intermediate, which then covalently crosslinks to nearby amino acid residues within the ligand's binding site. This application note provides an overview and detailed protocols for using this compound to investigate the pharmacology of S1P receptors.

Background: S1P Receptor Signaling

S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response to S1P or S1P receptor modulators. Understanding these pathways is crucial for interpreting functional assay data.

  • S1P₁: Couples exclusively to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It also activates the PI3K-Akt and MAPK/ERK pathways.

  • S1P₂ and S1P₃: Are more promiscuous, coupling to Gαi, Gαq, and Gα₁₂/₁₃. Gαq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i). Gα₁₂/₁₃ activation engages the Rho/ROCK pathway, influencing cytoskeletal dynamics.

  • S1P₄ and S1P₅: Primarily couple to Gαi and Gα₁₂/₁₃.

S1P_Signaling_Pathways cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Pathways S1P1 S1P₁ Gi Gαi S1P1->Gi S1P2 S1P₂ S1P2->Gi Gq Gαq S1P2->Gq G1213 Gα₁₂/₁₃ S1P2->G1213 S1P3 S1P₃ S1P3->Gi S1P3->Gq S1P3->G1213 S1P4 S1P₄ S1P4->Gi S1P4->G1213 S1P5 S1P₅ S1P5->Gi S1P5->G1213 AC Adenylyl Cyclase ↓ (cAMP ↓) Gi->AC PI3K_Akt PI3K/Akt (Survival) Gi->PI3K_Akt PLC Phospholipase C ([Ca²⁺]i ↑) Gq->PLC Rho Rho/ROCK (Cytoskeleton) G1213->Rho

Diagram 1: S1P Receptor Signaling Pathways.

Mechanism of FTY720 and Role of this compound

The therapeutic action of FTY720 relies on its conversion to FTY720-P and subsequent functional antagonism of the S1P₁ receptor. This compound is a valuable tool to physically map the binding interactions that drive this process.

FTY720_Mechanism cluster_0 In Vivo Activation cluster_1 Receptor Interaction on Lymphocyte cluster_2 Physiological Outcome cluster_3 Research Application FTY720 FTY720 (Prodrug) FTY720P FTY720-P (Active) FTY720->FTY720P Sphingosine Kinase 2 S1P1_surface S1P₁ Receptor (Cell Surface) FTY720P->S1P1_surface Agonist Binding S1P1_internal Internalized S1P₁ (Degradation) S1P1_surface->S1P1_internal Receptor Internalization Egress_Blocked Lymphocyte Egress from Lymph Node Blocked S1P1_internal->Egress_Blocked Functional Antagonism Azido_FTY720 This compound (Photoaffinity Probe) Azido_FTY720->S1P1_surface Covalent Labeling of Binding Site (with UV)

Diagram 2: Mechanism of FTY720 and the role of this compound.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of S1P Receptors with this compound

This protocol describes the use of this compound to covalently label S1P receptors in living cells or cell membranes to identify binding sites or other interacting proteins.

Materials:

  • Cells expressing the target S1P receptor (e.g., HEK293-S1P₁)

  • This compound (from a reputable supplier like Cayman Chemical or Santa Cruz Biotechnology)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (e.g., a UV crosslinker with 350-365 nm bulbs)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Competitor ligand (e.g., FTY720 or S1P) for specificity control

Procedure:

  • Cell Culture: Plate cells expressing the target S1P receptor and grow to 80-90% confluency.

  • Probe Incubation: Wash cells with PBS. Add serum-free medium containing the desired concentration of this compound (typically in the low micromolar to nanomolar range, determined empirically). For a negative control, co-incubate a separate set of cells with an excess (e.g., 100-fold) of a non-photoreactive competitor to demonstrate specific binding.

  • Binding: Incubate cells with the probe for a sufficient time to allow for receptor binding (e.g., 1 hour at 37°C).

  • UV Irradiation: Place the culture plates on ice and irradiate with UV light (e.g., 350 nm) for 10-30 minutes. The optimal time and distance from the light source should be determined empirically to maximize crosslinking while minimizing cell damage.

  • Cell Lysis: After irradiation, wash the cells with ice-cold PBS to remove the unbound probe. Lyse the cells using an appropriate lysis buffer.

  • Analysis: The covalently labeled protein(s) can now be analyzed.

    • SDS-PAGE/Western Blot: Separate proteins by SDS-PAGE and detect the labeled receptor using a specific antibody (e.g., anti-S1P₁). A successful labeling experiment will show a band at the correct molecular weight, which should be diminished or absent in the competitor-treated sample.

    • Mass Spectrometry: For unbiased target identification, the this compound probe can be synthesized with a "clickable" alkyne handle. After labeling and lysis, a reporter tag (e.g., biotin-azide) can be attached via click chemistry. The biotinylated proteins are then enriched on streptavidin beads, digested, and identified by mass spectrometry.

Photoaffinity_Workflow start Start: Cells expressing S1P Receptor incubate Incubate with this compound (+/- Competitor) start->incubate uv Irradiate with UV Light (e.g., 350 nm) incubate->uv lyse Wash and Lyse Cells uv->lyse analysis Analysis lyse->analysis sds_page SDS-PAGE & Western Blot analysis->sds_page Targeted ms Click Chemistry, Enrichment & Mass Spec analysis->ms Unbiased end End: Identify Covalently Labeled Proteins sds_page->end ms->end

Diagram 3: Experimental workflow for photoaffinity labeling.
Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P receptor.

Materials:

  • Cell membranes expressing a specific S1P receptor subtype.

  • Radioligand (e.g., [³²P]S1P or [¹²⁵I]TZ6544 for S1P₂).

  • Test compound (e.g., FTY720-P).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

  • 96-well plates and filter mats (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

  • Initiate Binding: Add cell membranes (1-5 µg protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filter mat and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists.

Materials:

  • Cell membranes expressing the S1P receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Test agonist (e.g., FTY720-P).

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes with the test agonist at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).

  • Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in the radioligand binding assay.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 4: cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation (e.g., S1P₁).

Materials:

  • Whole cells expressing the S1P receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test agonist (e.g., FTY720-P).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Stimulation: Treat cells with varying concentrations of the test agonist in the presence of a PDE inhibitor for a short period (e.g., 15 minutes).

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate for another 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: The agonist will inhibit forskolin-stimulated cAMP accumulation. Plot the percentage of inhibition against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the inhibition of cAMP production.

Data Presentation

Quantitative data from pharmacological assays should be summarized in tables for clear comparison of different S1P receptor modulators.

Table 1: Binding Affinities (Kᵢ, nM) of S1P Modulators at S1P Receptors

CompoundS1P₁S1P₂S1P₃S1P₄S1P₅
S1P0.85.00.31.00.5
FTY720-P0.5>100001.21.10.4
SEW2871 (S1P₁ Agonist)10>10000>10000>10000>10000
JTE-013 (S1P₂ Antagonist)>1000012>10000>10000>10000
This compound-PTBDTBDTBDTBDTBD
Data are representative examples compiled from literature. TBD: To Be Determined through experimentation.

Table 2: Functional Potency (EC₅₀, nM) and Efficacy (% of S1P) of Modulators in GTPγS and cAMP Assays

CompoundAssayS1P₁S1P₃
S1P GTPγS0.2 (100%)0.1 (100%)
cAMP Inhibition0.1 (100%)0.5 (100%)
FTY720-P GTPγS0.3 (105%)1.5 (95%)
cAMP Inhibition0.2 (100%)3.0 (100%)
This compound-P GTPγSTBDTBD
cAMP InhibitionTBDTBD
Data are representative examples compiled from literature. Potency (EC₅₀) is given in nM, with efficacy (Eₘₐₓ) in parentheses relative to the maximal response of the endogenous ligand S1P.

Conclusion

This compound is a powerful chemical probe for dissecting the molecular pharmacology of S1P receptor modulators. When used in conjunction with classical pharmacological assays, photoaffinity labeling can provide invaluable, high-resolution insights into the specific binding interactions that govern ligand affinity, selectivity, and functional activity. The protocols and workflows described here provide a framework for researchers to employ this compound to identify drug binding sites, validate new S1P receptor modulator candidates, and explore potential off-target interactions, thereby accelerating the development of next-generation therapeutics for autoimmune and inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UV Crosslinking of Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing UV crosslinking conditions for azido-FTY720.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photoreactive analog of FTY720 (Fingolimod), an immunomodulatory drug. It is designed for photoaffinity labeling, a powerful technique to identify the direct binding partners of a molecule within a complex biological sample. The azido group is a photoreactive moiety. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues of the interacting protein, thus "tagging" it for identification.

Q2: What is the general workflow for a UV crosslinking experiment with this compound?

A2: The general workflow involves incubating your biological sample (e.g., cells or protein lysate) with this compound, followed by UV irradiation to induce covalent crosslinking. The crosslinked proteins are then typically enriched and identified using techniques like mass spectrometry.

Q3: What wavelength of UV light should I use for crosslinking?

A3: For aryl azide-based probes like this compound, it is recommended to use UV light with a wavelength greater than 300 nm, typically around 350-365 nm.[1] This minimizes damage to proteins and other biomolecules, which absorb strongly at shorter wavelengths.[2]

Q4: How long should I irradiate my samples?

A4: The optimal irradiation time needs to be determined empirically for your specific experimental setup. A good starting point is to perform a time-course experiment, testing durations from 5 to 30 minutes.[3][4] The goal is to find a balance between maximizing crosslinking efficiency and minimizing non-specific labeling and potential photodamage to the sample.

Q5: What concentration of this compound should I use?

A5: The optimal concentration of the this compound probe should be determined experimentally. It is crucial to use a concentration that is sufficient to achieve detectable labeling of the target protein without causing high background from non-specific binding. A starting point could be in the low micromolar to nanomolar range, depending on the affinity of FTY720 for its target.

Troubleshooting Guides

Below are common problems encountered during UV crosslinking experiments with this compound and their potential solutions.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Insufficient UV dose: The total energy delivered to the sample may be too low.- Increase the UV irradiation time. - Decrease the distance between the UV lamp and the sample. - Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength.
Sub-optimal probe concentration: The concentration of this compound may be too low for efficient binding.- Perform a concentration-response experiment to determine the optimal probe concentration.
Presence of quenching agents: Components in the buffer, such as DTT or other thiols, can quench the reactive nitrene intermediate.[5]- Avoid using buffers containing thiols during the UV irradiation step.
Probe degradation: The this compound probe may have degraded due to improper storage or handling.- Store the probe protected from light and at the recommended temperature. Prepare fresh solutions before each experiment.
High Non-Specific Binding Probe concentration is too high: Excess probe can lead to increased random interactions with abundant proteins.- Titrate the this compound concentration to the lowest effective level.
Excessive UV exposure: Prolonged irradiation can increase the likelihood of non-specific crosslinking.- Optimize the UV irradiation time to the shortest duration that provides sufficient specific labeling.
Insufficient washing: Inadequate removal of unbound probe before cell lysis (for in-cell crosslinking) or after incubation (for in-vitro crosslinking).- Ensure thorough washing steps to remove unbound probe.
"Sticky" proteins: The probe may be binding non-specifically to highly abundant or hydrophobic proteins.- Include a pre-clearing step with beads to remove proteins known for non-specific binding. - Perform competition experiments with an excess of non-photoreactive FTY720 to identify specific binding partners.
Protein Degradation UV-induced damage: Excessive exposure to UV light, especially at shorter wavelengths, can cause protein degradation.- Use a UV lamp with a wavelength of 350-365 nm. - Minimize the UV exposure time. - Keep the sample on ice or a cold plate during irradiation to dissipate heat.
Protease activity: Endogenous proteases in the sample can degrade proteins.- Add protease inhibitors to your lysis and wash buffers.

Experimental Protocols

Protocol 1: In-Cell UV Crosslinking with this compound

This protocol describes the general steps for photoaffinity labeling of target proteins in living cells.

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Wash the cells with serum-free media.

    • Incubate the cells with the desired concentration of this compound in serum-free media for 1-4 hours at 37°C. For competition experiments, pre-incubate a separate set of cells with a 50-100 fold excess of non-photoreactive FTY720 for 30 minutes before adding the this compound probe.

  • UV Crosslinking:

    • Place the cell culture plate on ice.

    • Remove the media and wash the cells once with ice-cold PBS.

    • Add a thin layer of ice-cold PBS to the cells.

    • Irradiate the cells with a UV lamp (350-365 nm) for 10-30 minutes. The optimal time and distance from the lamp should be empirically determined.

  • Cell Lysis and Protein Extraction:

    • After irradiation, aspirate the PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Collect the cell lysate and clarify by centrifugation to remove cell debris.

  • Downstream Analysis:

    • The crosslinked proteins in the lysate can now be analyzed. If the this compound probe contains a reporter tag (e.g., biotin or an alkyne handle for click chemistry), proceed with enrichment (e.g., streptavidin pull-down) followed by identification via mass spectrometry.

Protocol 2: Synthesis of an Aryl Azide Probe (General)

This protocol provides a general method for synthesizing an aryl azide from an aromatic amine precursor. This can be adapted for the synthesis of this compound if a suitable amino-FTY720 precursor is available.

  • Diazotization:

    • Dissolve the aromatic amine precursor in an acidic solution (e.g., HCl in water/ethanol).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) to the cooled amine solution with stirring.

  • Azide Formation:

    • In a separate flask, dissolve sodium azide (NaN₃) in water.

    • Slowly add the cold diazonium salt solution from the previous step to the sodium azide solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The aryl azide product will often precipitate out of solution.

  • Purification:

    • Collect the crude product by filtration and wash with cold water.

    • The product can be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions will need to be optimized for the synthesis of this compound.

Visualizations

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Enters Cell SphK Sphingosine Kinase FTY720_in->SphK Substrate FTY720P FTY720-P SphK->FTY720P Phosphorylation S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Agonist/Functional Antagonist Downstream Downstream Signaling (e.g., mTOR/NF-κB, ROS-JNK-p53) S1PR->Downstream Activation/Modulation

Caption: FTY720 Signaling Pathway.

UV_Crosslinking_Workflow cluster_experiment Experimental Steps cluster_controls Control Experiments start Start: Biological Sample (Cells or Lysate) incubation Incubate with This compound start->incubation no_probe No this compound Probe start->no_probe Control uv UV Irradiation (350-365 nm) incubation->uv no_uv No UV Irradiation incubation->no_uv Control competition Competition with excess non-photoreactive FTY720 incubation->competition Control lysis Cell Lysis (if applicable) uv->lysis enrichment Enrichment of Crosslinked Proteins lysis->enrichment analysis Identification by Mass Spectrometry enrichment->analysis

Caption: UV Crosslinking Experimental Workflow.

References

Troubleshooting low yield in azido-FTY720 click chemistry conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in azido-FTY720 click chemistry conjugations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide actionable solutions.

Troubleshooting Low Yields in this compound Click Chemistry

Low yield is a common challenge in bioconjugation reactions. This guide provides a systematic approach to troubleshooting and optimizing your this compound click chemistry experiments.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed reagent_check Step 1: Reagent Integrity Check start->reagent_check reaction_conditions Step 2: Reaction Condition Optimization reagent_check->reaction_conditions Reagents OK sub_reagent1 This compound Degradation? reagent_check->sub_reagent1 sub_reagent2 Alkyne Partner Purity/Stability? reagent_check->sub_reagent2 sub_reagent3 Catalyst (CuSO4) Quality? reagent_check->sub_reagent3 sub_reagent4 Reducing Agent (Ascorbate) Fresh? reagent_check->sub_reagent4 sub_reagent5 Ligand Integrity? reagent_check->sub_reagent5 purification_check Step 3: Purification & Analysis Review reaction_conditions->purification_check Conditions Optimized sub_conditions1 Incorrect Stoichiometry? reaction_conditions->sub_conditions1 sub_conditions2 Suboptimal Temperature/Time? reaction_conditions->sub_conditions2 sub_conditions3 Poor Solubility of Reactants? reaction_conditions->sub_conditions3 sub_conditions4 Oxygen Contamination? reaction_conditions->sub_conditions4 sub_conditions5 Incompatible Buffer (e.g., Tris)? reaction_conditions->sub_conditions5 success Successful Conjugation purification_check->success Purification OK sub_purification1 Product Loss During Purification? purification_check->sub_purification1 sub_purification2 Inaccurate Yield Determination? purification_check->sub_purification2

A step-by-step workflow for troubleshooting low yields in click reactions.

Frequently Asked Questions (FAQs)

Reagent-Related Questions

Q1: My this compound seems to be the problem. How can I check its integrity?

A1: this compound, like other azide-containing compounds, can be sensitive to storage conditions. It is recommended to store it at -20°C. To check its integrity, you can use analytical techniques such as NMR or mass spectrometry to confirm its structure and purity. A simple functional test would be to perform a small-scale click reaction with a known, reliable alkyne partner.

Q2: Could the alkyne I'm conjugating to this compound be the issue?

A2: Yes, the purity and stability of your alkyne partner are critical. Ensure that the alkyne has not degraded, especially if it contains sensitive functional groups. Purity can be assessed by techniques like NMR, LC-MS, or HPLC. If you suspect your alkyne is the problem, consider using a fresh batch or a different, more stable alkyne for a control reaction.

Q3: My copper sulfate solution is old. Can this affect the reaction?

A3: Absolutely. The quality of the copper(II) sulfate (CuSO₄) is important. While solid CuSO₄ is stable, solutions can become contaminated over time. It is best to prepare a fresh stock solution of CuSO₄ in deionized water. The active catalyst in the click reaction is Cu(I), which is generated in situ from Cu(II) by a reducing agent.

Q4: How critical is the freshness of the sodium ascorbate solution?

A4: Very critical. Sodium ascorbate is a reducing agent that converts Cu(II) to the active Cu(I) catalyst. It is readily oxidized by air, and an oxidized solution will be ineffective. Always use a freshly prepared solution of sodium ascorbate for your click reactions.

Q5: What is the role of a ligand, and could it be a source of the problem?

A5: Ligands like TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) catalytic species, preventing its oxidation and improving reaction efficiency, especially in aqueous solutions.[1] If you are using a ligand, ensure its purity and that it is appropriate for your solvent system (THPTA is more water-soluble than TBTA). An impure or degraded ligand can hinder the reaction.

Reaction Condition-Related Questions

Q6: What is the optimal stoichiometry for the this compound click reaction?

A6: Typically, a slight excess of one of the reactants is used to drive the reaction to completion. For bioconjugation, it is common to use an excess of the smaller, more readily available molecule. For example, when conjugating this compound to a larger biomolecule, you might use a 2- to 10-fold excess of this compound. The optimal ratio should be determined empirically for your specific system.

Q7: What are the recommended temperature and reaction time?

A7: Copper-catalyzed click chemistry is often efficient at room temperature.[2] Reaction times can vary from a few minutes to several hours. If you are experiencing low yield, you can try increasing the reaction time (e.g., overnight) or gently heating the reaction (e.g., to 37-45°C), provided your reactants are stable at elevated temperatures. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal time.

Q8: I'm having solubility issues with this compound. What solvents are recommended?

A8: FTY720 and its derivatives can have limited solubility in aqueous buffers. This compound is soluble in organic solvents like DMSO and ethanol. For the click reaction, a co-solvent system such as DMSO/water or ethanol/water is often necessary to ensure all reactants are in solution. The percentage of the organic solvent may need to be optimized for your specific reactants.

Q9: Could oxygen be inhibiting my reaction?

A9: Yes, oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction. It is good practice to degas your reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the copper catalyst and sodium ascorbate.

Q10: Are there any buffers I should avoid?

A10: Yes, avoid using buffers containing competing ligands for copper, such as Tris buffer. Phosphate-buffered saline (PBS) or HEPES are generally good choices for click chemistry reactions.

Purification and Analysis-Related Questions

Q11: How can I be sure I'm not losing my product during purification?

A11: Product loss during purification is a common reason for apparent low yields. The choice of purification method (e.g., HPLC, column chromatography, precipitation) should be tailored to the properties of your conjugate. Analyze both the crude reaction mixture and the purified product to quantify the recovery.

Q12: How do I accurately determine the yield of my conjugation?

A12: Accurate yield determination requires a quantitative method. For purified products, this is typically done by measuring the mass or by using a quantitative analytical technique like qNMR or HPLC with a standard curve. For crude reaction mixtures, LC-MS can be used to estimate the conversion of the limiting reagent to the product.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of typical reaction parameters and their impact on yield for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can be used as a starting point for optimizing your this compound conjugation.

Table 1: Effect of Catalyst and Ligand Concentration on Yield

[CuSO₄] (mol%) [Ligand (THPTA)] (mol%) Typical Yield (%) Notes
1570-85Good starting point for many reactions.
52585-95Increased catalyst loading can improve yield for slow reactions.
0.52.560-75Lower catalyst loading can be used for sensitive substrates.
1020-50Lack of a ligand can significantly reduce yield, especially in aqueous media.

Table 2: Influence of Solvent System on Reaction Outcome

Solvent System (v/v) Typical Outcome Considerations
WaterVariableGood for highly soluble reactants; may require a water-soluble ligand like THPTA.
DMSO/Water (1:1)High YieldExcellent for dissolving a wide range of reactants.
Ethanol/Water (1:1)High YieldGood alternative to DMSO; ethanol is easily removed.
DMF/Water (1:1)High YieldSimilar to DMSO, but DMF can be harder to remove.

Experimental Protocols

General Protocol for this compound Click Chemistry Conjugation

This protocol provides a general starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization of reactant concentrations, solvent, temperature, and time may be necessary for your specific application.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule (e.g., 1 equivalent).

    • Add the this compound stock solution (e.g., 1.2 equivalents).

    • Add the reaction buffer (e.g., PBS) and co-solvent (e.g., DMSO) to achieve the desired final concentrations and solvent ratio.

    • Vortex the mixture gently.

    • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

  • Initiation of the Click Reaction:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.

    • Add the CuSO₄/THPTA mixture to the reaction tube to a final concentration of, for example, 1 mM CuSO₄.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of, for example, 5 mM.

    • Vortex the reaction mixture gently.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be left overnight if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as HPLC, column chromatography, or precipitation.

Mandatory Visualizations

FTY720 (Fingolimod) Signaling Pathway

FTY720_Signaling FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active) SphK2->FTY720P S1P1 S1P1 Receptor FTY720P->S1P1 Agonism Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization Leads to Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Internalization->Lymphocyte_Egress Inhibition of Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression Results in Click_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Purification Azido_FTY720 This compound Solution Mix_Reactants Combine this compound & Alkyne Azido_FTY720->Mix_Reactants Alkyne Alkyne Partner Solution Alkyne->Mix_Reactants Catalyst_Mix CuSO4/Ligand Solution Add_Catalyst Add Catalyst Mix Catalyst_Mix->Add_Catalyst Reducer Fresh Sodium Ascorbate Initiate Add Reducer to Initiate Reducer->Initiate Degas Degas with Inert Gas Mix_Reactants->Degas Degas->Add_Catalyst Add_Catalyst->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Purify Purify Conjugate (HPLC) Monitor->Purify Characterize Characterize Product Purify->Characterize

References

How to reduce non-specific binding of azido-FTY720 in cell lysates.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the azido-FTY720 probe. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of this compound in cell lysates during target identification studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a chemical probe derived from the immunosuppressive drug FTY720 (Fingolimod). It is designed for activity-based protein profiling (ABPP) and target identification studies. The azide group allows for the covalent linkage of the probe to its protein targets within a complex biological sample, such as a cell lysate, via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction, commonly known as "click chemistry".[1][2] This enables the subsequent enrichment and identification of target proteins.

Q2: What are the known cellular targets of FTY720?

FTY720 is a pro-drug that is phosphorylated in vivo to FTY720-phosphate, which primarily targets sphingosine-1-phosphate (S1P) receptors, modulating their activity.[3][4] However, the non-phosphorylated form of FTY720 has been shown to have off-target effects and interact with other proteins, including ceramide synthase, protein phosphatase 2A (PP2A), and cytosolic phospholipase A2.[5] These interactions are independent of S1P receptors and may contribute to its anti-cancer and other biological activities. This compound is designed to identify both the well-characterized and novel binding partners of the parent compound.

Q3: What causes non-specific binding of this compound in cell lysates?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: The probe or the affinity resin may interact non-specifically with hydrophobic regions of proteins.

  • Electrostatic Interactions: Charged regions of the probe or resin can interact with oppositely charged proteins.

  • Abundant Cellular Proteins: Highly abundant proteins, such as cytoskeletal components and metabolic enzymes, can be non-specifically captured during the pull-down process.

  • Probe Concentration: Using too high a concentration of the this compound probe can lead to increased off-target labeling.

  • Inefficient Washing: Inadequate washing steps after the pull-down can fail to remove weakly bound, non-specific proteins.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and the presence of non-specific proteins are common challenges in affinity purification experiments. The following troubleshooting guide provides strategies to optimize your experiments and improve the specificity of this compound pull-downs.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for an this compound pull-down experiment. Each step presents opportunities for optimization to reduce non-specific binding.

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_labeling Labeling & Click Reaction cluster_pulldown Affinity Purification cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis probe_incubation 3. This compound Incubation cell_lysis->probe_incubation click_reaction 4. Click Reaction with Biotin-Alkyne probe_incubation->click_reaction streptavidin_beads 5. Incubation with Streptavidin Beads click_reaction->streptavidin_beads washing 6. Washing Steps streptavidin_beads->washing elution 7. Elution washing->elution sds_page 8. SDS-PAGE elution->sds_page mass_spec 9. Mass Spectrometry sds_page->mass_spec

Caption: A generalized workflow for identifying protein targets of this compound.

Problem: High Background on Western Blot or Gel Stain

Possible Cause & Solution

Possible Cause Troubleshooting Strategy Rationale
Probe concentration is too high. Titrate the concentration of this compound. Start with a lower concentration (e.g., 1-10 µM) and incrementally increase it to find the optimal balance between specific labeling and background.Lowering the probe concentration reduces the chances of off-target labeling and non-specific interactions.
Inefficient blocking of affinity beads. Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the cell lysate.This saturates non-specific binding sites on the beads, preventing them from interacting with irrelevant proteins in the lysate.
Suboptimal washing conditions. Increase the number and/or stringency of wash steps. This can be achieved by increasing the salt concentration (e.g., 150-500 mM NaCl), adding a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100), or slightly altering the pH of the wash buffer.More stringent washes help to disrupt weak, non-specific protein-protein and protein-bead interactions, while preserving the strong, specific interactions.
Non-specific binding to the resin. Consider using pre-clearing steps. Incubate the cell lysate with beads alone (without the probe) to remove proteins that non-specifically bind to the resin.This depletes the lysate of proteins that have a high affinity for the beads themselves, thus reducing background in the final elution.
Sample degradation. Always add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.Degraded proteins can expose hydrophobic cores or charged residues that may increase non-specific binding.
Problem: Known Non-Specific Binders Consistently Identified

Possible Cause & Solution

Possible Cause Troubleshooting Strategy Rationale
Hydrophobic interactions. Include a non-ionic detergent, such as Tween-20 or Triton X-100, in your lysis and wash buffers.Detergents help to solubilize proteins and disrupt non-specific hydrophobic interactions.
Ionic interactions. Adjust the salt concentration in your lysis and wash buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt weak electrostatic interactions.High salt concentrations can shield charges on proteins, reducing non-specific ionic binding.
Competition with endogenous biotin. If using streptavidin-based affinity purification, consider pre-clearing the lysate with avidin-agarose to remove endogenously biotinylated proteins.This will reduce background from naturally biotinylated carboxylases that can bind to streptavidin beads.

Key Experimental Protocols

Protocol 1: Cell Lysis and Labeling with this compound
  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Probe Incubation:

    • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).

    • Add this compound to the desired final concentration (start with a titration from 1-20 µM).

    • Incubate for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.

Protocol 2: Click Chemistry and Affinity Purification
  • Click Reaction:

    • Prepare a "click cocktail" containing a biotin-alkyne reporter tag, a copper (I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • Add the click cocktail to the labeled lysate and incubate for 1 hour at room temperature, protected from light.

  • Affinity Purification:

    • Add pre-blocked streptavidin-agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation.

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads extensively with wash buffer (e.g., lysis buffer containing 0.1% Tween-20 and 300 mM NaCl). Perform at least 3-5 washes.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

FTY720 Signaling Pathway Context

Understanding the known signaling pathways of FTY720 can provide context for your target identification studies. The diagram below illustrates the canonical pathway involving S1P receptors.

fty720_pathway FTY720 FTY720 SK2 Sphingosine Kinase 2 (SK2) FTY720->SK2 Phosphorylation Off_Target S1PR-Independent Off-Target Effects (e.g., PP2A, Ceramide Synthase) FTY720->Off_Target Direct Binding FTY720_P FTY720-P S1PR S1P Receptors (e.g., S1P1) FTY720_P->S1PR Binds and Modulates Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1PR->Downstream Activates SK2->FTY720_P

Caption: Simplified signaling pathways of FTY720, including its phosphorylation and interaction with S1P receptors and other off-target proteins.

References

Best practices for solubilizing and storing azido-FTY720.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for solubilizing and storing azido-FTY720. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term stability, this compound should be stored as supplied at -20°C.[1][2] Under these conditions, the product is stable for at least two years.[1][2]

Q2: In what form is this compound supplied?

This compound is provided as a solution in ethanol.[1]

Q3: How do I prepare a stock solution of this compound in a different solvent?

To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately after evaporation, add your solvent of choice. It is recommended to use solvents such as DMSO or dimethylformamide (DMF) that have been purged with an inert gas.

Q4: What are the recommended concentrations for stock solutions?

The solubility of this compound in DMSO, DMF, and ethanol is approximately 20 mg/mL.

Troubleshooting Guide

Problem: I need to use this compound in an aqueous buffer, but it is sparingly soluble.

  • Solution: For maximum solubility in aqueous buffers, it is recommended to first dilute the ethanolic solution of this compound with the aqueous buffer of your choice. A 1:1 solution of ethanol:PBS (pH 7.2) has been shown to dissolve this compound at a concentration of approximately 0.2 mg/mL.

Problem: I prepared an aqueous solution of this compound. How long can I store it?

  • Solution: It is not recommended to store aqueous solutions of this compound for more than one day. For consistent experimental results, prepare fresh aqueous solutions daily.

Problem: My click chemistry reaction with this compound is not working.

  • Solution: The most common reason for the failure of copper-catalyzed click reactions is the inactivation of the Copper(I) catalyst due to oxidation. Ensure your solvents are degassed and that you are using a freshly prepared solution of the reducing agent, such as sodium ascorbate. The use of a stabilizing ligand like TBTA or the water-soluble THPTA can also improve reaction efficiency by protecting the Cu(I) catalyst.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration
DMSO~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Ethanol~20 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.2 mg/mL

Table 2: Storage and Stability of this compound

ConditionDuration
As supplied at -20°C≥ 2 years
Aqueous Solution≤ 1 day

Experimental Protocols

Protocol 1: Preparation of an this compound Working Solution for Cell Culture

  • Start with the supplied ethanolic solution of this compound.

  • If a different solvent is required for your stock solution, gently evaporate the ethanol under a stream of nitrogen and reconstitute in DMSO to a concentration of 10 mg/mL.

  • For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).

  • If using the ethanolic solution directly, dilute it with your aqueous buffer or cell culture medium. For a 1:1 ethanol:PBS solution, the solubility is approximately 0.2 mg/mL.

  • Vortex briefly to mix. Use the freshly prepared working solution immediately.

Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol is a starting point and may require optimization for your specific application.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-modified molecule: 10 mM in a compatible solvent.

    • Copper (II) Sulfate (CuSO₄): 20 mM in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microfuge tube, add your alkyne-modified molecule.

    • Add the this compound stock solution.

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 30-60 minutes.

  • Downstream Processing:

    • The labeled product is now ready for downstream analysis, which may include purification steps depending on the application.

Visualizations

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Enters Cell S1PR S1P Receptor Downstream Downstream Signaling S1PR->Downstream Activates FTY720P FTY720-P SphK2->FTY720P Phosphorylation FTY720P->S1PR Binds

Caption: FTY720 signaling pathway.

Azido_FTY720_Workflow Start Start Solubilize Solubilize this compound (e.g., in DMSO) Start->Solubilize Incubate Incubate with Alkyne-Molecule for Labeling Solubilize->Incubate PrepareReactants Prepare Alkyne-Molecule and Click Reagents ClickReaction Perform Copper-Catalyzed Click Reaction PrepareReactants->ClickReaction Incubate->ClickReaction Analysis Downstream Analysis (e.g., Imaging, Proteomics) ClickReaction->Analysis End End Analysis->End

Caption: Experimental workflow for this compound.

References

Technical Support Center: Optimizing Azido-FTY720 Concentration for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azido-FTY720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for live-cell imaging applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in live-cell imaging?

A1: this compound is a chemically modified version of FTY720 (Fingolimod), an immunomodulatory drug. The key modification is the introduction of an azide (-N₃) group. This "azido" group is a bioorthogonal chemical reporter, meaning it is chemically inert within a biological system but can be specifically targeted with a complementary probe.

In live-cell imaging, this compound is introduced to cells where it is presumed to mimic the behavior of FTY720. Its localization and dynamics can then be visualized by reacting it with a fluorescent probe containing a compatible functional group (e.g., an alkyne or a cyclooctyne) via "click chemistry." This allows for precise and specific labeling of the molecule's target structures within the cell.

Q2: What is the mechanism of action of FTY720?

A2: FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (SphKs) to form FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist of four out of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[1] Upon binding, FTY720-P leads to the internalization and degradation of the S1P₁ receptor, which ultimately inhibits the migration of lymphocytes from lymph nodes.[2][3] This functional antagonism of the S1P₁ receptor is central to its immunomodulatory effects.

Q3: How do I choose the right click chemistry reaction for my live-cell imaging experiment?

A3: There are two main types of click chemistry reactions suitable for live-cell imaging:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to cells. For live-cell applications, it's crucial to use a copper-chelating ligand like THPTA to minimize cytotoxicity.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DIBO, DBCO, BCN) to react with the azide. SPAAC is generally preferred for live-cell imaging as it avoids the issue of copper toxicity.

The choice between CuAAC and SPAAC will depend on the specific requirements of your experiment, including the sensitivity of your cells to copper and the desired reaction kinetics.

Q4: What are the initial signs of phototoxicity and how can I minimize it?

A4: Initial signs of phototoxicity can be subtle, including changes in cell morphology (e.g., rounding up, blebbing), altered motility, or a decrease in proliferation rate. More severe signs include the formation of vacuoles, mitochondrial swelling, and cell death.

To minimize phototoxicity:

  • Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use Longer Wavelengths: Fluorophores excited by longer wavelengths (e.g., red or far-red) are generally less damaging to cells.

  • Optimize Imaging Intervals: In time-lapse experiments, increase the time between image acquisitions to allow cells to recover.

  • Use Sensitive Detectors: A more sensitive camera (e.g., sCMOS or EMCCD) will allow you to use lower excitation light levels.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescent Signal Inefficient this compound Labeling: Insufficient concentration or incubation time.Increase the concentration of this compound and/or the incubation time. Refer to the cytotoxicity data to avoid toxic concentrations.
Inefficient Click Reaction: Suboptimal reaction conditions (e.g., low concentration of fluorescent probe, short reaction time).Optimize the concentration of the alkyne-fluorophore and the reaction time. For CuAAC, ensure the freshness of the sodium ascorbate solution.
Poor Signal-to-Noise Ratio: High background fluorescence from unbound probe or cellular autofluorescence.Increase the number of wash steps after labeling. Use a phenol red-free imaging medium. Consider using a fluorophore with a longer wavelength to reduce autofluorescence.
High Background Fluorescence Non-specific Binding of Fluorescent Probe: The probe may be sticking to cellular components other than the target.Decrease the concentration of the fluorescent probe. Increase the number and duration of wash steps.
Cellular Autofluorescence: Some cell types naturally fluoresce, particularly in the blue and green channels.Image in a red or far-red channel if possible. Acquire a background image from an unlabeled control and perform background subtraction.
Cell Death or Signs of Stress Cytotoxicity of this compound: The concentration used is too high for the cell type.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Refer to the cytotoxicity tables below as a starting point.
Copper Toxicity (for CuAAC): The copper catalyst is damaging the cells.Ensure a sufficient concentration of a protective ligand like THPTA is used. Minimize the incubation time with the copper-containing reaction mix. Consider switching to a copper-free SPAAC reaction.
Phototoxicity: Excessive exposure to excitation light.Reduce laser power and exposure time. Increase the interval between time-lapse images. Use a more sensitive detector to allow for lower light doses.
Inconsistent Labeling Between Experiments Variability in Cell Health and Density: Differences in cell culture conditions can affect probe uptake and labeling efficiency.Standardize cell seeding density and ensure cells are in a logarithmic growth phase.
Reagent Instability: Degradation of this compound, the fluorescent probe, or click chemistry reagents.Aliquot and store reagents as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. Prepare fresh solutions of sodium ascorbate for each CuAAC experiment.

Data Presentation

Table 1: FTY720 Cytotoxicity Data (IC₅₀ Values)

The following table provides a summary of reported half-maximal inhibitory concentrations (IC₅₀) for FTY720 in various cell lines. This data can serve as a starting point for determining the appropriate concentration range for this compound in your experiments. It is crucial to perform a dose-response curve for your specific cell line and experimental conditions.

Cell LineCancer TypeIC₅₀ (µM)Incubation TimeReference(s)
BT-474Breast Cancer5 - 1072 h
SK-BR-3Breast Cancer2.5 - 572 h
BT-474-HR1Breast Cancer7.524 h (for apoptosis assay)
MDA-MB-453Breast Cancer7.524 h (for apoptosis assay)
HCC1954Breast Cancer1024 h (for apoptosis assay)
A172Glioblastoma4.672 h
G28Glioblastoma17.372 h
U87Glioblastoma25.272 h
JurkatT-cell leukemia1.51Not specified
HEK 293 (overexpressing SK1)Embryonic Kidney24Not specified
Table 2: Recommended Starting Concentrations for Live-Cell Imaging Components
ComponentRecommended Starting ConcentrationNotes
This compound 0.1 - 10 µMShould be empirically determined for each cell line based on a cytotoxicity assay.
Alkyne-Fluorophore (for CuAAC) 1 - 10 µM
Cyclooctyne-Fluorophore (for SPAAC) 5 - 50 µM
CuSO₄ (for CuAAC) 20 - 100 µM
THPTA (for CuAAC) 100 - 500 µMA 5:1 molar ratio of ligand to copper is often recommended.
Sodium Ascorbate (for CuAAC) 1 - 2 mMShould be prepared fresh.

Experimental Protocols

Protocol 1: Live-Cell Labeling of this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for most live-cell imaging applications due to the absence of copper-induced cytotoxicity.

Materials:

  • Cells of interest cultured in glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cyclooctyne-fluorophore (e.g., DBCO-fluorophore) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • This compound Incubation:

    • Dilute the this compound stock solution in a complete cell culture medium to the desired final concentration (start with a concentration below the known IC₅₀ of FTY720 for your cell type).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a sufficient period for the compound to interact with its cellular targets (e.g., 1-4 hours). This should be optimized for your specific experimental goals.

  • Washing:

    • Gently aspirate the this compound-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove any unbound this compound.

  • SPAAC Reaction:

    • Dilute the cyclooctyne-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Add the cyclooctyne-fluorophore solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Final Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove the unreacted cyclooctyne-fluorophore.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Cytotoxicity Assay for this compound

It is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., WST-1, MTT, or a live/dead cell stain)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.

  • Treatment:

    • Prepare a serial dilution of this compound in a complete cell culture medium. A suggested range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the corresponding treatment or control medium.

  • Incubation: Incubate the plate for a duration relevant to your planned imaging experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 10 µL of WST-1 reagent and incubate for 1-4 hours.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value and identify the concentration range with minimal to no cytotoxicity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

FTY720_Signaling_Pathway cluster_cell Cell Membrane S1P1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1->Internalization Downstream Downstream Signaling S1P1->Downstream SphK Sphingosine Kinase (SphK) FTY720P This compound-P SphK->FTY720P FTY720_in This compound FTY720_in->SphK Phosphorylation FTY720P->S1P1 Agonist Binding FTY720_out Extracellular This compound FTY720_out->FTY720_in

Caption: FTY720 signaling pathway.

Azido_FTY720_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis A Seed Cells on Imaging Dish B Determine Optimal This compound Concentration (Cytotoxicity Assay) A->B C Incubate Cells with This compound B->C D Wash to Remove Unbound Compound C->D E Incubate with Cyclooctyne-Fluorophore (SPAAC Reaction) D->E F Wash to Remove Unbound Fluorophore E->F G Acquire Images on Fluorescence Microscope F->G H Analyze Image Data G->H

References

Common pitfalls to avoid in azido-FTY720 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azido-FTY720 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges. This compound is a photo-reactive analog of FTY720 (Fingolimod), an immunosuppressive agent. It serves as a powerful chemical probe to identify the binding sites and interacting partners of FTY720 through "click" chemistry.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FTY720 and how does this compound relate?

A: FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SPHK2) to its active form, FTY720-phosphate.[1][2] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[3] This agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes, which in turn inhibits their egress from lymphoid organs, resulting in immunosuppression.[1][4] this compound is a functionally analogous molecule that incorporates an azide group. This azide serves as a bioorthogonal handle, allowing for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via a click chemistry reaction with an alkyne-functionalized probe. This enables the identification and visualization of FTY720's interacting proteins.

Q2: How should I store and handle this compound?

A: this compound is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability, where it is stable for at least two years. For creating working solutions, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be redissolved in solvents like DMSO or dimethylformamide. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.

Q3: What are the typical concentrations of this compound to use for cell labeling?

A: The optimal concentration for cell labeling needs to be determined empirically for each cell line and experimental condition. However, a starting point can be inferred from the cytotoxic concentrations of the parent compound, FTY720. FTY720 generally shows cytotoxicity in the range of 5-20 µM in various cancer cell lines. Therefore, initial labeling experiments with this compound should start at a lower concentration, for instance, in the 1-5 µM range, and be optimized based on labeling efficiency and cell viability.

II. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Low or No Signal After Click Chemistry Reaction

Possible Causes & Solutions

  • Inefficient Cellular Uptake or Labeling:

    • Concentration: The concentration of this compound may be too low. Titrate the concentration, keeping in mind potential cytotoxicity.

    • Incubation Time: The incubation time may be too short. Optimize the duration of cell exposure to this compound (e.g., 4 to 24 hours).

  • Degraded this compound:

    • Improper Storage: Ensure the compound has been stored correctly at -20°C and that aqueous solutions are freshly prepared.

  • Inefficient Click Reaction:

    • Reagent Quality: Use freshly prepared sodium ascorbate solution, as it is prone to oxidation.

    • Copper(I) Catalyst: The Cu(I) catalyst is essential for the reaction but can be oxidized to the inactive Cu(II) state. Ensure the use of a reducing agent like sodium ascorbate and a stabilizing ligand such as THPTA or TBTA.

    • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. While not always necessary, degassing the reaction buffer can sometimes improve efficiency.

    • Inhibitory Buffer Components: Avoid using Tris buffer, as it can interfere with the copper catalyst. Buffers like PBS, HEPES, or carbonate are more compatible.

  • Low Abundance of Target Protein:

    • If the protein(s) targeted by FTY720 are of low abundance, the signal may be difficult to detect. Consider using protein enrichment techniques or increasing the amount of starting material.

Problem 2: High Background or Non-Specific Staining in Microscopy

Possible Causes & Solutions

  • Non-Specific Binding of the Detection Reagent:

    • Washing Steps: Increase the number and duration of washing steps after the click reaction to remove unbound fluorescent probes.

    • Blocking: Incorporate a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) before adding the detection reagent.

    • Probe Concentration: Titrate the concentration of the alkyne-fluorophore to find the optimal balance between signal and background.

  • Cellular Autofluorescence:

    • Proper Controls: Always include an unlabeled control (cells not treated with this compound but subjected to the click reaction) to determine the baseline autofluorescence.

    • Choice of Fluorophore: Use fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) to minimize autofluorescence from cellular components.

  • Precipitation of Reagents:

    • Ensure all components of the click reaction cocktail are fully dissolved before adding to the cells.

Problem 3: Cell Death or Altered Morphology

Possible Causes & Solutions

  • Cytotoxicity of this compound:

    • Concentration: High concentrations of this compound can be toxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. FTY720 has been shown to be cytotoxic to various cell lines with IC50 values in the 5-20 µM range.

  • Toxicity of the Click Reaction Components:

    • Copper: The copper catalyst can be toxic to cells, partly by generating reactive oxygen species. Minimize the copper concentration and incubation time. Using a copper-chelating ligand like THPTA can help reduce its toxicity. For live-cell imaging, consider using copper-free click chemistry methods (e.g., SPAAC with DBCO-alkynes).

    • Solvents: Ensure that the final concentration of solvents like DMSO is not toxic to your cells (typically <0.5%).

III. Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Storage -20°CStable for at least 2 years in ethanol.
This compound Solubility ~20 mg/mL in DMSO, DMF, EthanolSparingly soluble in aqueous buffers.
Cell Labeling Concentration 1 - 10 µM (start low)Highly cell-type dependent. Optimize via dose-response.
Cell Labeling Incubation Time 4 - 48 hoursOptimize for your specific experimental goals.
FTY720 Cytotoxicity (IC50) 5 - 20 µMIn various cancer cell lines.
Click Reaction Time 30 - 60 minutesAt room temperature.
Copper Sulfate (CuSO4) 50 - 100 µMHigher concentrations may not improve rates and increase toxicity.
Sodium Ascorbate 5 mMShould be prepared fresh.
Copper Ligand (e.g., THPTA) 250 - 500 µMA 5:1 ligand-to-copper ratio is often recommended.

IV. Experimental Protocols & Methodologies

Protocol 1: Cellular Labeling with this compound
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Labeling: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Washing: Gently wash the cells three times with warm PBS to remove any unincorporated this compound. The cells are now ready for downstream applications like fixation and click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is for cells cultured on coverslips for microscopy.

  • Fixation: After labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the cocktail fresh and use it immediately. For a 200 µL final volume per coverslip, add the components in the following order:

    • 170 µL PBS

    • 10 µL of 20 mM CuSO4

    • 10 µL of 100 mM THPTA

    • 20 µL of 2.5 mM alkyne-fluorophore probe

    • Vortex briefly.

    • 10 µL of 300 mM sodium ascorbate (to initiate the reaction)

    • Vortex briefly.

  • Labeling: Remove the PBS from the coverslips and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Downstream Processing: Proceed with any subsequent counterstaining (e.g., DAPI) and prepare for imaging.

V. Visual Diagrams

Signaling Pathway of FTY720

FTY720_Signaling FTY720 FTY720 SPHK2 Sphingosine Kinase 2 (SPHK2) FTY720->SPHK2 Phosphorylation Azido_FTY720 This compound Azido_FTY720->SPHK2 Phosphorylation Click_Reaction Click Reaction (+ Alkyne Probe) Azido_FTY720->Click_Reaction Labeling FTY720_P FTY720-P SPHK2->FTY720_P (Active Form) S1PR1 S1P1 Receptor FTY720_P->S1PR1 Agonism Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Egress_Block Inhibition of Lymphocyte Egress Internalization->Egress_Block Lymphocyte Lymphocyte Lymphocyte->S1PR1 Expresses Analysis Downstream Analysis (Microscopy, MS) Click_Reaction->Analysis

Caption: FTY720 and this compound are phosphorylated to their active forms, leading to S1P1 receptor internalization and lymphocyte egress inhibition.

Experimental Workflow for this compound

Azido_FTY720_Workflow start Start: Culture Cells labeling 1. Label Cells with This compound start->labeling wash1 2. Wash to Remove Excess Probe labeling->wash1 fix_perm 3. Fix & Permeabilize Cells wash1->fix_perm click 4. Perform Click Reaction with Alkyne-Fluorophore fix_perm->click wash2 5. Wash to Remove Excess Reagents click->wash2 analysis 6. Analyze Sample (e.g., Fluorescence Microscopy) wash2->analysis end End: Data Acquisition analysis->end

Caption: A typical experimental workflow for labeling cellular targets of FTY720 using this compound and click chemistry for visualization.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal problem Problem: Low/No Signal cause1 Is cell viability compromised? problem->cause1 solution1a Decrease this compound concentration or incubation time. cause1->solution1a Yes cause2 Is click chemistry reaction efficient? cause1->cause2 No solution2a Use fresh reagents (esp. Sodium Ascorbate). cause2->solution2a No solution2b Check buffer compatibility (avoid Tris buffer). cause2->solution2b No cause3 Is labeling sufficient? cause2->cause3 Yes solution3a Increase this compound concentration or incubation time. cause3->solution3a No

Caption: A decision tree to diagnose and resolve issues of low signal in this compound experiments.

References

Technical Support Center: Enrichment of Azido-FTY720-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing azido-FTY720, a photoreactive and clickable analog of the immunomodulatory drug FTY720 (Fingolimod), to identify and enrich its protein targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical probe designed for target identification. It incorporates two key functionalities:

  • A photoreactive group (aryl azide): Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules, ideally the binding pocket of a target protein.

  • An azide group: This serves as a bioorthogonal handle for "click chemistry." After UV crosslinking, the azide group allows for the specific attachment of a reporter tag (like biotin or a fluorescent dye) that is modified with a terminal alkyne. This enables the enrichment and detection of the labeled proteins.

Q2: What is the general workflow for an this compound experiment?

The workflow typically involves several key stages:

  • Cellular Labeling: Live cells are incubated with this compound to allow it to bind to its target proteins.

  • UV Crosslinking: The cells are irradiated with UV light to covalently link the probe to its binding partners.

  • Cell Lysis: The cells are lysed to release the protein contents.

  • Click Chemistry: An alkyne-tagged reporter molecule (e.g., alkyne-biotin) is attached to the this compound-protein conjugate via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Affinity Purification: If a biotin tag was used, the biotinylated proteins are enriched from the complex lysate using streptavidin-coated beads.

  • Elution and Analysis: The enriched proteins are eluted from the beads and identified using mass spectrometry (MS).

Q3: Why am I seeing a high background of non-specifically bound proteins?

High background is a common issue in photoaffinity labeling experiments, especially with lipophilic probes like FTY720. Several factors can contribute to this:

  • Hydrophobic Interactions: FTY720 is lipophilic and can non-specifically associate with abundant cellular proteins and membranes.[1]

  • Probe Aggregation: At higher concentrations, lipophilic probes can form aggregates that bind non-specifically to cellular structures.[1]

  • Excessive Probe Concentration: Using too much this compound increases the likelihood of non-specific binding.[1]

  • Insufficient Washing: Inadequate washing after affinity purification fails to remove proteins that are weakly bound to the beads or to the target proteins.

  • Long-Lived Reactive Species: The nitrene formed from the aryl azide has a relatively long half-life, which can increase the radius of labeling to proteins that are near the target but not directly interacting with the probe.[2]

Q4: How can I optimize the UV crosslinking step?

The efficiency of UV crosslinking is critical. Here are some parameters to consider for optimization:

  • Wavelength: Aryl azides are typically activated by UV light in the range of 250-350 nm.[3] Longer wavelengths (e.g., 350 nm) are generally preferred as they are less damaging to proteins and other biomolecules.

  • Duration and Intensity: The optimal exposure time and intensity need to be determined empirically. Start with a time course (e.g., 5-30 minutes) to find the best balance between crosslinking efficiency and potential protein damage. It is important to keep the sample cool during irradiation to prevent heat-induced protein denaturation.

  • Reaction Vessel: Use quartz cuvettes or open-topped tubes for irradiation, as polypropylene can block a significant amount of UV light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Enriched Proteins 1. Inefficient UV crosslinking. 2. Low abundance of the target protein. 3. Inefficient click chemistry reaction. 4. Probe degradation or poor cell permeability. 5. Inefficient protein capture by affinity resin.1. Optimize UV exposure time, wavelength, and intensity. Ensure the sample is directly exposed to the UV source. 2. Increase the amount of starting material (e.g., cell lysate). Consider a pre-enrichment step if possible (e.g., subcellular fractionation). 3. Ensure click chemistry reagents (copper sulfate, reducing agent, ligand) are fresh and at the correct concentrations. Optimize reaction time and temperature. 4. Verify the integrity of the this compound probe. Optimize labeling time and concentration. 5. Increase incubation time with the affinity resin. Ensure the resin has not expired and has been properly stored.
High Background/Non-Specific Binding 1. Probe concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing during affinity purification. 4. Hydrophobic interactions of the probe with abundant proteins. 5. The photoreactive group is crosslinking to non-target proteins in close proximity.1. Perform a dose-response experiment to determine the lowest effective concentration of this compound. 2. Pre-clear the lysate with empty beads before adding the probe-labeled lysate to the affinity resin. Include blocking agents like BSA in your buffers. 3. Increase the number and stringency of wash steps. Use buffers containing detergents (e.g., SDS, Triton X-100) and high salt concentrations to disrupt non-specific interactions. 4. Include a competition experiment by co-incubating with an excess of unlabeled FTY720. True targets should show reduced labeling in the presence of the competitor. 5. Optimize the UV crosslinking time to the shortest duration that gives sufficient specific signal.
No Protein Enrichment 1. Azide or alkyne group is degraded. 2. Click chemistry reaction failed. 3. UV crosslinking did not occur. 4. Target protein is not expressed in the cell type used.1. Use fresh, high-quality this compound and alkyne-biotin. Avoid repeated freeze-thaw cycles. 2. Check the protocol for the click reaction. Common issues include oxidized copper (use a reducing agent like sodium ascorbate) or incompatible buffer components (e.g., Tris buffers can interfere with the reaction). 3. Confirm the functionality of the UV lamp and that the correct wavelength is being used. 4. Verify target expression via Western blot or other methods.
Inconsistent Results in Mass Spectrometry 1. Contamination with keratins or other common proteins. 2. Incomplete protein digestion. 3. Sample loss during preparation steps. 4. Elution of streptavidin from the beads.1. Use keratin-free reagents and work in a clean environment (e.g., a laminar flow hood) to minimize contamination. 2. Optimize the digestion protocol (enzyme-to-protein ratio, digestion time, temperature). 3. Use low-binding tubes and pipette tips. Be careful during buffer exchanges and desalting steps. 4. Consider using a cleavable linker between the biotin and the alkyne to allow for elution without harsh conditions that might release streptavidin.

Quantitative Data Presentation

Effective data analysis is crucial for identifying true binding partners. Below are examples of how to structure quantitative data from your this compound enrichment experiments.

Table 1: Enrichment Efficiency and Signal-to-Noise Ratio

Protein IDGene NameFold Enrichment (+UV / -UV)Signal-to-Noise Ratio (this compound / DMSO control)
P12345S1PR125.418.2
Q67890S1PR318.912.5
P98765ABUNDANT11.21.1
Q54321NONSPECIFIC21.50.9

This table helps to distinguish specifically enriched proteins from background. High fold enrichment and signal-to-noise ratios are indicative of a potential target.

Table 2: Competitive Binding Assay

Protein IDGene NameEnrichment Ratio (- Competitor / + Competitor)
P12345S1PR115.8
Q67890S1PR312.3
P98765ABUNDANT11.1
Q54321NONSPECIFIC20.9

This table demonstrates target specificity. A high enrichment ratio indicates that the binding of this compound to the protein is specifically competed by the unlabeled drug, confirming a direct interaction.

Experimental Protocols

Protocol 1: Photoaffinity Labeling and UV Crosslinking
  • Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.

  • Labeling: Replace the culture medium with serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM). For competition experiments, co-incubate with a 50- to 100-fold excess of unlabeled FTY720. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove the unbound probe.

  • UV Crosslinking: Place the cells on ice and irradiate with UV light (e.g., 350 nm) for 10-30 minutes. The optimal time should be determined empirically.

  • Cell Harvesting: Scrape the cells in ice-cold PBS containing protease and phosphatase inhibitors and pellet them by centrifugation.

Protocol 2: Click Chemistry and Protein Enrichment
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and lyse by sonication on ice. Clarify the lysate by centrifugation.

  • Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 1 mL reaction, this may include:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

    • Alkyne-biotin

  • Click Reaction: Add the click reaction cocktail to the cell lysate. Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the proteins using a methanol/chloroform procedure to remove excess reagents.

  • Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Affinity Purification: Incubate the resuspended proteins with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Use a series of buffers with increasing stringency (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).

  • Elution: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

Protocol 3: Sample Preparation for Mass Spectrometry
  • In-solution or In-gel Digestion:

    • Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT).

    • Alkylate the free cysteines with iodoacetamide (IAA).

    • Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or a similar method to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Visualizations

FTY720_Signaling_Pathway FTY720 FTY720 SK2 Sphingosine Kinase 2 (SK2) FTY720->SK2 Phosphorylation FTY720P FTY720-P S1PRs S1P Receptors (S1PR1, S1PR3, S1PR4, S1PR5) FTY720P->S1PRs Agonism SK2->FTY720P Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1PRs->Downstream

Caption: FTY720 is a pro-drug that is phosphorylated by Sphingosine Kinase 2.

Azido_FTY720_Workflow cluster_cell In-Cell Steps cluster_lysate In-Lysate Steps A 1. Incubate Cells with this compound B 2. UV Crosslinking (Covalent Bond Formation) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Add Alkyne-Biotin) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. Wash & Elute E->F G 7. Mass Spectrometry Analysis F->G

Caption: Experimental workflow for this compound target identification.

Photoaffinity_Labeling_Concept cluster_before Before UV cluster_after After UV Probe This compound (Probe) Target Target Protein Probe->Target Reversible Binding UV UV Light Crosslinked Covalently-Linked Probe-Protein Complex UV->Crosslinked

References

Technical Support Center: Managing Potential Cytotoxicity of Azido-FTY720 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the potential cytotoxicity of azido-FTY720 in long-term experimental settings. The information provided is based on the known mechanisms of its parent compound, FTY720 (fingolimod), and general principles of cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its potential for cytotoxicity compare to FTY720?

A1: this compound is a functionalized analog of FTY720, an immunomodulatory drug. The addition of an azide group allows for "click chemistry" reactions, primarily for identifying the protein targets of FTY720 through photoaffinity labeling. While direct comparative studies on the long-term cytotoxicity of this compound are limited, its structural similarity to FTY720 suggests it may share similar cytotoxic mechanisms, particularly those independent of Sphingosine-1-Phosphate (S1P) receptor modulation. The cytotoxic effects of FTY720 are often observed at concentrations higher than those required for immunosuppression and are mediated through off-target effects. Therefore, it is crucial to assume that this compound may exhibit a comparable cytotoxic profile and to design long-term studies accordingly.

Q2: What are the known mechanisms of FTY720-induced cytotoxicity?

A2: FTY720-induced cytotoxicity is multifaceted and can be independent of its well-known effects on S1P receptors. Key mechanisms include:

  • Activation of Protein Phosphatase 2A (PP2A): FTY720 can directly activate PP2A, a tumor suppressor protein. This activation can lead to the dephosphorylation and inactivation of pro-survival signaling molecules like Akt and MEK, ultimately inducing apoptosis.

  • Induction of Reactive Oxygen Species (ROS): FTY720 has been shown to increase the production of ROS within cells. Elevated ROS levels can lead to oxidative stress, damage to cellular components, and the activation of stress-related signaling pathways, such as the JNK-p53 pathway, which can trigger apoptosis.

  • Caspase-Independent Apoptosis: In many cell types, FTY720 induces a form of programmed cell death that does not rely on the activation of caspases, key enzymes in the classical apoptotic pathway. This process is often linked to the generation of ROS.

  • Inhibition of Sphingosine Kinase 1 (SK1): FTY720 can inhibit SK1, an enzyme that produces the pro-survival signaling molecule S1P. By reducing intracellular S1P levels, FTY720 can shift the balance towards apoptosis.

Q3: At what concentrations should I be concerned about the cytotoxicity of this compound in my long-term experiments?

A3: The cytotoxic concentrations of FTY720 vary depending on the cell type and the duration of exposure. In various cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) for FTY720 typically range from 5 to 20 µM with 24-72 hours of treatment. For long-term studies, it is advisable to perform a dose-response curve to determine the non-toxic concentration range for your specific cell model. It is recommended to start with concentrations significantly lower than the reported IC50 values for FTY720 and carefully monitor cell viability over time.

Q4: How can I mitigate the potential cytotoxicity of this compound in my long-term cultures?

A4: To minimize cytotoxicity in long-term studies, consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound that achieves your desired experimental outcome.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for a specific period, then culture in drug-free medium).

  • Use of Antioxidants: If ROS generation is a concern, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate oxidative stress and reduce cytotoxicity.

  • Monitor Cell Health Regularly: Frequently assess cell morphology, confluence, and viability throughout the experiment.

  • Control Experiments: Include appropriate vehicle controls and untreated controls in all experiments to accurately assess the effects of the compound.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Unexpected decrease in cell viability over time in this compound treated cultures. 1. The concentration of this compound is too high for long-term exposure. 2. The cell line is particularly sensitive to the cytotoxic effects of FTY720 analogs. 3. Cumulative off-target effects are leading to cell death.1. Perform a long-term dose-response study to identify a sub-lethal concentration. 2. Test the compound on a different, potentially more robust, cell line if possible. 3. Investigate the mechanism of cell death (e.g., apoptosis, necrosis) to understand the off-target effects. Consider using inhibitors of specific pathways (e.g., ROS scavengers) to mitigate toxicity.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density. 2. Inconsistent drug concentration or incubation time. 3. Edge effects in multi-well plates. 4. Reagent issues or improper assay execution.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Prepare fresh drug dilutions for each experiment and adhere strictly to the planned incubation times. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. 4. Follow the assay manufacturer's protocol precisely and ensure all reagents are within their expiry dates.
High background signal in ROS detection assays. 1. Autofluorescence of the compound or cells. 2. Spontaneous oxidation of the fluorescent probe. 3. Contamination of reagents or culture medium.1. Include a control with cells treated with this compound but without the ROS probe to measure compound-specific fluorescence. 2. Prepare the fluorescent probe fresh and protect it from light. Minimize the incubation time with the probe. 3. Use fresh, sterile reagents and media.

Data Presentation

Table 1: Reported IC50 Values for FTY720 in Various Human Cancer Cell Lines (24-72h exposure)

Cell LineCancer TypeIC50 (µM)Reference
A172Glioblastoma4.6[1]
G28Glioblastoma17.3[1]
U87Glioblastoma25.2[1]
BT-474Breast Cancer5-10[2]
SK-BR-3Breast Cancer2.5-5[2]
BT-474-HR1Breast Cancer (Trastuzumab-resistant)5-10
MDA-MB-453Breast Cancer (Trastuzumab-resistant)5-10
HCC1954Breast Cancer (Trastuzumab-resistant)5-10
SK-N-ASNeuroblastoma~5-10

Note: This table provides a general reference for FTY720. The cytotoxicity of this compound should be determined empirically for the specific cell line and experimental conditions used.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental period (e.g., 7-14 days).

  • Compound Treatment: The following day, treat cells with a range of concentrations of this compound and a vehicle control. If the experiment is long-term, replace the medium with fresh medium containing the compound every 2-3 days.

  • MTT Assay:

    • At each desired time point (e.g., Day 1, 3, 7, 10, 14), add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point.

Protocol 2: Detection of Intracellular ROS using DCFDA
  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in pre-warmed serum-free medium to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Protocol 3: Caspase-3/7 Activity Assay
  • Cell Treatment: Seed cells in a white-walled 96-well plate. Treat cells with this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the luminescence of the this compound-treated samples to the vehicle-treated control.

Mandatory Visualization

FTY720_Cytotoxicity_Pathways cluster_S1P_Independent S1P Receptor-Independent Cytotoxicity cluster_PP2A PP2A Activation cluster_ROS ROS Generation Azido_FTY720 This compound (unphosphorylated) PP2A PP2A (Protein Phosphatase 2A) Azido_FTY720->PP2A activates ROS ROS (Reactive Oxygen Species) Azido_FTY720->ROS induces Akt Akt (Pro-survival) PP2A->Akt inhibits MEK MEK (Pro-survival) PP2A->MEK inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits MEK->Apoptosis inhibits JNK JNK ROS->JNK activates p53 p53 JNK->p53 activates p53->Apoptosis promotes

Caption: S1P Receptor-Independent Cytotoxicity Pathways of this compound.

LongTerm_Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_monitoring Long-Term Monitoring cluster_assays Cytotoxicity Assessment at Timepoints cluster_analysis Data Analysis Start Start: Cell Seeding Treatment Treat with this compound (Dose-Response) Start->Treatment Timepoints Incubate for desired duration (e.g., 1-14 days) with medium changes Treatment->Timepoints Morphology Daily Morphological Assessment Timepoints->Morphology Viability Cell Viability Assay (e.g., MTT, ATP) Timepoints->Viability ROS_Assay ROS Detection (e.g., DCFDA) Timepoints->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase) Timepoints->Apoptosis_Assay Data Analyze Data: - IC50 Calculation - Time-course effects - Mechanism of death Viability->Data ROS_Assay->Data Apoptosis_Assay->Data

Caption: Experimental Workflow for Long-Term Cytotoxicity Assessment.

References

Improving the specificity of azido-FTY720 labeling in complex biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the azido-FTY720 probe for target identification in complex biological samples. Our goal is to help you improve the specificity of your labeling experiments and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photo-reactive and clickable analog of the immunosuppressive drug FTY720 (Fingolimod). It is designed for photoaffinity labeling to identify the protein targets of FTY720 in a cellular context. The molecule consists of three key components: the FTY720 pharmacophore for target binding, a photo-reactive aryl azide group that forms a covalent bond with interacting proteins upon UV irradiation, and an azide handle for downstream applications like "click" chemistry. This allows for the enrichment and identification of target proteins using mass spectrometry.

Q2: What are the known primary targets and pathways affected by FTY720?

A2: FTY720 is a structural analog of sphingosine and is known to be phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2).[1] The resulting FTY720-phosphate then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[2] This interaction leads to the internalization and degradation of S1P1, which is crucial for its immunosuppressive effects by preventing the egress of lymphocytes from lymph nodes.[3][4] FTY720 has also been shown to have effects that are independent of S1P receptors.[5]

Q3: What are the major challenges in using this compound for target identification?

A3: The primary challenges include:

  • Non-specific binding: The photo-activated nitrene intermediate is highly reactive and can label abundant or "sticky" proteins that are not true biological targets.

  • Low labeling efficiency: Insufficient photo-activation or quenching of the reactive intermediate can lead to a weak signal.

  • High background: Contaminants in the sample or non-specific binding of the probe or reporter tags can result in a high background signal, making it difficult to identify true targets.

  • Probe instability: Azido compounds can be sensitive to light and temperature, and may also be reduced by thiols present in the biological sample.

Q4: How can I confirm that the labeling of a protein by this compound is specific?

A4: The gold standard for demonstrating specific labeling is a competition experiment. Before adding the this compound probe, pre-incubate your sample with an excess (e.g., 10-100 fold) of the parent compound, FTY720. A significant reduction in the labeling of a particular protein in the presence of the competitor indicates a specific interaction.

Experimental Protocols

Representative Protocol for this compound Photoaffinity Labeling in Mammalian Cells

This protocol is a representative workflow based on general principles of photoaffinity labeling. Optimization of probe concentration, incubation times, and UV irradiation conditions is critical for each specific cell type and experimental setup.

1. Cell Culture and Treatment: a. Plate mammalian cells and grow to 80-90% confluency. b. On the day of the experiment, replace the culture medium with fresh, serum-free medium. c. For competition experiments, pre-incubate cells with a 50-100 fold excess of FTY720 for 1 hour at 37°C. d. Add this compound to the desired final concentration (typically in the low micromolar range, to be optimized) and incubate for 1-2 hours at 37°C.

2. Photo-crosslinking: a. Place the cell culture plates on ice. b. Irradiate the cells with UV light (typically 350-365 nm) for 15-30 minutes. The optimal wavelength and duration should be determined empirically.

3. Cell Lysis: a. After irradiation, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Avoid buffers containing Tris, as they can interfere with the subsequent click reaction. c. Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

4. Click Chemistry: a. To 1 mg of protein lysate, add the click chemistry reagents. A typical reaction mixture includes:

  • Alkyne-biotin or alkyne-fluorophore reporter tag (e.g., 100 µM)
  • Copper (II) sulfate (e.g., 1 mM)
  • A copper chelating ligand (e.g., TBTA or BTTAA, 1 mM)
  • A reducing agent (e.g., TCEP or sodium ascorbate, 1 mM) b. Incubate the reaction for 1 hour at room temperature with gentle shaking.

5. Enrichment of Labeled Proteins (for biotin-tagged probes): a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture the biotinylated proteins. b. Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

6. Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with trypsin. b. For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C. c. Collect the supernatant containing the digested peptides. d. Desalt the peptides using a C18 spin column. e. Dry the peptides in a vacuum centrifuge and reconstitute in a buffer suitable for LC-MS/MS analysis.

7. Mass Spectrometry and Data Analysis: a. Analyze the peptide samples by LC-MS/MS. b. Identify and quantify the proteins using a suitable proteomics software suite. c. Compare the protein abundance in the this compound-labeled sample with the control samples (e.g., no probe, UV only, and competition with FTY720) to identify specific targets.

Data Presentation

The following tables provide examples of how to present quantitative data from an this compound labeling experiment. Note: The data presented here is for illustrative purposes only, as specific quantitative proteomic data for this compound was not publicly available at the time of this writing.

Table 1: Putative Protein Targets of this compound Identified by Quantitative Mass Spectrometry

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (this compound / Control)p-value
P08581S1PR1Sphingosine 1-phosphate receptor 115.20.001
Q99527SPHK1Sphingosine kinase 18.70.005
O95977SPHK2Sphingosine kinase 26.10.012
P21554PLPP3Phospholipid phosphatase 34.50.021
...............

Table 2: Off-Target Proteins Identified Through Competition with FTY720

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (this compound / Control)Fold Enrichment (+ FTY720 Competitor)
P08581S1PR1Sphingosine 1-phosphate receptor 115.21.3
Q99527SPHK1Sphingosine kinase 18.71.1
P02768ALBSerum albumin5.35.1
P62258ACTBActin, cytoplasmic 14.84.6
...............

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling Inefficient Photo-activation: Incorrect UV wavelength, insufficient UV intensity or duration.Verify the output of your UV lamp. Use a wavelength between 350-365 nm for aryl azides. Increase the irradiation time or decrease the distance to the UV source.
Probe Instability: Degradation of the this compound probe due to light exposure or high temperature.Store the probe in the dark at a low temperature and prepare solutions fresh.
Quenching of Reactive Intermediate: Presence of quenching agents like thiols (DTT, BME) in the labeling buffer.Minimize or remove thiols from the labeling buffer if possible.
High Background / Non-specific Binding Probe Concentration Too High: Excess probe can lead to non-specific labeling.Perform a dose-response experiment to determine the optimal probe concentration.
Non-specific Binding to Abundant Proteins: The probe may bind to highly abundant or "sticky" proteins.Include a pre-clearing step with beads before adding the probe. Add blocking agents like BSA or non-ionic detergents (e.g., Tween-20) to the labeling buffer.
Insufficient Washing: Inadequate removal of unbound probe and non-specifically bound proteins.Increase the number and duration of wash steps after enrichment. Use a wash buffer containing a mild detergent.
Contamination: Keratin or other contaminants introduced during sample preparation.Use clean techniques, wear gloves, and work in a clean environment. Use filtered solutions.
Difficulty in Identifying Labeled Peptides by MS Low Abundance of Labeled Peptides: The labeled peptide may be a small fraction of the total peptide pool.Optimize enrichment strategies to increase the concentration of labeled peptides.
Complex MS/MS Spectra: The cross-linked peptide may produce a complex fragmentation pattern.Use specialized mass spectrometry software designed for identifying cross-linked peptides.
Interference from Unlabeled Probe: Excess probe can interfere with mass spectrometry analysis.Ensure thorough removal of the unreacted probe before MS analysis.

Visualizations

FTY720 Signaling Pathway

FTY720_Signaling FTY720 / S1P Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation S1P S1P S1PR1 S1P Receptor 1 S1P->S1PR1 Endogenous Ligand Gi Gαi S1PR1->Gi BetaGamma Gβγ S1PR1->BetaGamma Internalization Receptor Internalization & Degradation S1PR1->Internalization FTY720-P induced FTY720P FTY720-P SphK2->FTY720P FTY720P->S1PR1 Agonist Binding Rac1 Rac1 Gi->Rac1 Activation PI3K PI3K BetaGamma->PI3K Activation Cytoskeletal Cytoskeletal Rearrangement Rac1->Cytoskeletal Akt Akt PI3K->Akt Activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: FTY720 is phosphorylated to FTY720-P, which acts as an agonist at the S1P1 receptor, leading to receptor internalization and downstream signaling.

Experimental Workflow for this compound Labeling

Azido_FTY720_Workflow This compound Target Identification Workflow start Cell Culture treatment This compound Incubation start->treatment uv UV Crosslinking (350-365 nm) treatment->uv lysis Cell Lysis uv->lysis click Click Chemistry (Alkyne-Biotin) lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Target Identification ms->data

Caption: A schematic overview of the experimental steps for identifying protein targets of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting High Background in this compound Labeling start High Background Observed check_probe Is probe concentration optimized? start->check_probe check_blocking Is blocking sufficient? check_probe->check_blocking Yes solution_probe Decrease probe concentration check_probe->solution_probe No check_washing Are wash steps stringent enough? check_blocking->check_washing Yes solution_blocking Increase blocking agent (BSA, Tween-20) check_blocking->solution_blocking No check_controls Are negative controls clean? check_washing->check_controls Yes solution_washing Increase number and duration of washes check_washing->solution_washing No solution_controls Review sample handling for contamination check_controls->solution_controls No end Reduced Background check_controls->end Yes solution_probe->check_blocking solution_blocking->check_washing solution_washing->check_controls solution_controls->end

Caption: A decision tree to guide troubleshooting efforts for high background signal in labeling experiments.

References

Technical Support Center: Mass Spectrometry Analysis of Azido-FTY720 Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method refinement for the mass spectrometry analysis of azido-FTY720 adducts. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry studies?

A1: this compound is a chemically modified version of FTY720 (Fingolimod), an immunosuppressive drug. The key modification is the introduction of an azide (-N3) group. This group is largely inert in biological systems but can undergo a specific chemical reaction called "click chemistry" with an alkyne-tagged reporter molecule. This bioorthogonal labeling strategy allows researchers to specifically tag, enrich, and identify the proteins that FTY720 interacts with inside a cell, which can then be analyzed by mass spectrometry.[1][2]

Q2: What is the general workflow for analyzing this compound protein adducts by mass spectrometry?

A2: The general workflow involves several key steps:

  • Metabolic Labeling: Treat cells or organisms with this compound to allow it to bind to its protein targets.

  • Cell Lysis and "Click" Reaction: Lyse the cells to release the proteins. Then, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-alkyne) to the this compound that is covalently bound to proteins.

  • Protein Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.

  • Enrichment: Use the reporter tag (e.g., biotin) to selectively isolate the peptides that were adducted with this compound. This is a crucial step to reduce sample complexity.[3][4][5]

  • LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the site of FTY720 adduction.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the adducted proteins and peptides.

Q3: What type of mass spectrometer is best suited for this analysis?

A3: High-resolution mass spectrometers, such as Orbitrap or Fourier transform ion cyclotron resonance (FTICR) instruments, are highly recommended. These instruments provide high mass accuracy, which is critical for confidently identifying the mass shift caused by the FTY720 adduct and for distinguishing it from other post-translational modifications.

Troubleshooting Guides

Sample Preparation

Q4: I am seeing very low yield after the enrichment step. What could be the problem?

A4: Low enrichment yield can be due to several factors:

  • Inefficient "Click" Reaction: Ensure all reagents for the click chemistry reaction are fresh and used at the optimal concentrations. The copper(I) catalyst is prone to oxidation, so use a reducing agent like sodium ascorbate.

  • Inefficient Biotin-Avidin Binding: Check the binding capacity of your streptavidin beads and ensure you are not overloading them. Incubate for a sufficient amount of time with gentle agitation.

  • Loss of Sample During Washing Steps: Washing is necessary to remove non-specifically bound peptides, but overly stringent washing conditions can lead to the loss of specifically bound peptides. Optimize the number and composition of your wash buffers.

  • Inefficient Elution: Ensure your elution buffer is effective at disrupting the biotin-avidin interaction. Multiple elution steps may be necessary.

Q5: My blank samples show significant signal for FTY720-related masses. What is the source of this contamination?

A5: Contamination can be a significant issue in sensitive mass spectrometry experiments. Potential sources include:

  • Carryover from Previous Injections: Implement a robust washing protocol for your autosampler and LC column between samples. Running several blank injections after a high-concentration sample can help mitigate carryover.

  • Contaminated Reagents or Labware: Use high-purity, LC-MS grade solvents and reagents. Ensure all tubes and plates are clean and have not been previously exposed to FTY720.

  • Cross-Contamination During Sample Preparation: Be meticulous during sample handling to avoid cross-contamination between samples. Use fresh pipette tips for each sample.

LC-MS/MS Analysis

Q6: I am observing poor chromatographic peak shape for my adducted peptides. How can I improve this?

A6: Poor peak shape (e.g., tailing, broadening) can be caused by several factors:

  • Inappropriate Column Chemistry: FTY720 adducts can be hydrophobic. Ensure you are using a suitable reversed-phase column (e.g., C18) and that your gradient is optimized for the separation of hydrophobic peptides.

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting your sample.

  • Extra-Column Dead Volume: Minimize the length and diameter of tubing between the LC column and the mass spectrometer to reduce peak broadening.

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions.

Q7: I am having difficulty identifying the FTY720-adducted peptides in my data. What are some strategies to improve identification?

A7: Identifying low-abundance adducted peptides can be challenging. Consider the following:

  • Data-Dependent Acquisition (DDA) vs. Data-Independent Acquisition (DIA): In DDA, the mass spectrometer selects the most abundant ions for fragmentation, which may lead to missing low-abundance adducted peptides. DIA methods acquire fragmentation data for all ions within a specified mass range and can be more effective for detecting low-abundance species.

  • Targeted Mass Spectrometry: If you have a hypothesis about which proteins might be targeted by FTY720, you can develop a targeted mass spectrometry method (e.g., Parallel Reaction Monitoring, PRM) to specifically look for the adducted peptides from those proteins.

  • Specialized Data Analysis Software: Use data analysis software that allows for searching with a variable or unknown modification mass. This can help to identify the specific mass shift corresponding to the this compound adduct plus the click chemistry handle.

  • Characteristic Fragment Ions: FTY720 and its adducts may produce characteristic fragment ions upon collision-induced dissociation (CID). Look for these specific reporter ions in your MS/MS spectra to help identify adducted peptides.

Experimental Protocols & Data

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & this compound Labeling lysis 2. Cell Lysis cell_culture->lysis click_reaction 3. Click Chemistry with Biotin-Alkyne lysis->click_reaction digest 4. Protein Digestion (Trypsin) click_reaction->digest enrich 5. Enrichment of Biotinylated Peptides digest->enrich lc_separation 6. LC Separation enrich->lc_separation ms_analysis 7. MS/MS Analysis lc_separation->ms_analysis database_search 8. Database Search ms_analysis->database_search protein_id 9. Protein Identification & Site Localization database_search->protein_id

Caption: General experimental workflow for the mass spectrometry analysis of this compound adducts.

Signaling Pathway of FTY720

fty720_signaling FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation BIM_BID Activation of BIM & BID FTY720->BIM_BID Induces FTY720_P FTY720-P SphK2->FTY720_P S1PR1 S1P Receptor 1 (S1PR1) FTY720_P->S1PR1 Agonism Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Leads to Lymphocyte_Egress Lymphocyte Egress Inhibition Internalization->Lymphocyte_Egress Results in Apoptosis Apoptosis BIM_BID->Apoptosis

Caption: Simplified signaling pathway of FTY720 leading to immunosuppression and apoptosis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for FTY720 and FTY720-P Analysis

ParameterSettingReference
LC Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (FTY720) m/z 308.3 -> 255.2
MS/MS Transition (FTY720-P) m/z 388.2 -> 255.2

Note: These parameters are for the analysis of the unmodified drug and its phosphate metabolite and should be used as a starting point for method development for this compound adducts.

Detailed Methodologies

Protocol 1: Sample Preparation for this compound Adduct Analysis

  • Cell Culture and Labeling: Culture cells of interest to the desired confluency. Treat cells with an appropriate concentration of this compound for a specified duration to allow for target engagement. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a buffer containing a detergent (e.g., RIPA buffer) and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Click Chemistry: To 1 mg of protein lysate, add the following reagents in order:

    • Biotin-alkyne reporter tag (e.g., 100 µM final concentration).

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).

    • Copper(II) sulfate (1 mM final concentration).

    • Sodium ascorbate (1 mM final concentration).

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Protein Precipitation: Precipitate the proteins using a methanol/chloroform extraction to remove excess click chemistry reagents.

  • Protein Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Dilute the urea concentration to < 2 M and digest with trypsin overnight at 37°C.

  • Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Enrichment of Biotinylated Peptides:

    • Incubate the desalted peptides with high-capacity streptavidin magnetic beads for 2 hours at room temperature with rotation.

    • Wash the beads sequentially with wash buffers of decreasing salt concentration and organic solvent content to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

  • Sample Clean-up and Concentration: Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

  • LC Separation:

    • Load the enriched peptide sample onto a C18 trap column.

    • Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration (as described in Table 1).

  • MS Analysis:

    • Acquire mass spectra in a data-dependent mode on a high-resolution mass spectrometer.

    • Set the full MS scan to a resolution of >60,000.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Set the MS/MS scan resolution to >15,000.

    • Enable dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

Protocol 3: Data Analysis

  • Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, MS-GF+) to search the raw MS/MS data against a relevant protein database (e.g., UniProt Human).

  • Modification Search: Include the mass of the this compound plus the clicked biotin-alkyne tag as a variable modification on potential amino acid residues (e.g., Cys, Ser, Thr, Tyr, Lys, His).

  • Data Filtering and Validation: Filter the search results to a false discovery rate (FDR) of <1% at the peptide and protein level. Manually inspect the MS/MS spectra of identified adducted peptides to confirm the correct assignment of fragment ions.

  • Site Localization: Use the fragmentation pattern in the MS/MS spectrum to confidently localize the site of the FTY720 adduct on the peptide sequence.

References

Validation & Comparative

Validating Azido-FTY720 Binding Targets Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy stems from its phosphorylation in vivo to FTY720-phosphate, which then acts as a functional antagonist of S1P receptors, particularly S1P1. This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system. However, a comprehensive understanding of FTY720's full spectrum of on- and off-target interactions is crucial for elucidating its complete mechanism of action and identifying potential new therapeutic applications or side effects.

This guide provides a comparative overview of chemical proteomics strategies for validating the binding targets of FTY720, with a focus on the use of the photoaffinity probe, azido-FTY720, coupled with mass spectrometry.

Comparison of Chemical Probes for FTY720 Target Identification

The selection of an appropriate chemical probe is critical for the successful identification of drug-protein interactions. Probes are typically designed with three key features: a recognition element that mimics the parent drug, a reactive group for covalent capture of binding partners, and a handle for enrichment and detection.

Probe TypePhotoreactive GroupHandleAdvantagesDisadvantages
This compound Aryl AzideAzide (for Click Chemistry)- Relatively small modification, preserving biological activity.- Azide handle allows for versatile "click" chemistry conjugation to reporter tags (e.g., biotin, fluorophores).- Aryl azides can have a longer excited-state lifetime, potentially leading to non-specific labeling.- Can be less reactive than diazirines.
Alkyne-FTY720 (Typically none)Alkyne (for Click Chemistry)- Minimal structural perturbation.- Suitable for identifying enzymes that metabolically activate FTY720.- Does not capture non-covalent binding interactions unless combined with a photoreactive group.
Diazirine-FTY720 DiazirineAzide or Alkyne- Diazirines are smaller and can be less perturbing than aryl azides.- Generate highly reactive carbenes upon UV activation, leading to efficient crosslinking.[1][2]- Can be more synthetically challenging to incorporate.- The high reactivity of carbenes can sometimes lead to reactions with the solvent.[1]
Benzophenone-FTY720 BenzophenoneAzide or Alkyne- Chemically robust and less prone to intramolecular rearrangement compared to aryl azides.[1]- Larger and more hydrophobic, which can alter the pharmacology of the parent molecule.[1]- Requires longer UV exposure times for activation.

Mass Spectrometry-Based Validation of this compound Targets: An Experimental Workflow

Photoaffinity labeling (PAL) combined with quantitative proteomics is a powerful method for identifying direct binding partners of a small molecule in a complex biological system. The general workflow involves treating live cells or cell lysates with this compound, followed by UV irradiation to covalently crosslink the probe to its binding proteins. A "clickable" biotin tag is then attached to the probe's azide handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated proteins are subsequently enriched, digested, and identified by mass spectrometry.

experimental_workflow Experimental Workflow for this compound Target Validation cluster_cell_culture Cell Culture cluster_bioconjugation Bioconjugation cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry Analysis cell_treatment Treat cells with This compound uv_crosslinking UV Irradiation (365 nm) to induce covalent crosslinking cell_treatment->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_chemistry Click Chemistry (CuAAC) with Biotin-Alkyne cell_lysis->click_chemistry streptavidin_enrichment Streptavidin Affinity Purification click_chemistry->streptavidin_enrichment on_bead_digestion On-Bead Tryptic Digestion streptavidin_enrichment->on_bead_digestion lc_msms LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis Protein Identification & Quantification lc_msms->data_analysis

Figure 1. A generalized workflow for identifying the binding targets of this compound.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the identification of this compound binding proteins in a cellular context.

1. Cell Culture and Treatment:

  • Culture your cell line of interest to 70-80% confluency.

  • On the day of the experiment, replace the culture medium with serum-free medium containing this compound at a final concentration of 1-10 µM.

  • As a negative control, include a condition where cells are co-incubated with a 50-fold excess of FTY720 to competitively inhibit the binding of the probe to its specific targets.

  • Incubate the cells for 1-2 hours at 37°C.

2. UV Crosslinking:

  • Place the cell culture plates on ice.

  • Irradiate the cells with a 365 nm UV lamp for 10-30 minutes. The optimal irradiation time should be determined empirically.

3. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. Click Chemistry:

  • To 1 mg of protein lysate, add the following reagents in order:

    • 1 mM Tris(2-carboxyethyl)phosphine (TCEP)

    • 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • 50 µM Biotin-Alkyne

    • 1 mM Copper (II) Sulfate (CuSO₄)

    • 1 mM Sodium Ascorbate (freshly prepared)

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

5. Enrichment of Biotinylated Proteins:

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 2 hours at 4°C with rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with 10 mM dithiothreitol (DTT) for 30 minutes at 56°C.

  • Alkylate the cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

  • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

7. Mass Spectrometry Analysis:

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

8. Data Analysis:

  • Search the acquired MS/MS data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.

  • Identify proteins that are significantly enriched in the this compound treated sample compared to the control (FTY720 co-treated) sample.

FTY720 Signaling Pathway

FTY720-phosphate exerts its primary effects by binding to S1P receptors, which are G protein-coupled receptors (GPCRs). This binding initiates a cascade of intracellular signaling events.

fty720_signaling FTY720-Phosphate Signaling Pathway FTY720_P FTY720-Phosphate S1PR1 S1P Receptor 1 FTY720_P->S1PR1 Binds to G_protein Gαi/o S1PR1->G_protein Activates Receptor_Internalization Receptor Internalization & Degradation S1PR1->Receptor_Internalization Leads to PLC PLC G_protein->PLC Activates Ras Ras G_protein->Ras Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt Lymphocyte_Sequestration Lymphocyte Sequestration Receptor_Internalization->Lymphocyte_Sequestration Results in

Figure 2. Simplified signaling pathway of FTY720-phosphate via the S1P1 receptor.

Logical Comparison of Photoaffinity Probes

The choice of a photoaffinity probe depends on a balance of factors including synthetic accessibility, biological activity, and labeling efficiency.

probe_comparison Logical Comparison of Photoaffinity Probes for FTY720 cluster_probes Photoaffinity Probes cluster_properties Key Properties Aryl_Azide Aryl Azide (e.g., this compound) Size Size/Perturbation Aryl_Azide->Size Small Reactivity Reactivity Aryl_Azide->Reactivity Moderate Stability Stability Aryl_Azide->Stability Moderate Synthetic_Accessibility Synthetic Accessibility Aryl_Azide->Synthetic_Accessibility Good Diazirine Diazirine Diazirine->Size Very Small Diazirine->Reactivity High Diazirine->Stability Good Diazirine->Synthetic_Accessibility Moderate Benzophenone Benzophenone Benzophenone->Size Large Benzophenone->Reactivity Low Benzophenone->Stability High Benzophenone->Synthetic_Accessibility Good

Figure 3. A logical comparison of common photoaffinity groups used in chemical probes.

Conclusion

The use of this compound in combination with mass spectrometry-based proteomics provides a robust platform for the unbiased identification of its binding targets. This approach, when compared with other chemical probe strategies, offers a versatile and effective means to elucidate the complete molecular mechanism of FTY720. The detailed experimental protocol and comparative data presented in this guide are intended to equip researchers with the necessary information to design and execute successful target validation studies, ultimately contributing to a deeper understanding of this important therapeutic agent.

References

Comparative Functional Analysis of Azido-FTY720 and FTY720: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative functional analysis of azido-FTY720, a photoactivatable analog, and its parent compound, FTY720 (fingolimod). While direct comparative quantitative data for this compound is not extensively available in published literature, this document outlines the key functional assays and experimental protocols necessary to evaluate its biological activity relative to the well-characterized FTY720.

FTY720 is a widely used immunomodulatory drug that, upon phosphorylation in vivo, acts as a sphingosine-1-phosphate (S1P) receptor agonist, leading to the sequestration of lymphocytes in secondary lymphoid organs.[1][2] this compound, incorporating a photoactivatable azide group, is primarily designed as a chemical probe for identifying the binding targets of FTY720 through click chemistry. Understanding how this modification impacts the compound's primary and potential off-target activities is crucial for its application in research.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison, all quantitative data from the proposed functional assays should be summarized in clearly structured tables. Below is a template for presenting such data.

Table 1: Comparative Activity of this compound and FTY720 in Key Functional Assays

Functional AssayParameter MeasuredFTY720This compound
S1P Receptor Binding
S1P1 ReceptorKi or IC50 (nM)
S1P3 ReceptorKi or IC50 (nM)
S1P4 ReceptorKi or IC50 (nM)
S1P5 ReceptorKi or IC50 (nM)
Lymphocyte Sequestration
In vitro lymphocyte migration% Inhibition of migration
In vivo lymphocyte count% Reduction in peripheral blood
Cell Viability/Cytotoxicity
Cancer Cell Line (e.g., MCL)IC50 (µM)
T-lymphocytes% Apoptosis

Key Functional Assays and Experimental Protocols

A thorough comparative analysis necessitates the evaluation of both on-target (S1P receptor-mediated) and potential off-target effects.

S1P Receptor Binding Affinity

Objective: To determine and compare the binding affinities of FTY720 and this compound for the S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).

Experimental Protocol: Competitive Radioligand Binding Assay [3][4][5]

  • Cell Culture and Membrane Preparation:

    • Culture HEK293T cells and transfect them with constructs expressing individual human S1P receptor subtypes.

    • After 48 hours, wash the cells with ice-cold binding buffer (50 mM Tris, pH 7.4, 150 mM NaCl).

    • Lyse the cells and prepare a membrane fraction by centrifugation.

  • Binding Assay:

    • In a 96-well plate, pre-incubate the cell membranes (1-2 µ g/well ) with varying concentrations of either FTY720 or this compound for 30 minutes at room temperature in an assay buffer (50 mM HEPES-Na, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).

    • Add a constant concentration of a radiolabeled S1P analog, such as [³²P]S1P (final concentration 0.1-0.2 nM).

    • Incubate for 60 minutes at room temperature to allow for competitive binding.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ values (the concentration of the unlabeled ligand that displaces 50% of the radioligand) by non-linear regression analysis of the competition curves.

Lymphocyte Sequestration

Objective: To assess the ability of this compound, in comparison to FTY720, to induce the sequestration of lymphocytes, a key in vivo effect.

Experimental Protocol: In Vivo Lymphocyte Homing Assay

  • Animal Model:

    • Use a suitable animal model, such as rats or mice.

  • Treatment:

    • Administer a single oral dose of either FTY720 (e.g., 0.1 to 1 mg/kg) or an equimolar dose of this compound to the animals. A vehicle control group should be included.

  • Blood and Lymphoid Tissue Collection:

    • At various time points (e.g., 3, 6, and 24 hours) after administration, collect peripheral blood samples.

    • At the final time point, euthanize the animals and harvest secondary lymphoid organs such as peripheral lymph nodes (PLN), mesenteric lymph nodes (MLN), and Peyer's patches (PP).

  • Lymphocyte Counting:

    • Perform complete blood counts to determine the number of circulating lymphocytes.

    • Prepare single-cell suspensions from the lymphoid tissues and count the total number of lymphocytes.

  • Analysis:

    • Compare the lymphocyte counts in the blood and lymphoid tissues of the treated groups to the vehicle control group. A significant decrease in peripheral blood lymphocytes and a corresponding increase in lymph node lymphocytes would indicate successful sequestration.

Apoptosis Induction

Objective: To evaluate and compare the cytotoxic effects of FTY720 and this compound, particularly their ability to induce apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line known to be sensitive to FTY720, such as mantle cell lymphoma cells, or primary T-lymphocytes) in a culture flask.

    • Treat the cells with varying concentrations of FTY720 or this compound for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

  • Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group and compare the dose-dependent effects of FTY720 and this compound.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FTY720 FTY720 SphK2 SphK2 FTY720->SphK2 Enters Cell FTY720_P FTY720_P S1P_Receptor S1P Receptor (S1P1, S1P3-5) FTY720_P->S1P_Receptor Agonist Binding SphK2->FTY720_P Phosphorylation G_Protein G-Protein Signaling S1P_Receptor->G_Protein Internalization Receptor Internalization G_Protein->Internalization Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress S1P_Receptor_Binding_Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing S1P Receptors Start->Prepare_Membranes Incubate_Ligands Incubate Membranes with Unlabeled Ligand (FTY720 or this compound) Prepare_Membranes->Incubate_Ligands Add_Radioligand Add [32P]S1P (Radiolabeled Ligand) Incubate_Ligands->Add_Radioligand Incubate_Competition Incubate for Competitive Binding Add_Radioligand->Incubate_Competition Filter Filter to Separate Bound and Free Ligand Incubate_Competition->Filter Measure_Radioactivity Measure Radioactivity of Bound Ligand Filter->Measure_Radioactivity Analyze_Data Calculate IC50 Values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Culture_Cells Culture Cells and Treat with FTY720 or this compound Start->Culture_Cells Harvest_Cells Harvest Adherent and Floating Cells Culture_Cells->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Percentage of Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

References

A Comparative Guide to Azido-FTY720 and Other FTY720 Analogs in S1P Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of azido-FTY720 and other FTY720 analogs concerning their binding affinities to Sphingosine-1-Phosphate (S1P) receptors. FTY720 (Fingolimod) is a well-established immunomodulator that, upon phosphorylation in vivo to FTY720-phosphate (FTY720-P), acts as a potent agonist at four of the five S1P receptor subtypes.[1][2] This interaction leads to the internalization and degradation of S1P1 receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their contribution to inflammatory processes.[1][3] The development of FTY720 analogs aims to improve selectivity and reduce off-target effects. This guide summarizes key binding data, details common experimental protocols, and visualizes relevant biological and experimental pathways to aid in research and development.

S1P Receptor Binding Affinity Comparison

The binding affinities of FTY720-P and its analogs for the five S1P receptor subtypes (S1P1-5) are crucial for determining their pharmacological profiles. The following table summarizes the reported binding affinities (Ki or EC50 in nM) from various studies. It is important to note that FTY720 itself is a prodrug and requires phosphorylation by sphingosine kinase 2 to become active.[4]

CompoundS1P1 (nM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)Notes
FTY720-Phosphate 0.3 - 0.6>1000~3.00.3 - 0.60.3 - 0.6Non-selective agonist for S1P1, 3, 4, 5.
Siponimod (BAF312) 0.39>1000>1000>10001.3Selective for S1P1 and S1P5.
Ozanimod 0.27>10000>10000>1000014.7Selective for S1P1 and S1P5.
Ponesimod 0.42>1000>1000>1000>1000Selective for S1P1.
(R)-FTY720-vinylphosphonate 20 (EC50)----A full agonist of S1P1.
(S)-FTY720-vinylphosphonate 384 (Ki)Partial Antagonist39 (Ki)1190 (Ki)Partial AntagonistA pan-antagonist of S1P receptors.
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedLikely used as a photoaffinity probe for receptor labeling studies; quantitative binding data is not readily available.

Experimental Protocols

The determination of binding affinities for FTY720 analogs to S1P receptors is commonly performed using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the FTY720 analog) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity S1P receptor ligand labeled with a radioisotope (e.g., [³²P]S1P or [³H]-ozanimod).

  • Test Compounds: FTY720 analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

  • Wash Buffer: Assay buffer, often chilled.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and dilute them in the assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.

  • Assay Plate Setup:

    • Add a fixed volume of assay buffer to all wells of the 96-well plate.

    • Add varying concentrations of the unlabeled test compound (FTY720 analog) to the appropriate wells.

    • For determining non-specific binding, add a high concentration of a known S1P receptor ligand to a set of wells.

    • For determining total binding, add only the assay buffer to another set of wells.

  • Incubation:

    • Add the diluted cell membranes to each well.

    • Add the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.

    • Incubate the plate at room temperature (or a specified temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • The data is typically analyzed using a non-linear regression curve-fitting program (e.g., Prism).

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

S1P Receptor Signaling Pathway

The binding of an agonist, such as FTY720-P, to S1P receptors initiates a cascade of intracellular signaling events. The specific G proteins coupled to each S1P receptor subtype determine the downstream pathways activated. This has diverse cellular consequences, including changes in cell survival, proliferation, and migration.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses FTY720-P FTY720-P S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) FTY720-P->S1PR Agonist Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Internalization Receptor Internalization S1PR->Internalization Functional Antagonism PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt G_protein->PI3K_Akt Ras_MAPK Ras/MAPK G_protein->Ras_MAPK RhoA RhoA G_protein->RhoA Proliferation Proliferation/ Survival PLC->Proliferation Migration Migration PLC->Migration PI3K_Akt->Proliferation PI3K_Akt->Migration Ras_MAPK->Proliferation RhoA->Migration Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton

S1P Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the S1P receptor binding affinity of FTY720 analogs.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep plate_setup Set up 96-well Plate: - Total Binding wells - Non-specific Binding wells - Test Compound wells prep->plate_setup incubation Incubate Plate (e.g., 60-90 min at RT) plate_setup->incubation filtration Vacuum Filtration to separate bound & free radioligand incubation->filtration washing Wash Filters with cold buffer filtration->washing detection Add Scintillation Cocktail & Measure Radioactivity washing->detection analysis Data Analysis: - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation detection->analysis end End analysis->end

Radioligand Binding Assay Workflow

References

The Critical Role of a Non-Photoreactive Control in Azido-FTY720 Photoaffinity Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the use of FTY720 as a non-photoreactive control for its azido-analogue in target identification studies.

In the quest to elucidate the molecular targets of the immunomodulatory drug FTY720 (Fingolimod), photoaffinity labeling has emerged as a powerful technique. This method employs a photoreactive analogue, azido-FTY720, to covalently crosslink to its binding partners upon photoactivation. However, the validity and interpretation of such experiments hinge on the meticulous use of appropriate controls. This guide provides a comprehensive comparison of this compound and its non-photoreactive counterpart, FTY720, highlighting the experimental design and data interpretation necessary for robust target identification.

Mechanism of Action: FTY720 and its Photoreactive Analogue

FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] In vivo, it is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate, which is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1] This agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into sites of inflammation.[3][4]

This compound is a synthetic analogue of FTY720 that incorporates a photoreactive azido group. This modification allows for photoaffinity labeling, a technique used to identify the binding partners of a molecule of interest. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues of interacting proteins. This permanent crosslinking enables the identification of potential FTY720 targets. It is important to note that the fundamental pharmacological activity of the FTY720 backbone is presumed to be retained in the azido-analogue, allowing it to bind to the same targets as the parent compound prior to photoactivation.

The Imperative for a Non-Photoreactive Control

The central principle of using a non-photoreactive control is to distinguish between specific, light-induced crosslinking events and non-specific interactions or inherent biological effects of the compound. FTY720 serves as the ideal non-photoreactive control for this compound experiments for the following reasons:

  • Structural Similarity: FTY720 shares the same core structure as this compound, minus the photoreactive azido group. This ensures that both compounds have similar physicochemical properties and should, in theory, interact with the same biological targets.

  • Competitive Binding: By using an excess of FTY720 in a competition experiment, one can demonstrate that the binding of this compound to its targets is specific. If the labeling of a protein by this compound is reduced in the presence of FTY720, it indicates that both compounds are competing for the same binding site.

  • Control for Non-Specific Effects: Any biological effects observed in the absence of UV irradiation can be attributed to the inherent pharmacology of the FTY720 scaffold. This allows researchers to isolate the effects specifically due to the covalent modification of targets by the photoactivated this compound.

Experimental Design and Workflow

A typical photoaffinity labeling experiment to identify the targets of FTY720 involves several key steps, as outlined in the workflow diagram below. The inclusion of a non-photoreactive control (FTY720) is critical at the competition stage.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Photo-Crosslinking cluster_3 Downstream Analysis prep Prepare cell lysates or tissue homogenates incubation1 Incubate with this compound prep->incubation1 incubation2 Incubate with this compound + excess FTY720 (Competition) prep->incubation2 incubation3 Incubate with FTY720 (Control) prep->incubation3 incubation4 No treatment (Control) prep->incubation4 uv Expose to UV light (e.g., 254 nm or 365 nm) incubation1->uv no_uv No UV exposure (Control) incubation1->no_uv incubation2->uv incubation3->uv incubation4->uv sds SDS-PAGE and Western Blot uv->sds ms Enrichment and Mass Spectrometry uv->ms analysis Data Analysis and Target Identification sds->analysis ms->analysis

Figure 1. Experimental workflow for photoaffinity labeling with this compound and the use of FTY720 as a control.
Detailed Experimental Protocols

1. Incubation:

  • Test Condition: Cell lysates are incubated with this compound at a predetermined concentration.

  • Competition Control: Cell lysates are pre-incubated with a 10-100 fold molar excess of FTY720 before the addition of this compound.

  • Non-Photoreactive Control: Cell lysates are incubated with FTY720 alone.

  • Negative Control: Cell lysates are incubated with vehicle (e.g., DMSO).

2. Photo-Crosslinking:

  • Samples are irradiated with UV light (e.g., 254 nm or 365 nm) for a specified duration on ice to induce crosslinking.

  • A parallel set of samples is kept in the dark to control for any light-independent reactions.

3. Analysis:

  • SDS-PAGE and Western Blotting: Labeled proteins can be detected by incorporating a reporter tag (e.g., biotin or a fluorophore) onto the this compound probe. A Western blot using an anti-tag antibody will reveal bands corresponding to cross-linked proteins. A decrease in band intensity in the competition lane indicates specific binding.

  • Mass Spectrometry: For unbiased target identification, cross-linked proteins are enriched (e.g., using streptavidin beads if a biotin tag is used), digested, and analyzed by mass spectrometry. The relative abundance of identified proteins in the test and control samples is then compared.

Data Presentation and Interpretation

Quantitative data from mass spectrometry-based proteomics can be summarized to compare the relative abundance of proteins identified in the different experimental conditions.

Protein IDFunctionRelative Abundance (this compound)Relative Abundance (this compound + FTY720)Fold Change (Competition)
P12345S1P Receptor 11.000.128.3
Q67890Sphingosine Kinase 21.000.156.7
A1B2C3Cytoskeletal Protein1.000.951.1
D4E5F6Metabolic Enzyme1.000.205.0
G7H8I9Heat Shock Protein1.001.050.95

Table 1. Illustrative quantitative proteomics data comparing protein labeling by this compound in the presence and absence of the non-photoreactive control, FTY720. A significant decrease in relative abundance in the competition lane (high fold change) suggests specific binding.

Signaling Pathway Visualization

The canonical signaling pathway of FTY720 involves its phosphorylation and subsequent interaction with S1P receptors, leading to their internalization. This compound is designed to probe these and other potential interactions.

G cluster_0 Cell Membrane S1PR1 S1P Receptor 1 Internalization Receptor Internalization S1PR1->Internalization FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Azido_FTY720 This compound Azido_FTY720->SphK2 FTY720_P FTY720-P SphK2->FTY720_P Phosphorylation Azido_FTY720_P This compound-P SphK2->Azido_FTY720_P Phosphorylation FTY720_P->S1PR1 Agonist Binding Azido_FTY720_P->S1PR1 Agonist Binding Downstream Downstream Signaling (e.g., Lymphocyte egress inhibition) Internalization->Downstream

Figure 2. Simplified signaling pathway of FTY720 and its photoreactive analogue.

Conclusion

The use of a non-photoreactive control, such as FTY720, is not merely a suggestion but a mandatory component of well-designed this compound photoaffinity labeling experiments. It provides the necessary baseline to distinguish specific, photo-induced interactions from non-specific binding and the inherent pharmacological effects of the FTY720 scaffold. By incorporating appropriate controls and employing a robust experimental workflow, researchers can confidently identify and validate the molecular targets of FTY720, paving the way for a deeper understanding of its mechanism of action and the development of novel therapeutics.

References

Unveiling Protein Targets of FTY720: A Comparative Guide to Western Blot Validation Following Azido-FTY720 Pull-Down

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and detailed methodologies for the Western blot validation of protein targets identified using an azido-FTY720 probe. This approach is instrumental in elucidating the full spectrum of molecular interactions of the immunomodulatory and anti-cancer agent FTY720 (fingolimod), extending beyond its well-established effects on sphingosine-1-phosphate (S1P) receptors.

FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate, a potent modulator of S1P receptors, which plays a crucial role in lymphocyte trafficking.[1][2][3] However, emerging evidence highlights that the unphosphorylated form of FTY720 exerts biological effects through direct interactions with other intracellular proteins, independent of S1P receptor signaling.[4] Identifying these off-target interactions is critical for a complete understanding of FTY720's mechanism of action and for the development of next-generation therapeutics with improved specificity and reduced side effects.

Chemical proteomics, utilizing affinity-based probes, has become a powerful tool for target deconvolution. The use of an azido-functionalized FTY720 analog (this compound) allows for the covalent capture of interacting proteins through a bio-orthogonal "click chemistry" reaction. This guide focuses on the subsequent validation of these captured proteins using the gold-standard technique of Western blotting.

Comparative Analysis of Target Validation Strategies

While mass spectrometry is the primary tool for the initial identification of proteins pulled down by this compound, Western blotting provides an essential and accessible method for validating these hits. It offers a semi-quantitative assessment of protein enrichment and confirms the presence of the target protein in the pull-down eluate.

Validation Method Principle Advantages Limitations
Western Blot Immuno-detection of specific proteins in the pull-down eluate using target-specific antibodies.- Widely accessible and technically straightforward.- Provides confirmation of protein identity and relative abundance.- Allows for comparison of enrichment between different conditions (e.g., with and without a competitor).- Semi-quantitative.- Dependent on the availability and quality of specific antibodies.- Low-abundance targets may be difficult to detect.
Orthogonal Methods (e.g., siRNA/CRISPR knockdown) Reducing the expression of the putative target protein in cells prior to the pull-down assay. A corresponding decrease in the pull-down signal validates the interaction.- Provides strong evidence for a direct and specific interaction in a cellular context.- Can help to eliminate false positives arising from non-specific binding.- Technically more complex and time-consuming.- Knockdown efficiency can vary.- Potential for off-target effects of the knockdown itself.
Competition Pull-Down Performing the this compound pull-down in the presence of an excess of free, unmodified FTY720. A reduction in the signal for a specific protein indicates a competitive and specific interaction.- Directly assesses the specificity of the interaction with the parent compound.- Relatively simple to incorporate into the standard pull-down protocol.- Requires a significant excess of the competitor, which may not always be feasible.- Does not rule out binding to a common pocket shared by other molecules.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Western blot validation of protein targets identified through an this compound pull-down assay.

I. This compound Pull-Down Assay

This protocol is a composite based on established chemical proteomics workflows.

Materials:

  • Cells of interest

  • This compound probe

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-alkyne tag

  • Click chemistry reaction components:

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents like Tween-20 or SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Treatment: Treat the cells of interest with an optimized concentration of this compound for a specified duration to allow for cellular uptake and interaction with target proteins. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to solubilize proteins while maintaining protein-probe interactions.

  • Click Chemistry Reaction: To the cell lysate, add the biotin-alkyne tag and the click chemistry reaction components (CuSO4, reducing agent, and TBTA). This reaction will covalently link the biotin tag to the this compound probe that is bound to its protein targets.

  • Affinity Purification:

    • Incubate the biotin-labeled lysate with pre-washed streptavidin-conjugated magnetic beads to capture the biotin-azido-FTY720-protein complexes.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

II. Western Blot Validation

Materials:

  • Eluted protein samples from the pull-down assay

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the putative target protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the eluted proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. A band at the expected molecular weight of the target protein in the this compound pull-down lane, which is absent or significantly weaker in the control lane, validates the interaction.

Visualizing the Workflow and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the biological context of FTY720's action, the following diagrams have been generated.

G cluster_workflow This compound Pull-Down & Western Blot Workflow a Cells + this compound b Cell Lysis a->b c Click Chemistry: Add Biotin-Alkyne b->c d Affinity Purification: Streptavidin Beads c->d e Elution d->e f SDS-PAGE e->f g Western Blot f->g h Target Validation g->h

Figure 1. Experimental workflow for target validation.

G cluster_s1p FTY720 S1P Receptor-Dependent Signaling FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 FTY720P FTY720-P SphK2->FTY720P S1PR1 S1P Receptor 1 (S1PR1) FTY720P->S1PR1 Internalization Receptor Internalization & Degradation S1PR1->Internalization LymphocyteEgress Inhibition of Lymphocyte Egress Internalization->LymphocyteEgress

Figure 2. FTY720 S1P receptor-dependent signaling pathway.

G cluster_independent FTY720 S1P Receptor-Independent Effects AzidoFTY720 This compound TargetProteins Intracellular Target Proteins AzidoFTY720->TargetProteins Direct Binding CellularEffects Diverse Cellular Effects (e.g., Anti-cancer Activity) TargetProteins->CellularEffects

Figure 3. S1P receptor-independent actions of FTY720.

By combining the power of chemical proteomics with the reliability of Western blot validation, researchers can confidently identify and confirm the direct protein targets of FTY720. This comprehensive approach is essential for unraveling the complete molecular mechanism of this important therapeutic agent and for guiding the development of novel drugs with enhanced efficacy and safety profiles.

References

A Comparative Guide to the Immunosuppressive Activities of FTY720 (Fingolimod) and its Photoactivatable Analogue, Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established immunosuppressant FTY720 (Fingolimod) and its azido-derivative, azido-FTY720. While FTY720 is a clinically approved drug with a deeply characterized immunosuppressive profile, this compound serves as a specialized research tool. This document outlines the known biological activities of FTY720, supported by experimental data, and clarifies the intended application of this compound in the absence of direct comparative immunosuppressive studies.

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator that has revolutionized the treatment of relapsing-remitting multiple sclerosis.[1] It functions as a prodrug, requiring in vivo phosphorylation to its active form, FTY720-phosphate (FTY720-P).[1][2] FTY720-P then acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs and preventing their infiltration into sites of inflammation.[2][3]

This compound, on the other hand, is a photoactivatable analogue of FTY720. The introduction of an azido group allows for photoaffinity labeling, a powerful technique used to identify the binding sites and molecular targets of a compound. Upon exposure to UV light, the azido group forms a highly reactive nitrene that can covalently bind to nearby amino acid residues within the binding pocket of a target protein. This makes this compound an invaluable tool for elucidating the molecular interactions of FTY720 with its receptors. However, it is crucial to note that this compound is primarily designed for research purposes, and there is a lack of publicly available data on its immunosuppressive activity compared to FTY720.

Mechanism of Action: FTY720

The immunosuppressive effect of FTY720 is a multi-step process that culminates in the reduction of circulating lymphocytes.

  • Oral Administration and Absorption: FTY720 is administered orally and is readily absorbed.

  • Phosphorylation: In vivo, FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to form the active metabolite, FTY720-phosphate (FTY720-P).

  • S1P Receptor Binding: FTY720-P is a high-affinity agonist for four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.

  • Receptor Internalization and Degradation: Binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and subsequent degradation of the receptor.

  • Functional Antagonism: This sustained internalization renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This process is termed "functional antagonism."

  • Lymphocyte Sequestration: As a result, lymphocytes are trapped within the lymph nodes, leading to a profound but reversible reduction in the number of circulating lymphocytes (lymphopenia).

  • Immunosuppression: The sequestration of lymphocytes prevents them from migrating to the central nervous system or other sites of inflammation, thereby exerting its immunosuppressive effect.

Quantitative Data: FTY720 Immunosuppressive Activity

The following table summarizes key quantitative data related to the bioactivity of FTY720-phosphate.

ParameterValueReceptor/SystemReference
S1P Receptor Binding Affinity (Ki, nM)
S1P10.33Human[Brinkmann et al., 2002]
S1P30.35Human[Brinkmann et al., 2002]
S1P40.94Human[Brinkmann et al., 2002]
S1P50.33Human[Brinkmann et al., 2002]
In Vivo Efficacy
Lymphopenia in Rats (ED50)0.03 mg/kgOral[Chiba et al., 1998]
Allograft Survival (Rat Skin)>50 days at 1 mg/kgOral[Chiba et al., 1998]

This compound: A Tool for Target Identification

As a photoactivatable analogue, the primary role of this compound is not immunosuppression but rather the elucidation of molecular interactions. While its structural similarity to FTY720 suggests it may also be phosphorylated and interact with S1P receptors, its immunosuppressive potency has not been reported. The presence of the bulky azido group may alter its binding affinity and functional activity compared to FTY720.

The intended workflow for using this compound is as follows:

cluster_workflow This compound Experimental Workflow A Incubate this compound with target protein/cells B Expose to UV light to activate the azido group A->B Photoactivation C Covalent cross-linking of This compound to the target B->C Nitrene formation D Enrichment of the cross-linked complex C->D Purification E Identification of binding site (e.g., via mass spectrometry) D->E Analysis

Caption: Experimental workflow for using this compound.

Signaling Pathway

The following diagram illustrates the signaling pathway of FTY720, leading to lymphocyte sequestration.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lymphocyte) FTY720 FTY720 (Oral) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720_P FTY720-Phosphate S1P1 S1P1 Receptor FTY720_P->S1P1 Agonist Binding SphK2->FTY720_P Internalization Receptor Internalization & Degradation S1P1->Internalization Induces LossOfResponse Loss of Response to S1P Gradient Internalization->LossOfResponse Leads to Sequestration Lymphocyte Sequestration in Lymph Node LossOfResponse->Sequestration Results in

Caption: FTY720 signaling pathway leading to immunosuppression.

Experimental Protocols

S1P Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., FTY720-P) to S1P receptors.

Materials:

  • Cell membranes expressing the S1P receptor of interest (e.g., S1P1).

  • Radiolabeled S1P ligand (e.g., [³²P]S1P).

  • Test compound (FTY720-P).

  • Assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes (1-2 µ g/well ), the test compound at various concentrations, and a fixed concentration of the radiolabeled ligand.

  • Incubate at room temperature for 60 minutes to allow for competitive binding.

  • Terminate the reaction by rapid filtration through the filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Lymphocyte Migration Assay (Transwell Assay)

Objective: To assess the effect of a test compound on lymphocyte migration towards an S1P gradient.

Materials:

  • Lymphocytes (e.g., primary T cells or a lymphocyte cell line).

  • Transwell inserts with a pore size appropriate for lymphocytes (e.g., 5 µm).

  • 24-well plates.

  • Assay medium (e.g., RPMI 1640).

  • S1P.

  • Test compound (FTY720-P).

  • Flow cytometer or plate reader for cell quantification.

Procedure:

  • Pre-treat lymphocytes with various concentrations of the test compound or vehicle control.

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add assay medium containing S1P (chemoattractant) to the lower chamber.

  • Add assay medium without S1P to the upper chamber (insert).

  • Add the pre-treated lymphocytes to the upper chamber.

  • Incubate for 2-4 hours at 37°C to allow for cell migration.

  • Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a flow cytometer or a cell viability assay.

  • Compare the migration of treated cells to control cells to determine the inhibitory effect of the compound.

In Vivo Assessment of Lymphopenia in Mice

Objective: To evaluate the in vivo immunosuppressive activity of a test compound by measuring its effect on peripheral blood lymphocyte counts.

Materials:

  • Mice (e.g., C57BL/6).

  • Test compound (FTY720 or this compound).

  • Vehicle control.

  • Method for blood collection (e.g., tail vein sampling).

  • Flow cytometer and antibodies for lymphocyte subpopulation analysis (e.g., anti-CD4, anti-CD8, anti-B220).

  • Lysing buffer for red blood cells.

Procedure:

  • Administer the test compound or vehicle to mice via the desired route (e.g., oral gavage).

  • Collect blood samples at various time points post-administration (e.g., 0, 4, 8, 24, 48 hours).

  • Lyse the red blood cells.

  • Stain the remaining white blood cells with fluorescently labeled antibodies specific for lymphocyte subpopulations.

  • Analyze the samples by flow cytometry to determine the absolute numbers of circulating T cells (CD4+ and CD8+) and B cells.

  • Compare the lymphocyte counts in the treated groups to the vehicle control group to assess the extent and duration of lymphopenia.

Conclusion

FTY720 is a well-characterized immunosuppressive agent with a clear mechanism of action centered on S1P receptor modulation and subsequent lymphocyte sequestration. In contrast, this compound is a specialized chemical probe designed for photoaffinity labeling to identify the binding partners and sites of FTY720. While it is structurally related to FTY720, there is no scientific literature available that directly compares their immunosuppressive activities. Therefore, researchers should consider FTY720 for studies requiring immunosuppression and utilize this compound for its intended purpose of target identification and binding site mapping. The experimental protocols provided herein offer a framework for evaluating the immunosuppressive properties of novel S1P receptor modulators.

References

A Comparative Analysis of Azido-FTY720 and Other Sphingolipid Probes for Cellular Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of diverse processes, from cell growth and differentiation to apoptosis and inflammation. To unravel the complex roles of these bioactive lipids, researchers rely on sophisticated molecular tools known as sphingolipid probes. Among these, azido-FTY720 has garnered significant attention as a versatile probe for identifying and characterizing sphingolipid-protein interactions and metabolic pathways. This guide provides a comprehensive comparison of this compound with other commonly used sphingolipid probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to Sphingolipid Probes

Sphingolipid probes are synthetic analogs of natural sphingolipids that have been chemically modified to allow for their detection and analysis within a biological system. These modifications typically include the incorporation of a reporter group, such as a fluorophore or a biotin tag, or a reactive group that can be subsequently labeled. The ideal sphingolipid probe should closely mimic the behavior of its natural counterpart to ensure biological relevance, while providing a sensitive and specific means of detection.

This compound: A Multifunctional Probe

This compound is a photoreactive and clickable analog of FTY720 (Fingolimod), an FDA-approved immunomodulatory drug that targets sphingosine-1-phosphate (S1P) receptors. This dual functionality makes this compound a powerful tool for two primary applications:

  • Photoaffinity Labeling: The azido group on the phenyl ring of this compound can be converted into a highly reactive nitrene upon UV irradiation. This nitrene can then form a covalent bond with nearby molecules, primarily proteins, allowing for the identification of FTY720 binding partners.

  • Click Chemistry: The terminal azide group also serves as a handle for bioorthogonal click chemistry reactions. This allows for the attachment of a variety of reporter tags, such as fluorophores or biotin, for visualization or enrichment of the probe and its interacting molecules.

Comparison with Other Sphingolipid Probes

The selection of a sphingolipid probe depends on the specific biological question being addressed. Here, we compare this compound with other classes of sphingolipid probes, highlighting their respective strengths and limitations.

Probe TypeReporter/Reactive GroupPrinciple of DetectionKey ApplicationsAdvantagesDisadvantages
This compound Phenylazide (photoreactive) & terminal azide (clickable)Photo-crosslinking to interacting molecules; Click chemistry for taggingIdentifying FTY720/S1P receptor binding partners; Target deconvolution of FTY720Dual functionality; Covalent capture of interactors provides stable complexes.Requires UV activation which can potentially damage cells; Potential for non-specific crosslinking.
Clickable Sphingolipids (e.g., alkyne-sphingosine) Alkyne or AzideClick chemistry with a corresponding azide or alkyne-tagged reporterMetabolic labeling of sphingolipids; Visualization of lipid trafficking; Identification of interacting proteins.High specificity and efficiency of click reaction; Small tag minimizes perturbation to lipid structure.Does not covalently capture transient interactions unless combined with a photoreactive group.
Fluorescently Labeled Sphingolipids (e.g., BODIPY-ceramide) Fluorophore (e.g., BODIPY, NBD)Direct fluorescence microscopyVisualization of subcellular localization and trafficking of sphingolipids.Simple and direct visualization in living or fixed cells.The bulky fluorophore can alter the biological activity and metabolism of the lipid; Photobleaching.
Biotinylated Sphingolipids BiotinAffinity purification with streptavidinEnrichment and identification of sphingolipid-binding proteins.High affinity and specificity of biotin-streptavidin interaction.The large biotin tag can interfere with natural interactions; Harsh elution conditions may be required.
Radioactively Labeled Sphingolipids (e.g., ³H-sphingosine) RadioisotopeAutoradiography or scintillation countingMetabolic labeling and quantification of sphingolipid turnover.High sensitivity for quantitative analysis.Safety concerns and specialized equipment required for handling radioactivity.

Signaling Pathways and Experimental Workflows

To effectively utilize these probes, it is crucial to understand the underlying biological pathways and experimental procedures.

Sphingolipid Metabolism and FTY720 Signaling

The following diagram illustrates the central pathways of sphingolipid metabolism and the points of intervention by FTY720. FTY720, after being phosphorylated by sphingosine kinase 2 (SphK2), acts as an agonist for S1P receptors, leading to their internalization and degradation. FTY720 has also been shown to inhibit ceramide synthases and S1P lyase, further impacting the balance of sphingolipid metabolites.

Sphingolipid_Metabolism_and_FTY720_Signaling cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_signaling Signaling Hub cluster_fty720 FTY720 Action Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS CerS CerS Dihydrosphingosine (Sphinganine)->CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolases Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 Sphingosine->CerS Hexadecenal + Ethanolamine-P Hexadecenal + Ethanolamine-P S1P->Hexadecenal + Ethanolamine-P S1P Lyase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Agonist S1P Lyase S1P Lyase S1P->S1P Lyase FTY720 FTY720 FTY720_P FTY720-P FTY720->FTY720_P SphK2 FTY720->CerS Inhibitor FTY720->S1P Lyase Inhibitor FTY720_P->S1PRs Agonist Downstream Signaling\n(e.g., Lymphocyte Egress) Downstream Signaling (e.g., Lymphocyte Egress) S1PRs->Downstream Signaling\n(e.g., Lymphocyte Egress) Comparative_Workflow cluster_cell_treatment 1. Cell Treatment cluster_labeling 2. Labeling cluster_lysis_click 3. Cell Lysis & Click Chemistry cluster_enrichment 4. Enrichment cluster_analysis 5. Analysis cluster_data 6. Data Analysis A1 Cells + this compound A2 UV Crosslinking (365 nm) A1->A2 B1 Cells + Clickable Sphingosine B2 No Crosslinking B1->B2 C1 Control Cells (DMSO) C2 No Treatment C1->C2 A3 Lysis & Click Reaction (Alkyne-Biotin) A2->A3 B3 Lysis & Click Reaction (Alkyne-Biotin) B2->B3 C3 Lysis & Click Reaction (Alkyne-Biotin) C2->C3 A4 Streptavidin Pulldown A3->A4 B4 Streptavidin Pulldown B3->B4 C4 Streptavidin Pulldown C3->C4 A5 On-bead Digestion & LC-MS/MS Analysis A4->A5 B5 On-bead Digestion & LC-MS/MS Analysis B4->B5 C5 On-bead Digestion & LC-MS/MS Analysis C4->C5 D1 Identify Enriched Proteins (Probe vs. Control) A5->D1 B5->D1 C5->D1 D2 Compare Target Profiles (this compound vs. Clickable Sphingosine) D1->D2

A Comparative Guide to Cross-Validating FTY720 Binding Sites: Photoaffinity Labeling vs. Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic agent is paramount. FTY720 (Fingolimod), a cornerstone in the treatment of multiple sclerosis, exerts its primary effects through modulation of sphingosine-1-phosphate (S1P) receptors. Validating the binding sites of FTY720 and its analogs is crucial for elucidating its full mechanism of action and identifying potential off-target effects. This guide provides a comprehensive comparison of two powerful techniques for this purpose: photoaffinity labeling using the chemical probe azido-FTY720 and genetic approaches utilizing conditional knockout models.

This guide will objectively compare the performance of these two methodologies, providing supporting principles and detailed experimental protocols. While direct, published experimental data from proteomic screens using this compound is limited, this comparison is based on the well-established principles of photoaffinity labeling and the extensive genetic validation of FTY720's known targets.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of photoaffinity labeling with this compound and genetic approaches for validating FTY720 binding sites.

FeaturePhotoaffinity Labeling with this compoundGenetic Approaches (e.g., Conditional Knockouts)
Principle Covalent cross-linking of a photoreactive FTY720 analog to its binding partners upon UV irradiation, enabling their identification.Targeted deletion of a specific gene (e.g., S1P receptor) in a cell- or tissue-specific manner to observe the functional consequences of drug administration.
Primary Output Identification of direct and proximal binding proteins of FTY720.Functional validation of a specific protein's role in the drug's mechanism of action.
Strengths - Unbiased identification of novel or unexpected binding partners.- Provides information on direct physical interactions.- Can be applied in various biological systems (in vitro, in situ).- Provides definitive evidence for the functional relevance of a target.- Allows for the study of a target's role in a specific cell type or developmental stage.- High specificity for the targeted gene.
Limitations - Potential for non-specific labeling.- Synthesis of the photoaffinity probe can be complex.- Requires specialized equipment for UV irradiation.- Does not directly provide functional information.- Can be time-consuming and technically challenging to generate knockout models.- Potential for compensatory mechanisms to mask the phenotype.- Limited to the study of known or suspected targets.
Typical Throughput High-throughput potential with modern proteomic workflows.Lower throughput due to the time required for animal breeding and experimentation.

Experimental Protocols

Photoaffinity Labeling with this compound and Proteomic Analysis

This protocol outlines the general steps for identifying FTY720 binding proteins using a hypothetical this compound probe, based on established photoaffinity labeling procedures.[1][2][3]

1. Probe Incubation:

  • Treat cells or tissue lysates with this compound at a predetermined concentration and for a specific duration to allow for binding to target proteins.

  • Include control groups, such as a vehicle-only control and a competition control with an excess of non-photoreactive FTY720 to identify specific binding partners.

2. UV Cross-linking:

  • Irradiate the samples with UV light (typically 350-365 nm for aryl azides) to activate the azido group, inducing covalent cross-linking to proximal amino acid residues of the binding proteins.[4]

3. Cell Lysis and Protein Extraction:

  • Lyse the cells to release the protein content.

4. "Click" Chemistry (Optional but Recommended):

  • If the this compound probe also contains a "clickable" handle (e.g., an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag, such as biotin for enrichment or a fluorophore for visualization.[5]

5. Enrichment of Labeled Proteins:

  • Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the covalently labeled protein complexes.

6. Proteomic Analysis by Mass Spectrometry:

  • Elute the enriched proteins and digest them into peptides.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.

7. Data Analysis:

  • Compare the protein lists from the experimental and control groups to identify specific binding partners of FTY720. Quantitative proteomics can be used to determine the relative abundance of identified proteins.

Genetic Validation using Conditional Knockout Mice

This protocol describes the use of conditional knockout mice to validate the role of a specific receptor, such as S1P1, in the mechanism of action of FTY720.

1. Generation of Conditional Knockout Mice:

  • Generate mice with a floxed allele of the target gene (e.g., S1pr1).

  • Cross these mice with mice expressing Cre recombinase under the control of a cell- or tissue-specific promoter to generate offspring with a targeted deletion of the gene in the desired cell population.

2. Experimental Model Induction (if applicable):

  • Induce a disease model relevant to the therapeutic effect of FTY720, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.

3. FTY720 Administration:

  • Treat the conditional knockout mice and control littermates with FTY720 or a vehicle control.

4. Phenotypic Analysis:

  • Monitor the mice for disease progression and other relevant physiological parameters. For example, in the EAE model, this would involve scoring the clinical signs of the disease.

  • Assess the cellular and molecular effects of FTY720 treatment, such as lymphocyte counts in the peripheral blood.

5. Histological and Molecular Analysis:

  • At the end of the experiment, collect tissues for histological analysis (e.g., to assess inflammation and demyelination in the central nervous system) and molecular analysis (e.g., to confirm the knockout of the target gene and to measure the expression of downstream signaling molecules).

6. Data Interpretation:

  • Compare the response to FTY720 in the conditional knockout mice with that of the control mice. A lack of efficacy or an altered response in the knockout mice provides strong evidence for the functional importance of the deleted gene in the drug's mechanism of action.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_downstream Downstream Effects FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Enters Cell FTY720_P FTY720-P FTY720_in->FTY720_P Phosphorylation SphK2 Sphingosine Kinase 2 (SphK2) SphK2->FTY720_P S1P1 S1P1 Receptor FTY720_P->S1P1 Binds to Internalization S1P1 Internalization & Degradation S1P1->Internalization Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition Results in Photoaffinity_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Incubation 1. Incubate cells/lysate with this compound UV_Irradiation 2. UV Irradiation (Cross-linking) Incubation->UV_Irradiation Lysis 3. Cell Lysis UV_Irradiation->Lysis Click_Chemistry 4. Click Chemistry (Biotinylation) Lysis->Click_Chemistry Affinity_Purification 5. Affinity Purification (Streptavidin beads) Click_Chemistry->Affinity_Purification Digestion 6. Protein Digestion Affinity_Purification->Digestion LC_MSMS 7. LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis 8. Identification of Binding Proteins LC_MSMS->Data_Analysis Genetic_Validation_Workflow cluster_model_generation Model Generation cluster_experiment Experimentation cluster_analysis Analysis Generate_KO 1. Generate Conditional Knockout Mice (e.g., S1P1-/-) Induce_Model 2. Induce Disease Model (e.g., EAE) Generate_KO->Induce_Model Treat_Mice 3. Treat with FTY720 or Vehicle Induce_Model->Treat_Mice Phenotypic_Analysis 4. Monitor Phenotype (e.g., Clinical Score) Treat_Mice->Phenotypic_Analysis Histo_Molecular_Analysis 5. Histological & Molecular Analysis Phenotypic_Analysis->Histo_Molecular_Analysis Functional_Validation 6. Functional Validation of Target Histo_Molecular_Analysis->Functional_Validation

References

Azido-FTY720 vs. FTY720-Phosphate: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the bioactive lipid FTY720-phosphate and its photoreactive analog, azido-FTY720, for researchers in immunology and drug development.

FTY720, also known as Fingolimod, is a potent immunomodulatory drug widely used in the treatment of multiple sclerosis. Its therapeutic effects are primarily mediated by its phosphorylated form, FTY720-phosphate. This compound is a chemically modified analog designed as a research tool. This guide provides a comprehensive comparison of the known bioactivities of these two compounds, supported by available experimental data and methodologies.

Executive Summary

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, FTY720-phosphate.[1] FTY720-phosphate is a high-affinity agonist for four of the five sphingosine-1-phosphate (S1P) receptors, namely S1P1, S1P3, S1P4, and S1P5.[2][3] Its primary therapeutic effect, the sequestration of lymphocytes in secondary lymphoid organs, is mediated through its action as a "functional antagonist" at the S1P1 receptor on lymphocytes.[2] This functional antagonism arises from the induction of S1P1 receptor internalization and degradation, which renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymph nodes.[2]

This compound is a photoreactive analog of FTY720. This modification allows for photoaffinity labeling, a technique used to identify the binding sites of a ligand on its target protein. While it is structurally similar to FTY720, there is a significant lack of publicly available quantitative data directly comparing the bioactivity of this compound (or its phosphorylated form) with FTY720-phosphate. Its primary utility is as a chemical probe in research settings.

Due to the limited comparative data, this guide will focus on the well-characterized bioactivity of FTY720-phosphate and the inferred properties of this compound based on its structural similarity and intended use.

Comparative Data

Currently, direct quantitative comparisons of the bioactivity of this compound and FTY720-phosphate are not available in the peer-reviewed literature. The following table summarizes the known properties of FTY720-phosphate.

ParameterFTY720-PhosphateThis compound / this compound-Phosphate
Target Receptors S1P1, S1P3, S1P4, S1P5Inferred to be S1P1, S1P3, S1P4, S1P5 (as a photoreactive analog)
Receptor Affinity (IC50/Kd) High affinity for S1P1, S1P3, S1P4, S1P5 (specific values vary by study)Data not available
Functional Activity Agonist, leading to functional antagonism of S1P1Inferred to be an agonist; designed for photo-crosslinking
Effect on Lymphocyte Trafficking Inhibition of lymphocyte egress from lymphoid organsInferred to have similar effects, but not therapeutically evaluated
Primary Application Immunosuppressive drug for multiple sclerosisResearch tool for photoaffinity labeling

Signaling Pathways and Mechanism of Action

FTY720-phosphate exerts its effects by modulating the S1P signaling pathway. The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes initiates a cascade of intracellular events that ultimately leads to the internalization and degradation of the receptor. This process is distinct from the recycling of the receptor that occurs after binding of the endogenous ligand, S1P.

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720_P FTY720-Phosphate S1P1 S1P1 Receptor FTY720_P->S1P1 Binds G_protein G-protein activation S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Lymphocyte_Trafficking_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Receptor Binding Assay (e.g., Radioligand binding) Signaling Signaling Assay (e.g., GTPγS binding, Ca2+ flux) Binding->Signaling Migration Lymphocyte Migration Assay (e.g., Boyden chamber) Signaling->Migration Animal_Model Animal Model (e.g., Mouse, Rat) Migration->Animal_Model Candidate Selection Dosing Compound Administration (e.g., Oral gavage) Animal_Model->Dosing Blood_Sampling Peripheral Blood Lymphocyte Counting Dosing->Blood_Sampling Tissue_Analysis Analysis of Lymphoid Organs Blood_Sampling->Tissue_Analysis

References

Unveiling the Binding Landscape: A Comparative Analysis of FTY720 Analogs at Sphingosine-1-Phosphate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides a quantitative comparison of the binding affinity of FTY720 and its phosphorylated metabolite, FTY720-P, to the five subtypes of the sphingosine-1-phosphate (S1P) receptor. While the primary focus of this analysis was to include the photoactivatable analog, azido-FTY720, a comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (Kd or Ki values) for this compound across the S1P receptor subtypes.

FTY720 (Fingolimod) is a potent immunomodulator that requires in vivo phosphorylation by sphingosine kinase 2 to become the active metabolite, FTY720-phosphate (FTY720-P).[1] FTY720-P then exerts its effects by acting as a high-affinity agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1] This interaction leads to the internalization and degradation of the S1P1 receptor on lymphocytes, effectively sequestering them in the lymph nodes and preventing their infiltration into sites of inflammation.[2]

The azido-functionalized analog, this compound, is a valuable tool for biochemical studies, particularly in photoaffinity labeling experiments aimed at identifying and characterizing ligand-binding sites. However, its specific binding affinities have not been quantitatively reported in the reviewed literature.

Comparative Binding Affinities of FTY720 Analogs

The following table summarizes the reported binding affinities (Kd or Ki values in nM) of FTY720 and FTY720-P for the human S1P receptor subtypes. This data provides a crucial benchmark for understanding the selectivity and potency of these compounds.

CompoundS1P1S1P2S1P3S1P4S1P5
FTY720 -----
FTY720-P 0.210 ± 0.027 nM (Kd)[3]>10,000 nM (EC50)[1]0.068 ± 0.005 nM (Kd)Potent AgonistPotent Agonist
(S)-FTY720-P More potent than (R)-isomer-More potent than (R)-isomerMore potent than (R)-isomerMore potent than (R)-isomer
This compound Data not availableData not availableData not availableData not availableData not available

Note: The unphosphorylated form of FTY720 has a low affinity for S1P receptors and is considered a prodrug. FTY720-P is a high-potency agonist for all S1P receptors except S1P2. Some studies have shown that FTY720-P can activate S1P2-mediated signaling at higher concentrations. The (S)-enantiomer of FTY720-P is the more active isomer.

Experimental Protocols

The determination of binding affinities for S1P receptor ligands is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific S1P receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Radioligand: A high-affinity radiolabeled ligand for S1P receptors, such as [32P]S1P or [3H]-FTY720-P.

  • Test Compound: Unlabeled this compound, FTY720, or FTY720-P.

  • Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

  • Filtration Apparatus: A 96-well glass fiber filter plate and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target S1P receptor subtype are thawed and diluted in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The diluted cell membrane preparation.

  • Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are dried, and the radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing S1P Receptor Signaling and Experimental Workflow

To further elucidate the context of these binding affinities, the following diagrams illustrate the general signaling pathway of S1P receptors and a typical experimental workflow for a competitive binding assay.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptor (S1P1-5) S1P->S1PR Binds FTY720P FTY720P FTY720P->S1PR Binds G_protein Heterotrimeric G-proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activates Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors Modulates Cellular_Response Cellular Responses (e.g., Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Response Leads to

Caption: General signaling pathway of S1P receptors upon ligand binding.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Prepare Cell Membranes with S1P Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand ([32P]S1P) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative assessment of azido-FTY720 with other chemical probes for receptor mapping.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The study of Sphingosine-1-Phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs) integral to numerous physiological processes, has been significantly advanced by the development of chemical probes. Among these, FTY720 (Fingolimod), an approved immunomodulator for multiple sclerosis, and its derivatives have emerged as powerful tools. This guide provides a comparative assessment of azido-FTY720, a photoreactive analogue of FTY720, with other notable chemical probes used for S1P receptor mapping. The focus is on providing objective comparisons based on available experimental data to aid researchers in selecting the most appropriate tool for their specific needs.

Overview of FTY720 and S1P Receptor Signaling

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1][2][3] FTY720-P is a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[4][5] Its therapeutic effects in multiple sclerosis are primarily attributed to its action on the S1P1 receptor on lymphocytes. Activation of S1P1 by FTY720-P leads to receptor internalization and degradation, rendering lymphocytes unresponsive to the endogenous S1P gradient and thereby sequestering them in lymph nodes. This "functional antagonism" prevents their infiltration into the central nervous system.

This compound: A Photoaffinity Probe for Receptor Mapping

This compound is a derivative of FTY720 that incorporates a photoreactive azido group. This modification allows for photoaffinity labeling (PAL), a powerful technique to identify and map the binding sites of ligands on their target receptors. Upon UV irradiation, the azido group forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues within the binding pocket of the receptor. This permanent tag enables the identification of the receptor and its specific binding site through subsequent proteomic analysis.

Comparative Analysis of Chemical Probes for S1P Receptors

While direct comparative studies are limited, this section provides a summary of the characteristics of this compound and other commonly used chemical probes for S1P receptors based on available data from various studies.

Data Presentation: Quantitative Comparison of S1P Receptor Probes

ProbeTypeTarget(s)Reported Potency (EC50/Ki)Key Features & Applications
This compound Photoaffinity AgonistS1P1, S1P3, S1P4, S1P5Not explicitly reported, but expected to be similar to FTY720-PPhotoreactive; enables covalent labeling and identification of binding sites and off-targets.
FTY720-Phosphate AgonistS1P1, S1P3, S1P4, S1P5S1P1: ~0.3-1 nM; S1P3: ~1-3 nM; S1P4: ~1-3 nM; S1P5: ~1-3 nMActive metabolite of FTY720; potent but non-selective agonist. Induces receptor internalization and degradation.
SEW2871 AgonistS1P1 selectiveEC50: 13.8 nMSelective for S1P1; induces receptor internalization and recycling, not degradation. Orally active.
CYM-5442 AgonistS1P1 selectiveEC50: 1.35 nMPotent and highly selective for S1P1. Orally active and CNS penetrant.
W146 AntagonistS1P1 selectiveKi: 18 nMPotent and selective S1P1 antagonist. Used to study the effects of S1P1 blockade.
VPC03090 Antagonist (Prodrug)S1P1/S1P3 selective(as VPC03090-P) Competitive antagonist at S1P1 and S1P3.Prodrug that is phosphorylated to an active antagonist.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chemical probes. Below are generalized protocols for key experiments.

Photoaffinity Labeling (PAL) with this compound

This protocol outlines the general steps for using this compound to label its target receptors in a cellular context.

a. Cell Culture and Treatment:

  • Culture cells expressing the S1P receptor of interest to 80-90% confluency.

  • Wash cells with phosphate-buffered saline (PBS).

  • Incubate cells with the desired concentration of this compound in serum-free media for a specified time (e.g., 1 hour) at 37°C to allow for receptor binding.

  • Include control groups: a vehicle-only control and a competition control where cells are pre-incubated with an excess of a non-photoreactive S1P receptor ligand (e.g., FTY720) to demonstrate specific binding.

b. UV Crosslinking:

  • Place the cell culture plates on ice.

  • Irradiate the cells with UV light (typically 365 nm) for a predetermined time (e.g., 10-30 minutes) to activate the azido group and induce covalent crosslinking.

c. Cell Lysis and Protein Extraction:

  • After irradiation, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

d. Enrichment of Labeled Proteins (optional but recommended):

  • If the this compound probe contains a "clickable" alkyne handle, perform a click chemistry reaction with an azide-biotin tag.

  • Use streptavidin-coated beads to enrich the biotinylated protein-probe complexes.

e. Proteomic Analysis by Mass Spectrometry:

  • Separate the proteins by SDS-PAGE.

  • Excise the protein band corresponding to the expected molecular weight of the receptor or perform in-gel digestion of the entire lane.

  • Digest the proteins with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked protein and the specific site of modification.

Competitive Binding Assay

This assay is used to determine the binding affinity of a chemical probe by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Membrane Preparation:

  • Prepare cell membranes from cells overexpressing the S1P receptor subtype of interest.

b. Assay Setup:

  • In a 96-well plate, add a constant concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod).

  • Add increasing concentrations of the unlabeled chemical probe (the competitor, e.g., this compound).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

c. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

d. Detection and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mass Spectrometry-Based Proteomic Analysis for Target Identification

This protocol describes a general workflow for identifying the protein targets of a chemical probe from a complex biological sample.

a. Sample Preparation:

  • Treat cells or cell lysates with the chemical probe (e.g., this compound after photo-crosslinking and optional click chemistry with a biotin tag).

  • Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).

b. Protein Digestion:

  • Elute the enriched proteins from the affinity matrix.

  • Reduce and alkylate the cysteine residues.

  • Digest the proteins into peptides using a protease such as trypsin.

c. LC-MS/MS Analysis:

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluting peptides using a high-resolution mass spectrometer. The mass spectrometer will acquire MS1 spectra to measure the mass-to-charge ratio of the peptides and MS2 spectra (fragmentation spectra) for peptide sequencing.

d. Data Analysis:

  • Use a proteomics search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein sequence database to identify the proteins.

  • For quantitative proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) can be employed to compare the abundance of identified proteins between different experimental conditions (e.g., with and without a competitor).

Visualization of Pathways and Workflows

S1P Receptor Signaling Pathway

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P / FTY720-P S1PR S1P Receptor (S1P1, S1P3-5) S1P->S1PR Agonist Binding G_protein G Protein (Gi, Gq, G12/13) S1PR->G_protein Activation Internalization Receptor Internalization S1PR->Internalization FTY720-P induced PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Downstream Downstream Effectors PLC->Downstream PI3K->Downstream RhoA->Downstream

Caption: Simplified S1P receptor signaling pathway.

Experimental Workflow for Photoaffinity Labeling

PAL_Workflow cluster_cell_culture Cellular Context cluster_biochemistry Biochemical Processing cluster_analysis Analysis A 1. Incubate Cells with This compound Probe B 2. UV Irradiation (365 nm) for Covalent Crosslinking A->B C 3. Cell Lysis and Protein Extraction B->C D 4. (Optional) Click Chemistry with Biotin-Azide C->D E 5. Enrichment of Labeled Proteins (Streptavidin Beads) D->E F 6. SDS-PAGE and In-gel Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification and Binding Site Mapping G->H

Caption: General experimental workflow for photoaffinity labeling.

Logical Relationship of Probe Characteristics

Probe_Characteristics Probe Chemical Probe (e.g., this compound) Binding Receptor Binding (Affinity & Specificity) Probe->Binding Function Functional Effect (Agonist/Antagonist) Binding->Function Application Experimental Application Binding->Application Function->Application Data Resulting Data Application->Data

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe management of chemical reagents is paramount. Azido-FTY720, a valuable tool in proteomics research, contains an azide functional group, which necessitates stringent disposal protocols due to its potential hazards.[1][2] Adherence to these procedures is crucial for ensuring personal safety and environmental protection.

Azido compounds are recognized for their high reactivity, potential explosivity, and toxicity.[1] The primary hazards associated with these compounds include the risk of violent decomposition when subjected to heat, shock, or friction.[1][3] Furthermore, azides can react with acids to form hydrazoic acid, a substance that is both toxic and explosive. A significant and often overlooked danger is the reaction of azides with metals like lead and copper, which can be found in plumbing systems, to form highly shock-sensitive and explosive metal azides.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and understand the associated risks. The following are critical safety measures for handling organic azides:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation).

  • Ventilation: All manipulations involving azido compounds must be performed in a properly functioning chemical fume hood to prevent inhalation of any potentially harmful vapors.

  • Avoid Ignition and Energy Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition. It is also crucial to prevent shock and friction; avoid grinding the material or using ground glass joints which can cause explosive decomposition.

  • Use of Appropriate Utensils: To prevent the formation of dangerous heavy metal azides, do not use metal spatulas or other metal utensils when handling the compound. Instead, opt for plastic or ceramic spatulas.

  • Solvent Compatibility: Never use halogenated solvents, such as dichloromethane or chloroform, with azides. These combinations can form extremely unstable and explosive di- and tri-azidomethane.

Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to attempt chemical deactivation. For organic azides like this compound, direct disposal is the most recommended and safest approach. Chemical deactivation of organic azides is a complex process that should only be undertaken by personnel with extensive experience in handling such reactions.

start This compound Waste Generated decision Is the waste an organic azide (e.g., this compound)? start->decision direct_disposal Direct Disposal as Hazardous Waste (Recommended & Safest Method) decision->direct_disposal Yes deactivation_check Is chemical deactivation feasible and performed by an expert? decision->deactivation_check No (Inorganic Azide) collect_waste Collect in a dedicated, non-metallic, labeled container direct_disposal->collect_waste deactivation_check->direct_disposal No deactivation Chemical Deactivation (Requires Expert Knowledge) deactivation_check->deactivation Yes deactivation->collect_waste store_waste Store in a cool, dark, well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end Waste Properly Disposed contact_ehs->end

Decision workflow for the proper disposal of azido compounds.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the direct disposal method, which is the safest and most recommended course of action for this compound.

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and rinsates, in a dedicated waste container.

  • The container must be made of a compatible, non-metallic material to avoid the formation of explosive metal azides.

2. Labeling:

  • Clearly label the waste container with "Azide Waste," the full chemical name "this compound," and any other hazard information required by your institution.

  • It is crucial to keep azide waste separate from other chemical waste streams to prevent accidental and potentially dangerous reactions.

3. Storage Pending Disposal:

  • Store the sealed azide waste container in a cool, dark, and well-ventilated area.

  • Ensure the storage location is away from incompatible materials, particularly acids and oxidizing agents.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional guidelines and procedures for the handover of the waste.

Under no circumstances should this compound or any azide-containing solution be poured down the drain. This action can lead to the accumulation of highly explosive metal azides in the plumbing system, posing a severe risk to all laboratory personnel. In the event of an accidental spill, it is important to have a clear spill cleanup procedure in place. For small spills, gently cover with a damp cloth (using alkaline water with a pH >9 is recommended to prevent the formation of hydrazoic acid) and carefully sweep the material into a non-metallic container.

Quantitative Data on Azide Compound Hazards
Hazard ClassificationDataSpecies
LD50 Oral 10 mg/kgRabbit
LD50 Dermal 20 mg/kgRabbit
LC50 Inhalation 37 mg/m³Rat
Data for Sodium Azide. Source:

This data underscores the acute toxicity of azide compounds and reinforces the necessity of the stringent handling and disposal procedures outlined above. By adhering to these guidelines, researchers can safely utilize this compound in their work while minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Azido-FTY720

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for laboratory personnel working with azido-FTY720. Adherence to these guidelines is mandatory to mitigate risks associated with this photoreactive and potentially hazardous compound. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment.

This compound, a photoreactive analog of the immunosuppressant FTY720, is a valuable tool for identifying receptor binding sites.[1] However, the presence of the azide functional group necessitates stringent safety measures due to its potential for explosive decomposition and toxicity.[2][3][4] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans required for handling this compound.

Essential Personal Protective Equipment (PPE)

The minimum required PPE when working with this compound is designed to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE and should be strictly followed.

Protection TypeRequired PPESpecifications & Rationale
Hand Protection Double Nitrile GlovesProvides an extra layer of protection against skin absorption. For tasks with a higher risk of exposure, consider wearing a silver shield glove underneath the outer nitrile glove.[5]
Eye & Face Protection Safety Goggles & Face ShieldSafety goggles must be worn at all times. A full-face shield is required over the goggles when handling the solid compound, during reactions, or when there is a risk of splashes or explosions.
Body Protection Flame-Resistant Lab CoatA fully buttoned, flame-resistant lab coat is mandatory to protect against splashes and potential fires.
Respiratory Protection N95 Respirator or HigherA NIOSH-approved N95 respirator or higher should be used when handling the solid compound or when there is a potential for aerosol generation.

Operational Plan: Safe Handling of this compound

All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used as an additional precaution, especially when working with larger quantities or during reactions.

Key Precautions:

  • Avoid Incompatibilities: Do not allow this compound to come into contact with heavy metals (e.g., copper, lead, brass), acids, or halogenated solvents (e.g., dichloromethane, chloroform), as this can lead to the formation of highly unstable and explosive compounds.

  • Control Ignition Sources: Eliminate all potential ignition sources, including heat, sparks, open flames, and friction. Do not use metal spatulas for handling; use plastic or ceramic instead. Avoid using ground glass joints where friction could initiate a reaction.

  • Work on a Small Scale: Whenever possible, work with the smallest feasible quantities of the compound.

  • Storage: Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent accidental explosions and environmental contamination.

  • Dedicated Waste Container: All this compound waste, including contaminated gloves, wipes, and disposable labware, must be collected in a clearly labeled, dedicated, and non-metallic hazardous waste container.

  • No Drain Disposal: Under no circumstances should this compound or any azide-containing waste be disposed of down the drain. Azides can react with metals in the plumbing to form highly explosive metal azides.

  • Quenching: Before disposal, it is best practice to quench residual this compound in reaction mixtures. This should be done by slowly adding a reducing agent, such as sodium nitrite under acidic conditions, in a controlled manner within a fume hood.

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of azide-containing waste.

Visualizing Workflows and Pathways

To further enhance understanding of the processes involving this compound, the following diagrams illustrate a general experimental workflow and the signaling pathway of its parent compound, FTY720.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood with Blast Shield prep_ppe->prep_fume_hood prep_weigh Weigh this compound (non-metal spatula) prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_reaction Perform Photocrosslinking Experiment prep_dissolve->exp_reaction exp_analysis Analyze Protein Binding exp_reaction->exp_analysis cleanup_quench Quench Residual Azide exp_analysis->cleanup_quench cleanup_waste Collect All Waste in Designated Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose

Caption: A generalized experimental workflow for handling this compound.

fty720_signaling FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate SphK2->FTY720P S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Agonist Binding & Receptor Downregulation Lymphocyte Lymphocyte S1PR->Lymphocyte Egress Lymphocyte Egress Inhibition S1PR->Egress LymphNode Lymph Node Lymphocyte->LymphNode Trafficking Egress->LymphNode Prevents Egress

Caption: Signaling pathway of FTY720, the parent compound of this compound.

References

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